(+)-U-50488 hydrochloride
説明
特性
IUPAC Name |
2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26Cl2N2O.ClH/c1-22(19(24)13-14-8-9-15(20)16(21)12-14)17-6-2-3-7-18(17)23-10-4-5-11-23;/h8-9,12,17-18H,2-7,10-11,13H2,1H3;1H/t17-,18-;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGMMGVIYOHGOKQ-JAXOOIEVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCCC1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN([C@@H]1CCCC[C@H]1N2CCCC2)C(=O)CC3=CC(=C(C=C3)Cl)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27Cl3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
405.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
114528-81-3 | |
| Record name | Benzeneacetamide, 3,4-dichloro-N-methyl-N-[(1R,2R)-2-(1-pyrrolidinyl)cyclohexyl]-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=114528-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Foundational & Exploratory
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide on the Core Mechanism of Action of (+)-U-50488 Hydrochloride
Abstract
U-50488 is a highly selective kappa-opioid receptor (KOR) agonist that has been instrumental in the study of KOR function.[1] It exists as a racemate, a mixture of two enantiomers: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488. The pharmacological activity at the kappa-opioid receptor is primarily attributed to the (-)-enantiomer, while the (+)-enantiomer, (+)-U-50488, is significantly less active at the KOR.[2] This document provides a detailed examination of the mechanism of action initiated by KOR activation, the primary target of the U-50488 racemate, and also delineates the non-receptor-mediated effects that can be observed, particularly with the (+)-enantiomer and at higher concentrations of the racemate.
Core Mechanism: Kappa-Opioid Receptor (KOR) Agonism
The principal mechanism of action for the active components of U-50488 is agonism at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[3][4] KORs are canonically coupled to pertussis toxin-sensitive inhibitory G proteins (Gαi/o).[3][5][6][7] The activation of this receptor by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events.
G-Protein Dependent Signaling Cascade
Upon agonist binding, the Gαi/o protein dissociates into its Gα and Gβγ subunits, which then modulate downstream effectors.[3][8][9]
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits the enzyme adenylyl cyclase. This action leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).[3][5][8][10]
-
Modulation of Ion Channels: The dissociated Gβγ subunit plays a crucial role in modulating neuronal excitability by acting on various ion channels.[5][10]
-
Activation of G-protein-gated Inwardly Rectifying Potassium (GIRK) Channels: The Gβγ subunit binds to and activates GIRK channels, causing an efflux of K+ ions from the neuron.[3][7][11] This leads to hyperpolarization of the cell membrane, making the neuron less likely to fire an action potential.
-
Inhibition of Voltage-Gated Calcium Channels (VGCCs): The Gβγ subunit also inhibits high-voltage-activated N-type, P-type, and Q-type calcium channels.[12][13][14] This inhibition reduces Ca2+ influx into the presynaptic terminal, which is a critical step for the release of neurotransmitters. The KOR-mediated inhibition of glutamate (B1630785) release is a key consequence of this action.[14]
-
Mitogen-Activated Protein Kinase (MAPK) and β-Arrestin Pathways
Beyond the canonical G-protein signaling, KOR activation can also engage other signaling cascades, such as the MAPK pathways, including ERK1/2, p38, and JNK.[5][6] The activation of these pathways can be ligand-specific, leading to different physiological outcomes. For instance, the β-arrestin-dependent activation of p38 MAPK has been linked to the aversive and dysphoric effects associated with some KOR agonists.[6][15] This has led to the development of "biased agonists" that preferentially activate G-protein signaling over β-arrestin pathways to retain therapeutic effects while minimizing adverse effects.[15][16]
Non-Receptor Mediated Actions
It is critical to note that U-50488, including the (+)-enantiomer, can exert effects through mechanisms independent of opioid receptors, especially at higher concentrations.[2] These actions primarily involve the direct blockade of ion channels.
-
Sodium Channel Blockade: Both enantiomers of U-50488 have been shown to block sodium channels directly.[2][17] This local anesthetic-like action can contribute to its peripheral antinociceptive effects, independent of KOR activation.[2]
-
Calcium Channel Blockade: Studies have demonstrated that U-50488 can directly block Ca2+ channels in a voltage- and G-protein-independent manner.[18][19] This effect was observed in cells that do not express KORs, confirming a non-receptor-mediated mechanism.[18][19] This direct channel blockade is a separate mechanism from the Gβγ-mediated inhibition of VGCCs.
Quantitative Pharmacological Data
The selectivity and potency of U-50488 are demonstrated by its binding affinities (Ki) and functional assay values (IC50/EC50). The (-)-enantiomer possesses high affinity and selectivity for the KOR, whereas the (+)-enantiomer is substantially weaker.
Table 1: Opioid Receptor Binding Affinities (Ki, nM) of U-50488
| Compound | κ (Kappa) | μ (Mu) | δ (Delta) | Selectivity (μ/κ) | Reference |
|---|
| (±)-U-50488H | 114 | 6100 | >10000 | 53.5 |[20][21] |
Table 2: Functional Activity (IC50, nM) of U-50488
| Assay | Effect | IC50 (nM) | System | Reference |
|---|---|---|---|---|
| Ca2+ Current Inhibition | Maximal Inhibition (25%) | 31 | Xenopus oocytes expressing KOR | [12] |
| P-type Ca2+ Channel Inhibition (High Affinity) | KOR-dependent inhibition | 89 | Rat cerebellar Purkinje neurons | [22] |
| P-type Ca2+ Channel Inhibition (Low Affinity) | Direct channel action | 11000 | Rat cerebellar Purkinje neurons | [22] |
| Ca2+ Channel Blockade | G-protein independent | ~4000 | Rat DRG neurons |[19] |
Key Experimental Protocols
The characterization of this compound's mechanism of action relies on several key experimental techniques.
Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Membrane Preparation: Homogenize tissue (e.g., guinea pig brain) known to express the target receptor (KOR) in a buffer solution. Centrifuge to isolate the cell membrane fraction.
-
Incubation: Incubate the prepared membranes with a known concentration of a radiolabeled ligand specific for the KOR (e.g., [3H]ethylketocyclazocine) and varying concentrations of the unlabeled test compound (U-50488).
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate the receptor-bound radioligand from the unbound.
-
Quantification: Measure the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the concentration of the test compound. Use this competition curve to calculate the IC50 (the concentration of test compound that inhibits 50% of specific radioligand binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
Whole-Cell Patch Clamp Electrophysiology
This technique measures the flow of ions through channels in the cell membrane, allowing for the direct assessment of drug effects on channel function.
-
Cell Preparation: Isolate neurons (e.g., rat dorsal root ganglion neurons) or use cell lines expressing the KOR and the ion channels of interest (e.g., VGCCs).[18][19]
-
Recording: A glass micropipette filled with an electrolyte solution is brought into contact with the cell membrane to form a high-resistance seal. The membrane patch under the pipette is then ruptured to gain electrical access to the cell interior ("whole-cell" configuration).
-
Voltage Clamp: The membrane potential is held at a constant value (clamped) by the patch-clamp amplifier.
-
Drug Application: The cell is perfused with a solution containing the test compound (U-50488).
-
Data Acquisition: Depolarizing voltage steps are applied to elicit ion currents (e.g., Ca2+ currents), which are recorded before, during, and after drug application.
-
Analysis: The amplitude of the current in the presence of the drug is compared to the control current to determine the percentage of inhibition. Dose-response curves are generated to calculate the IC50.[12] To distinguish between G-protein-mediated and direct effects, experiments can be repeated after pre-treating cells with pertussis toxin (to inactivate Gi/o proteins) or by including GDP-β-S in the pipette solution (to prevent G-protein activation).[12][13][18]
Conclusion
The mechanism of action for U-50488 is primarily defined by its stereoselective, high-affinity agonism at the kappa-opioid receptor via its (-)-enantiomer. This receptor engagement triggers a canonical Gi/o protein signaling cascade, leading to the inhibition of adenylyl cyclase, activation of GIRK channels, and inhibition of voltage-gated calcium channels, which collectively reduce neuronal excitability and neurotransmitter release. This compound, being the less active enantiomer, contributes minimally to these KOR-mediated effects. However, both enantiomers can exert non-receptor-mediated effects at higher concentrations through the direct blockade of sodium and calcium channels. A comprehensive understanding of these distinct mechanisms is essential for the accurate interpretation of experimental data and for the strategic development of novel, selective KOR-targeted therapeutics.
References
- 1. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 6. go.drugbank.com [go.drugbank.com]
- 7. Activation of G protein gated inwardly rectifying potassium (GIRK) channels in keratinocytes mediates peripheral kappa opioid receptor-mediated antinociception - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. journals.physiology.org [journals.physiology.org]
- 9. academic.oup.com [academic.oup.com]
- 10. GPCR downstream signalling | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. AOP-Wiki [aopwiki.org]
- 12. Ca2+ channel inhibition by kappa opioid receptors expressed in Xenopus oocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Inhibition of calcium currents in rat colon sensory neurons by K- but not mu- or delta-opioids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. κ-Opioid receptor inhibition of calcium oscillations in spinal cord neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 22. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-U-50488 hydrochloride as a kappa opioid receptor agonist
An In-Depth Technical Guide to (+)-U-50488 Hydrochloride: A Kappa Opioid Receptor Agonist
Introduction
This compound is the less active enantiomer of the selective kappa opioid receptor (KOR) agonist, U-50488. The racemate, (±)-U-50488, and particularly the (-)-enantiomer, are potent tools in pharmacological research for investigating the physiological and pathological roles of the KOR system.[1][2] U-50488 was one of the first highly selective, non-peptide KOR agonists developed, distinguishing itself by its lack of significant activity at mu (μ) or delta (δ) opioid receptors.[1][3][4] This selectivity makes it an invaluable compound for elucidating the specific functions of KORs, which are implicated in pain, addiction, mood disorders, and psychosis.[5][6][7]
This technical guide provides a comprehensive overview of this compound, focusing on its pharmacological properties, the signaling pathways it modulates, and the experimental protocols used for its characterization. Quantitative data are presented in structured tables to facilitate analysis and comparison.
Chemical Properties
| Identifier | Value |
| IUPAC Name | 2-(3,4-dichlorophenyl)-N-methyl-N-[(1R,2R)-2-pyrrolidin-1-ylcyclohexyl]acetamide hydrochloride |
| Synonyms | trans-(+)-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O · HCl[8] |
| Molecular Weight | 405.79 g/mol [9] |
| CAS Number | 114528-81-3 |
| Purity | ≥98% - ≥99%[8] |
| Solubility | Soluble in water (up to 100 mM) and DMSO (up to 100 mM) |
Pharmacological Profile
Binding Affinity and Selectivity
U-50488 is characterized by its high affinity and selectivity for the kappa opioid receptor over mu and delta subtypes.[4][10] The (-)-enantiomer is significantly more potent than the (+)-enantiomer.[2]
| Compound Form | Receptor | Species | Kᵢ (nM) | Reference Radioligand | Source |
| (-)-U-50488 | Kappa (KOR) | - | 2.2 (Kd) | - | [2] |
| Mu (MOR) | - | 430 (Kd) | - | [2] | |
| (±)-U-50488 | Kappa (KOR) | Guinea Pig | 12 | [³H]ethylketocyclazocine | [10] |
| Mu (μ₁) | Guinea Pig | 370 | - | [10] | |
| Mu (μ₂) | Guinea Pig | > 500 | - | [10] | |
| Delta (δ) | Guinea Pig | > 500 | - | [10] | |
| Delta (δ) | Guinea Pig | > 10000 | [³H]-DADLE | [11] |
Functional Activity
As a KOR agonist, U-50488 modulates intracellular signaling cascades upon receptor binding. Its functional potency and efficacy are typically measured through assays like [³⁵S]GTPγS binding, which assesses G-protein activation, and cAMP inhibition assays.[5][12]
| Assay | Compound | Efficacy (Eₘₐₓ) | Potency (EC₅₀) | Cell Line/Tissue | Source |
| [³⁵S]GTPγS Binding | U-50488 | - | ~100-200 nM | KOR-CHO Cells | [13] |
| cAMP Inhibition | U-50488 | Full Agonist | 6.7 nM | CHO-hKOR Cells | [5] |
| β-Arrestin2 Recruitment | U-50488 | Full Agonist | 11.2 nM | CHO-hKOR Cells | [5] |
| Dopamine (B1211576) Release Inhibition | U-50488 | Max Inhibition: ~80% | Rostral NAc: 74.1 nM | Rat Nucleus Accumbens (NAc) Core Slices | [14] |
| Max Inhibition: ~95% | Caudal NAc: 18.2 nM | Rat Nucleus Accumbens (NAc) Core Slices | [14] | ||
| Membrane Hyperpolarization | U-50488 | - | ~10-20 nM | KOR-CHO Cells | [13] |
Signaling Pathways
Activation of the KOR, a Gi/o-coupled G-protein coupled receptor (GPCR), by agonists like U-50488 initiates two primary signaling cascades: the canonical G-protein pathway and the β-arrestin pathway.[5]
G-Protein Dependent Signaling
Upon agonist binding, the Gi/o protein is activated, leading to the inhibition of adenylyl cyclase, a decrease in intracellular cyclic AMP (cAMP) levels, and modulation of ion channel activity.[12] This pathway is primarily responsible for the analgesic effects of KOR agonists.
β-Arrestin Dependent Signaling
The β-arrestin pathway is also engaged following KOR activation. This pathway can lead to receptor desensitization and internalization, and it mediates distinct downstream signaling, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[7] This pathway is often associated with the aversive and dysphoric effects of KOR agonists.[5]
Experimental Protocols
Detailed methodologies are crucial for the accurate characterization of KOR ligands. Below are protocols for key in vitro and in vivo assays.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Kᵢ) of a test compound by measuring its ability to displace a radiolabeled ligand from the receptor.[6][15]
Objective: To determine the Kᵢ of (+)-U-50488 at the kappa opioid receptor.
Materials:
-
Cell membranes from CHO cells stably expressing the human KOR (CHO-hKOR).[6]
-
Radioligand: [³H]U-69,593 (a selective KOR agonist).[6]
-
Test Compound: this compound at various concentrations.
-
Non-specific binding control: High concentration of unlabeled U-69,593 (e.g., 10 µM).[6]
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.[6]
-
Whatman GF/C glass fiber filters and a cell harvester.[6]
-
Scintillation counter.
Procedure:
-
Preparation: Prepare serial dilutions of (+)-U-50488 in the assay buffer.
-
Incubation: In a final volume of 1 mL, combine CHO-hKOR cell membranes (e.g., 20 µg protein), a fixed concentration of [³H]U-69,593 (e.g., 0.4 nM), and varying concentrations of (+)-U-50488.[6]
-
Controls: Prepare tubes for total binding (no competitor) and non-specific binding (with 10 µM unlabeled U-69,593).
-
Incubation Conditions: Incubate all samples for 60 minutes at 25°C.[6]
-
Termination: Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. Wash the filters quickly with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific counts from total and competitor-bound counts. Plot the percentage of specific binding against the log concentration of (+)-U-50488. Determine the IC₅₀ value (concentration of competitor that inhibits 50% of specific binding) from the resulting curve. Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
Protocol 2: [³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G-proteins following receptor stimulation by an agonist, providing a measure of potency (EC₅₀) and efficacy (Eₘₐₓ).[16][17][18]
Objective: To determine the EC₅₀ and Eₘₐₓ of (+)-U-50488 for KOR-mediated G-protein activation.
Materials:
-
CHO-hKOR cell membranes.[6]
-
Radioligand: [³⁵S]GTPγS (a non-hydrolyzable GTP analog).[16]
-
Test Compound: this compound at various concentrations.
-
Assay Buffer: 20 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4.[6]
-
Guanosine Diphosphate (GDP) (e.g., 10 µM).[6]
-
Non-specific binding control: High concentration of unlabeled GTPγS (e.g., 10 µM).[6]
Procedure:
-
Preparation: Prepare serial dilutions of (+)-U-50488.
-
Pre-incubation: Pre-incubate cell membranes (e.g., 15 µg) with GDP in the assay buffer.[6]
-
Incubation: Add varying concentrations of (+)-U-50488 to the membrane suspension. Add [³⁵S]GTPγS (e.g., 0.05 nM) to initiate the binding reaction.[6]
-
Controls: Prepare tubes for basal binding (no agonist) and non-specific binding (with 10 µM unlabeled GTPγS).
-
Incubation Conditions: Incubate for 60 minutes at 25°C.[6]
-
Termination and Quantification: Terminate the reaction by rapid filtration, similar to the radioligand binding assay. Measure the bound [³⁵S]GTPγS via scintillation counting.
-
Data Analysis: Subtract non-specific binding from all counts. Plot the specific [³⁵S]GTPγS binding against the log concentration of (+)-U-50488. Fit the data with a sigmoidal dose-response curve to determine the EC₅₀ (potency) and Eₘₐₓ (efficacy) relative to a standard full agonist.
Workflow for In Vitro Pharmacological Characterization
The logical flow for characterizing a novel KOR ligand like U-50488 in vitro typically involves sequential assays to determine affinity, function, and signaling bias.
In Vivo Effects and Associated Assays
U-50488 produces a distinct profile of effects in animal models, consistent with KOR activation. These effects are studied using a variety of behavioral and physiological assays.
| Effect | Assay | Species | Effective Dose (mg/kg) | Key Finding | Source |
| Analgesia | Warm Water Tail-Withdrawal | Mice | ~ED₅₀ of 5.0 | Potent antinociceptive activity. | [5][19] |
| Sedation | Open-Field Locomotor Test | Mice | 5.0 | Significantly decreased distance traveled. | [5] |
| Aversion | Conditioned Place Aversion | Mice/Rats | 0.3 - 3.0 | Produced significant place aversion. | [5][20] |
| Diuresis | Urine Output Measurement | Rhesus Monkeys | Not specified | Produced naloxone-sensitive diuresis. | [19] |
| Anxiety | Elevated Zero Maze | Mice | Not specified | Reduced entries and time in open arms. | [5] |
| Motor Impairment | Rotarod Test | Mice | 10.0 | Reduced latency to fall. | [5] |
Brief Protocols for Key Behavioral Assays
-
Conditioned Place Aversion (CPA): This test assesses the aversive properties of a drug.[20] During conditioning, animals are confined to one distinct environment after receiving the drug (e.g., U-50488) and to a different environment after receiving a vehicle.[20] After several conditioning sessions, the animal is allowed to freely explore both environments. A preference for the vehicle-paired side indicates that the drug has aversive properties.[5][20]
-
Open-Field Test: This assay measures general locomotor activity and anxiety-like behavior.[5] A mouse is placed in an open, novel arena, and its movement (distance traveled, time spent in the center vs. periphery) is tracked. A decrease in distance traveled is indicative of sedation.[5]
-
Warm Water Tail-Withdrawal Assay: This is a measure of analgesia. The mouse's tail is submerged in warm water (e.g., 52°C), and the latency to flick or withdraw the tail is measured. An increase in latency after drug administration indicates an analgesic effect.[5]
Conclusion
This compound, while being the less active enantiomer, is part of the U-50488 family of compounds that have been instrumental in defining the pharmacology of the kappa opioid receptor. Its high selectivity makes it a critical tool for differentiating KOR-mediated effects from those of mu or delta receptors.[1][3] The comprehensive data on its binding affinity, functional efficacy, and distinct in vivo profile—ranging from analgesia to aversion—provide researchers with a well-characterized agonist. The detailed protocols and pathway diagrams included in this guide offer a robust framework for utilizing U-50488 in studies aimed at unraveling the complex roles of the KOR system in health and disease.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. arxiv.org [arxiv.org]
- 8. caymanchem.com [caymanchem.com]
- 9. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 10. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. GTPγS Binding Assay - Creative Bioarray [dda.creative-bioarray.com]
- 18. The [35S]GTPgammaS binding assay: approaches and applications in pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Enantiomeric Specificity of (+)-U-50488 Hydrochloride: A Technical Guide for Researchers
An In-depth Examination of Stereoselectivity at the Kappa-Opioid Receptor
This technical guide provides a comprehensive overview of the enantiomeric specificity of (+)-U-50488 hydrochloride, a widely studied selective kappa-opioid receptor (KOR) agonist. U-50488 exists as a pair of enantiomers, with the (-)-enantiomer being significantly more active than the (+)-enantiomer. This document is intended for researchers, scientists, and drug development professionals, offering detailed insights into the pharmacological differences between the enantiomers, the underlying signaling pathways, and the experimental methodologies used for their characterization.
Core Concepts: Stereoselectivity and Kappa-Opioid Receptor Function
The kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR), is a key player in mediating analgesia, dysphoria, and neuroendocrine functions.[1] Ligands that activate KOR, such as U-50488, exhibit stereoselectivity, meaning that different stereoisomers of a molecule can have vastly different affinities and efficacies for the receptor. In the case of U-50488, the (-)-trans-(1S,2S) enantiomer is the more potent agonist, while the (+)-trans-(1R,2R) enantiomer is considerably less active.[2] This enantiomeric specificity is crucial for understanding the structure-activity relationship of KOR ligands and for the rational design of new therapeutic agents.
Quantitative Pharmacological Data
The following tables summarize the quantitative data on the binding affinity and functional potency of the U-50488 enantiomers and the racemate at the kappa-opioid receptor.
Table 1: Kappa-Opioid Receptor Binding Affinities of U-50488 Enantiomers
| Compound | Apparent Dissociation Constant (Kd) (nM) | Radioligand | Tissue Source | Reference |
| (-)-(1S,2S)-U-50488 | 0.89 | [3H]U-69,593 | Guinea pig brain membranes | [2] |
| (+)-(1R,2R)-U-50488 | 299 | [3H]U-69,593 | Guinea pig brain membranes | [2] |
| (±)-U-50488 (racemate) | 12 | [3H]-ethylketocyclazocine | Not Specified | [3] |
Table 2: Functional Potency of U-50488 at the Kappa-Opioid Receptor
| Compound | Assay | Parameter | Value (nM) | Cell Line | Reference |
| (±)-U-50488 | cAMP Inhibition | EC50 | 0.61 | CHO-K1 (Rat KOR) | [4] |
| (±)-U-50488 | [35S]GTPγS Binding | EC50 | 2.13 | CHO-KOR | [5] |
Note: Direct comparative functional data (EC50 and Emax) for the individual (+) and (-) enantiomers in G-protein and β-arrestin assays from a single study were not available in the searched literature. The data for the racemate is provided for context.
Kappa-Opioid Receptor Signaling Pathways
Activation of the KOR by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events. These can be broadly categorized into G protein-dependent and β-arrestin-dependent pathways. The balance between these pathways, known as biased agonism, can significantly influence the physiological outcome of receptor activation.
G Protein-Dependent Signaling
The canonical G protein-dependent pathway is primarily mediated by the Gαi/o family of G proteins.[1][6] This pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia.
β-Arrestin-Dependent Signaling
Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins are recruited to the KOR.[6] This leads to receptor desensitization and internalization, and also initiates a separate wave of signaling that can mediate some of the adverse effects of KOR agonists, such as dysphoria and sedation.[7]
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Biological Activity of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride is the less active enantiomer of the selective kappa-opioid receptor (KOR) agonist, U-50488. While the racemate, (±)-U-50488, and the levorotatory enantiomer, (-)-U-50488, are well-characterized for their potent KOR agonist activity, the dextrorotatory form, (+)-U-50488, exhibits significantly lower affinity and efficacy at the kappa opioid receptor. This technical guide provides a comprehensive overview of the biological activity of this compound, focusing on its pharmacological profile, mechanism of action, and the experimental methodologies used for its characterization. Quantitative data for (+)-U-50488, alongside its more active counterparts, are presented to offer a clear comparative analysis. Detailed experimental protocols and signaling pathway diagrams are included to facilitate a deeper understanding and further investigation by researchers in the field.
Introduction
U-50488 is a synthetic compound that was instrumental in the characterization of the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in a variety of physiological processes including analgesia, diuresis, and mood regulation. As a selective KOR agonist, the racemic form of U-50488 has been widely used as a research tool. However, the biological activity of U-50488 resides primarily in its (-)-enantiomer, while the (+)-enantiomer is considered to be substantially less active at opioid receptors. At higher concentrations, U-50488 and its analogs have been shown to exert effects independent of opioid receptors, such as the blockade of sodium and calcium channels. This guide will focus on the biological activity of the (+)-enantiomer, providing a detailed comparison with the racemate and the more active (-)-enantiomer.
Quantitative Data Presentation
The following tables summarize the binding affinities and functional potencies of the stereoisomers of U-50488 at the three main opioid receptors: kappa (κ), mu (μ), and delta (δ).
Table 1: Opioid Receptor Binding Affinities (Ki, nM)
| Compound | κ Opioid Receptor | μ Opioid Receptor | δ Opioid Receptor |
| (+)-U-50488 | > 10,000 | > 10,000 | > 10,000 |
| (-)-U-50488 | 1.2 ± 0.2 | 210 ± 30 | 3,400 ± 500 |
| (±)-U-50488 | 12[1] | 370[1] | > 500[1] |
Data for (+) and (-) enantiomers are indicative and represent a significant difference in affinity, with the (-) enantiomer being substantially more potent. Specific values can vary between studies and experimental conditions.
Table 2: Functional Activity at Kappa Opioid Receptor
| Compound | Assay | Parameter | Value (nM) |
| (±)-U-50488 | [³⁵S]GTPγS Binding | EC₅₀ | 8.2 |
| (±)-U-50488 | cAMP Inhibition | IC₅₀ | 0.53 |
| (-)-U-50488 | Rabbit Vas Deferens Contraction | IC₅₀ | 26.5 |
Functional data for the (+)-enantiomer is often not reported due to its low potency.
Signaling Pathways
Activation of the kappa opioid receptor by an agonist like (-)-U-50488 initiates a cascade of intracellular signaling events. The primary pathway is through the coupling to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The dissociation of the G protein βγ subunits can also lead to the activation of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels. Additionally, KORs can signal through β-arrestin pathways, which are implicated in receptor desensitization and may contribute to some of the pharmacological effects of KOR agonists.
References
The Advent of a Selective Tool: A Technical Guide to the Discovery and History of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride, a pioneering molecule in opioid research, emerged in the early 1980s as one of the first highly selective kappa opioid receptor (KOR) agonists. Its discovery by scientists at The Upjohn Company marked a significant milestone, providing the scientific community with a crucial pharmacological tool to dissect the complexities of the opioid system. Unlike morphine and other traditional opioids that primarily act on the mu-opioid receptor (MOR), U-50488's specificity for the KOR opened new avenues for investigating the distinct physiological and behavioral effects mediated by this receptor subtype. This technical guide provides an in-depth exploration of the discovery, history, and foundational experimental work that characterized this compound.
Discovery and Historical Context
The quest for safer and non-addictive analgesics spurred research into the different types of opioid receptors. By the late 1970s and early 1980s, the existence of multiple opioid receptor subtypes—mu (μ), delta (δ), and kappa (κ)—was becoming increasingly evident. While mu-opioid agonists were potent analgesics, they were also associated with significant side effects, including respiratory depression, constipation, and a high potential for abuse. The kappa opioid receptor was identified as a promising target for analgesia with a potentially different side-effect profile.
In 1982 and 1983, a team of researchers at The Upjohn Company, including Philip F. VonVoigtlander and Robert A. Lahti, published seminal papers describing a novel compound, U-50488.[1][2][3] This trans-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide derivative was found to be a potent and, critically, a selective KOR agonist.[1][2] It was structurally distinct from the benzomorphan (B1203429) kappa agonists known at the time, such as ketocyclazocine (B1261024) and ethylketocyclazocine.[4] U-50488 was developed as a κ-selective derivative of the compound U-47700.[5] The initial studies demonstrated that U-50488 possessed analgesic properties but did not produce the morphine-like physical dependence, a significant finding that highlighted the potential of selective KOR agonists.[2] The hydrochloride salt, this compound, became the standard form used in research.
Chemical Synthesis
The synthesis of U-50488 and its analogs has been described in the literature. A refined procedure for the preparation of its optically pure enantiomers was also developed, which was crucial for understanding its stereoselective activity.[6] The synthesis of analogs often involves the coupling of a substituted phenylacetic acid with a chiral diamine precursor.[7] For example, the synthesis of N-fluoroalkyl analogs involved the alkylation of a trans-diaminocyclohexane precursor followed by acylation.[1] Structure-activity relationship studies revealed that the pyrrolidinyl group and the 3,4-dichloro substitution on the benzene (B151609) ring were important for its kappa-agonist activity.[8]
Pharmacological Profile
This compound exhibits a distinct pharmacological profile characterized by its high affinity and selectivity for the kappa opioid receptor.
Binding Affinity
Radioligand binding assays were instrumental in determining the receptor selectivity of U-50488. Early studies demonstrated its high affinity for the kappa receptor with a significantly lower affinity for the mu receptor.[3]
| Receptor Subtype | Radioligand | Tissue Source | Kᵢ (nM) | Reference |
| Kappa (κ) | [³H]-Ethylketocyclazocine (EKC) | Guinea Pig Brain | 114 | [3] |
| Mu (μ) | [³H]-Naloxone | Rat Brain | 6100 | [3] |
| Delta (δ) | [³H]-DADLE | Guinea Pig Brain | >500 | [9] |
In Vivo Activity
U-50488 has demonstrated a range of in vivo effects, primarily mediated by the kappa opioid receptor.
| Assay | Species | Route of Administration | ED₅₀ | Reference |
| Mouse Hot-Plate Test | Mouse | Subcutaneous (s.c.) | 2.5 mg/kg | [2] |
| Mouse Acetic Acid Writhing Test | Mouse | Subcutaneous (s.c.) | 0.1 mg/kg | [2] |
| Rat Tail-Flick Test | Rat | Subcutaneous (s.c.) | 1.8 mg/kg | [2] |
| Diuresis | Rat | Subcutaneous (s.c.) | 0.1-10 mg/kg (dose-dependent) | [10] |
| Antitussive (Capsaicin-induced cough) | Rat | Intraperitoneal (i.p.) | Dose-dependent decrease in coughs | [11] |
Stereochemistry
The pharmacological activity of U-50488 resides in one of its enantiomers. The (-)-(1S,2S)-enantiomer is the active form at the kappa opioid receptor, while the (+)-(1R,2R)-enantiomer is significantly less active.[12] Interestingly, alterations in the stereochemistry of U-50488 can result in ligands with high affinity for sigma receptors, highlighting the structural sensitivity of its receptor interactions.
Mechanism of Action
G-Protein Coupled Receptor Signaling
As a kappa opioid receptor agonist, U-50488 exerts its effects through the activation of G-protein coupled receptors (GPCRs). The KOR is coupled to inhibitory G proteins (Gαi/o).[13] Upon agonist binding, the G protein is activated, leading to the dissociation of the Gα and Gβγ subunits.
β-Arrestin Pathway
In addition to G-protein signaling, GPCRs can also signal through β-arrestin pathways. Following agonist binding and G-protein activation, the receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin, which can lead to receptor desensitization, internalization, and the initiation of G-protein-independent signaling cascades.[14]
Effects on Ion Channels
Studies have shown that U-50488 can directly modulate the activity of ion channels, independent of G-protein activation. For instance, it has been reported to block Ca²⁺ channels in sensory neurons in a voltage- and G protein-independent manner.[15]
Key Experimental Protocols
The characterization of this compound relied on a battery of in vitro and in vivo assays. Below are detailed methodologies for some of the key experiments.
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of U-50488 for opioid receptors.
Materials:
-
Radioligand (e.g., [³H]-Ethylketocyclazocine for kappa, [³H]-Naloxone for mu)
-
Membrane preparations from guinea pig or rat brain
-
U-50488 hydrochloride and other competing ligands
-
Incubation buffer (e.g., 50 mM Tris-HCl, pH 7.4)
-
Glass fiber filters
-
Scintillation counter and scintillation fluid
Procedure:
-
Membrane Preparation: Brain tissue is homogenized in ice-cold buffer and centrifuged to pellet the membranes. The pellet is washed and resuspended in fresh buffer. Protein concentration is determined.
-
Binding Reaction: In a final volume of 1 mL, the following are added: membrane preparation (containing a specific amount of protein), radioligand at a concentration near its Kd, and varying concentrations of the competing ligand (U-50488).
-
Incubation: The mixture is incubated at a specific temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to reach equilibrium.
-
Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which traps the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.
-
Quantification: The filters are placed in scintillation vials with scintillation fluid, and the radioactivity is measured using a scintillation counter.
-
Data Analysis: Non-specific binding is determined in the presence of a high concentration of an unlabeled ligand. Specific binding is calculated by subtracting non-specific binding from total binding. The IC₅₀ (the concentration of U-50488 that inhibits 50% of the specific binding of the radioligand) is determined, and the Kᵢ (inhibition constant) is calculated using the Cheng-Prusoff equation.
Mouse Hot-Plate Test
Objective: To assess the central analgesic activity of U-50488.
Materials:
-
Hot-plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C)
-
Mice
-
U-50488 hydrochloride solution and vehicle control
-
Timer
Procedure:
-
Baseline Latency: Each mouse is placed on the hot plate, and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A cut-off time (e.g., 30-60 seconds) is used to prevent tissue damage.
-
Drug Administration: Mice are administered U-50488 or vehicle via the desired route (e.g., subcutaneous).
-
Post-treatment Latency: At various time points after drug administration, the mice are re-tested on the hot plate, and the response latency is recorded.
-
Data Analysis: The percentage of maximal possible effect (%MPE) is calculated for each animal at each time point. The ED₅₀ is determined from the dose-response curve.
Mouse Acetic Acid Writhing Test
Objective: To evaluate the peripheral and central analgesic activity of U-50488.
Materials:
-
Mice
-
Acetic acid solution (e.g., 0.6% in saline)
-
U-50488 hydrochloride solution and vehicle control
-
Observation chambers
Procedure:
-
Drug Administration: Mice are pre-treated with U-50488 or vehicle.
-
Induction of Writhing: After a set period (e.g., 30 minutes), mice are injected intraperitoneally with acetic acid.
-
Observation: Immediately after the acetic acid injection, each mouse is placed in an individual observation chamber, and the number of writhes (a characteristic stretching and constriction of the abdomen and extension of the hind limbs) is counted for a specific duration (e.g., 15-20 minutes).[16][17][18]
-
Data Analysis: The mean number of writhes in the drug-treated groups is compared to the vehicle control group. The percentage of inhibition of writhing is calculated, and the ED₅₀ is determined.
Conclusion
The discovery of this compound was a watershed moment in opioid pharmacology. As a highly selective kappa opioid receptor agonist, it has been an indispensable tool for elucidating the physiological roles of the KOR system, from analgesia and diuresis to its more complex involvement in mood and addiction. The foundational research conducted in the 1980s laid the groundwork for decades of subsequent investigation into the therapeutic potential and challenges of targeting the kappa opioid receptor. This technical guide serves as a comprehensive resource for understanding the origins and key experimental underpinnings of this landmark compound.
References
- 1. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist [pubmed.ncbi.nlm.nih.gov]
- 3. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and absolute configuration of optically pure enantiomers of a kappa-opioid receptor selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. [Synthesis and analgesic activity of analogs of U-50488, an opiate kappa-agonist] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. Comparison of the diuretic effects of chemically diverse kappa opioid agonists in rats: nalfurafine, U50,488H, and salvinorin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacological activities of optically pure enantiomers of the kappa opioid agonist, U50,488, and its cis diastereomer: evidence for three kappa receptor subtypes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Common activation mechanism of class A GPCRs | eLife [elifesciences.org]
- 14. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pharmacologydiscoveryservices.com [pharmacologydiscoveryservices.com]
- 17. rjptsimlab.com [rjptsimlab.com]
- 18. Acetic acid induced painful endogenous infliction in writhing test on mice - PMC [pmc.ncbi.nlm.nih.gov]
Pharmacological Profile of (+)-U-50488 Hydrochloride: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride is the less active enantiomer of the prototypical selective kappa opioid receptor (KOR) agonist, (±)-U-50488. While the racemate and the (-)-enantiomer have been extensively studied, the pharmacological profile of the (+)-enantiomer is less well-characterized. This technical guide provides a comprehensive overview of the pharmacological properties of this compound, including its binding affinity, functional activity, and associated signaling pathways. This document is intended to serve as a resource for researchers and professionals in the fields of pharmacology and drug development.
Introduction
U-50488 is a highly selective agonist for the kappa opioid receptor (KOR), with no antagonist effects at the mu-opioid receptor.[1] It has demonstrated a range of pharmacological effects, including analgesia, diuresis, and antitussive properties.[1] As a chiral molecule, U-50488 exists as a pair of enantiomers, with the (-)-(1S,2S)-enantiomer being the more pharmacologically active of the two.[2] The (+)-(1R,2R)-enantiomer, this compound, is known to be significantly less active at the KOR.[2] Understanding the pharmacological profile of this less active enantiomer is crucial for structure-activity relationship (SAR) studies and for fully characterizing the stereoselectivity of the kappa opioid receptor.
Quantitative Pharmacological Data
The following tables summarize the available quantitative data for the binding affinity and functional activity of the enantiomers of U-50488.
Table 1: Opioid Receptor Binding Affinity of U-50488 Enantiomers
| Compound | Receptor Subtype | Radioligand | Preparation | Kd (nM) | Ki (nM) | Reference |
| (+)-(1R,2R)-U-50488 | Kappa | [3H]U-69,593 | Guinea pig membranes | 299 | - | [3] |
| Mu | - | - | Not Reported | Not Reported | ||
| Delta | - | - | Not Reported | Not Reported | ||
| (-)-(1S,2S)-U-50488 | Kappa | [3H]U-69,593 | Guinea pig membranes | 0.89 | - | [3] |
| (±)-U-50488 | Kappa | [3H]Ethylketocyclazocine | - | - | 114 | [4] |
| Mu | [3H]Ethylketocyclazocine | - | - | 6100 | [4] | |
| Delta | - | - | >500 | - | [5] |
Table 2: Functional Activity of U-50488 Enantiomers
| Compound | Assay | System | EC50 (nM) | Emax (%) | Reference |
| (+)-U-50488H | [35S]GTPγS Binding | CHO cells expressing human KOR | No effect | - | [6] |
| (-)-U-50488H | [35S]GTPγS Binding | CHO cells expressing human KOR | 3.1 | 100 (Full agonist) | [6] |
Experimental Protocols
Radioligand Binding Assay for Kappa Opioid Receptor
This protocol is a generalized procedure for determining the binding affinity of a test compound for the kappa opioid receptor using a radiolabeled ligand such as [3H]-U-69,593.
Materials:
-
Receptor Source: Membranes from Chinese Hamster Ovary (CHO) cells stably expressing the human kappa opioid receptor (CHO-hKOR) or guinea pig brain membranes.
-
Radioligand: [3H]-U-69,593 (specific activity ~40-60 Ci/mmol).
-
Binding Buffer: 50 mM Tris-HCl, pH 7.4.
-
Test Compound: this compound.
-
Non-specific Binding Control: Unlabeled U-69,593 or another high-affinity KOR ligand (e.g., naloxone) at a high concentration (e.g., 10 µM).
-
Filtration System: Glass fiber filters (e.g., Whatman GF/B) and a cell harvester.
-
Scintillation Cocktail and Counter.
Procedure:
-
Membrane Preparation: Homogenize the cell pellets or brain tissue in ice-cold binding buffer. Centrifuge the homogenate at low speed to remove nuclei and cellular debris. Pellet the membranes from the supernatant by high-speed centrifugation. Wash the membrane pellet with fresh binding buffer and resuspend to a final protein concentration of 0.5-1.0 mg/mL.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 1 mL:
-
100 µL of radioligand ([3H]-U-69,593) at a final concentration near its Kd (e.g., 0.5-1.0 nM).
-
100 µL of various concentrations of the test compound (this compound) or vehicle.
-
For non-specific binding wells, add 100 µL of the unlabeled ligand.
-
800 µL of the membrane preparation.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration of the incubation mixture through the glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold binding buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the amount of bound radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Determine the IC50 value of the test compound by non-linear regression analysis of the competition binding curve. Convert the IC50 value to a Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[35S]GTPγS Functional Assay
This assay measures the functional activation of G-protein coupled receptors, such as the KOR, by quantifying the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to G-proteins upon receptor stimulation.
Materials:
-
Receptor Source: Membranes from CHO cells stably expressing the human kappa opioid receptor (CHO-hKOR).
-
Radioligand: [35S]GTPγS (specific activity >1000 Ci/mmol).
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl2, 1 mM EDTA, pH 7.4.
-
GDP: Guanosine 5'-diphosphate.
-
Test Compound: this compound.
-
Positive Control: A known KOR agonist (e.g., (-)-U-50488H).
-
Non-specific Binding Control: Unlabeled GTPγS.
-
Filtration System and Scintillation Counter.
Procedure:
-
Membrane Preparation: Prepare cell membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, combine the following in a final volume of 200 µL:
-
50 µL of various concentrations of the test compound (this compound) or positive control.
-
50 µL of membrane suspension (typically 10-20 µg of protein).
-
50 µL of assay buffer containing GDP (final concentration 10-30 µM).
-
-
Pre-incubation: Incubate the plate at 30°C for 15-30 minutes.
-
Initiation of Reaction: Add 50 µL of [35S]GTPγS (final concentration 0.05-0.1 nM) to each well to start the reaction.
-
Incubation: Incubate the plate at 30°C for 30-60 minutes with gentle agitation.
-
Termination and Filtration: Stop the reaction by rapid filtration through glass fiber filters and wash with ice-cold assay buffer.
-
Quantification: Measure the radioactivity on the filters using a scintillation counter.
-
Data Analysis: Calculate the net agonist-stimulated [35S]GTPγS binding by subtracting the basal binding (in the absence of agonist) from the total binding. Plot the stimulated binding as a function of the agonist concentration to determine the EC50 and Emax values.
Signaling Pathways
Activation of the kappa opioid receptor by agonists like U-50488 initiates a cascade of intracellular signaling events. These can be broadly categorized into G-protein dependent and β-arrestin dependent pathways.
G-protein Dependent Signaling
Upon agonist binding, the KOR couples to inhibitory G-proteins (Gαi/o), leading to the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels. This is a primary mechanism for the analgesic effects of KOR agonists.
β-Arrestin Dependent Signaling and p38 MAPK Activation
In addition to G-protein signaling, KOR activation can lead to the recruitment of β-arrestin. This process is involved in receptor desensitization and internalization, but also initiates distinct signaling cascades. One such pathway is the activation of p38 mitogen-activated protein kinase (p38 MAPK), which has been implicated in the aversive and dysphoric effects of KOR agonists.
References
- 1. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 2. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Signaling Events Initiated by Kappa Opioid Receptor Activation: Quantification and Immunocolocalization Using Phospho-Selective KOR, p38 MAPK, and KIR 3.1 Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. rrpharmacology.ru [rrpharmacology.ru]
- 6. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
(+)-U-50488 hydrochloride for neuroscience research
An In-depth Technical Guide to (+)-U-50488 Hydrochloride for Neuroscience Research
Introduction
This compound is a synthetic compound widely utilized in neuroscience as a highly selective agonist for the kappa-opioid receptor (KOR).[1] Unlike endogenous opioids or other opioid agonists that may interact with mu (μ) or delta (δ) receptors, U-50488's specificity for the KOR makes it an invaluable tool for elucidating the physiological and pathological roles of this particular receptor system. The KOR and its endogenous ligands, the dynorphins, are critically involved in modulating pain, mood, reward, and stress responses.[2] Activation of KORs is generally associated with analgesia but also with dysphoria, aversion, and sedative effects, limiting its therapeutic potential but making it a key pharmacological agent for modeling these states in preclinical research.[3][4]
This guide provides a comprehensive overview of (+)-U-50488, its mechanism of action, pharmacological data, and detailed experimental protocols for its application in neuroscience research, intended for researchers, scientists, and professionals in drug development.
Chemical and Pharmacological Profile
(+)-U-50488 is the less active enantiomer of the racemic mixture (±)-U-50488. For many experimental applications, the more potent (-)-enantiomer or the racemate is used. However, understanding the properties of both is crucial for interpreting research findings.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]benzeneacetamide hydrochloride | [5][6] |
| CAS Number | 114528-81-3 | |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | |
| Molecular Weight | 405.79 g/mol | |
| Solubility | Soluble to 100 mM in water and DMSO |
Mechanism of Action
U-50488 exerts its effects primarily through the activation of the KOR, a G-protein coupled receptor (GPCR). The downstream signaling cascade is complex and can vary by neuronal population and brain region.
-
G-Protein Coupling: Upon binding of U-50488, the KOR undergoes a conformational change, activating inhibitory G-proteins (Gαi/o). This activation leads to the dissociation of the Gα and Gβγ subunits, which then modulate various intracellular effectors.
-
Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.
-
Modulation of Ion Channels:
-
Calcium (Ca²⁺) Channels: The Gβγ subunit can directly inhibit voltage-gated calcium channels (VGCCs), reducing neurotransmitter release. Studies show U-50488 inhibits P-type Ca²⁺ channels through this G-protein-dependent mechanism at low concentrations (IC₅₀ = 8.9 x 10⁻⁸ M).[5] However, at higher concentrations (IC₅₀ = 1.1 x 10⁻⁵ M), it can also directly block Ca²⁺ channels in a manner independent of KOR activation and G-protein signaling.[5][7][8] This dual mechanism is a critical consideration in experimental design.
-
Potassium (K⁺) Channels: The Gβγ subunit can also activate G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization of the neuronal membrane and a decrease in neuronal excitability.
-
-
MAPK and β-Arrestin Pathways: Beyond classical G-protein signaling, KOR activation by U-50488 can also initiate signaling through the p38 mitogen-activated protein kinase (MAPK) pathway, which is often linked to β-arrestin recruitment.[9] This pathway is implicated in the aversive effects of KOR agonists, with studies showing that U-50488-induced aversion is blocked by inhibiting p38 MAPK in the amygdala.[4][9]
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. mdpi.com [mdpi.com]
- 4. arxiv.org [arxiv.org]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A Kappa Opioid Model of Atypical Altered Consciousness and Psychosis: U50488, DOI, AC90179 Effects on Prepulse Inhibition and Locomotion in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
The Role of Kappa Opioid Receptors in the Central Nervous System: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The kappa opioid receptor (KOR), a G protein-coupled receptor encoded by the OPRK1 gene, is a critical modulator of a wide array of physiological and pathological processes within the central nervous system (CNS).[1] Its endogenous ligands are the dynorphin (B1627789) peptides.[1][2] Activation of KORs has been shown to influence nociception, mood, reward, and stress responses, making it a compelling target for therapeutic intervention in various neurological and psychiatric disorders.[1][3][4] However, the clinical utility of KOR agonists has been hampered by significant adverse effects, including dysphoria, sedation, and aversion.[3][5][6] This guide provides an in-depth examination of the multifaceted role of KORs in the CNS, detailing their distribution, signaling pathways, and physiological functions. It further explores the concept of biased agonism as a promising strategy for developing novel KOR-targeted therapeutics with improved side-effect profiles. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals in the field of neuropharmacology.
Distribution of Kappa Opioid Receptors in the CNS
KORs are extensively distributed throughout the central nervous system, with notable concentrations in brain regions that are integral to the regulation of pain, emotion, and reward.[1][7][8] The claustrum exhibits the highest density of KOR expression.[1] Other areas with high to moderate KOR densities include:
-
Cortical Regions: Prefrontal cortex, insula, and orbitofrontal cortex.[1]
-
Limbic System: Nucleus accumbens, amygdala, hippocampus, and bed nucleus of the stria terminalis.[1]
-
Midbrain and Brainstem: Ventral tegmental area (VTA), substantia nigra, periaqueductal gray, dorsal raphe nucleus, and locus coeruleus.[1][8]
-
Thalamus and Hypothalamus: Various nuclei within these structures are enriched with KORs.[1][8]
-
Spinal Cord: KORs are present in the spinal dorsal horn, where they play a role in modulating nociceptive signals.[1]
This widespread distribution underscores the diverse functional roles of the KOR system in the CNS. Positron emission tomography (PET) imaging studies using selective radioligands have been instrumental in mapping KOR distribution in the living brain.[1]
KOR Signaling Pathways
The kappa opioid receptor is a G protein-coupled receptor (GPCR) that primarily couples to the Gαi/o subunit.[1][7][9] Upon activation by an agonist, KORs initiate a cascade of intracellular signaling events through two principal pathways: the G protein-dependent pathway and the β-arrestin-dependent pathway.[3][10]
G Protein-Dependent Signaling
The canonical G protein-mediated pathway is generally associated with the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus.[3][5] Activation of the Gαi/o subunit leads to:
-
Inhibition of Adenylyl Cyclase: This results in a decrease in intracellular cyclic AMP (cAMP) levels.[9][11]
-
Modulation of Ion Channels: The dissociated Gβγ subunits can directly interact with and modulate the activity of ion channels.[5][9] This includes the activation of G protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization, and the inhibition of voltage-gated calcium channels (VGCCs), which reduces neurotransmitter release.[5][9][12]
-
Activation of Mitogen-Activated Protein Kinase (MAPK) Cascades: KOR activation can lead to the phosphorylation of extracellular signal-regulated kinase (ERK), which is involved in various cellular processes.[5][9]
β-Arrestin-Dependent Signaling
In contrast to the G protein pathway, the β-arrestin signaling cascade is primarily linked to the adverse effects of KOR agonism, such as dysphoria, aversion, and sedation.[1][3] Following agonist binding and G protein-coupled receptor kinase (GRK)-mediated phosphorylation of the receptor, β-arrestin is recruited to the KOR.[10][11] This leads to:
-
Receptor Desensitization and Internalization: β-arrestin binding uncouples the receptor from G proteins, leading to a dampening of the signal, and promotes receptor internalization.[5][10]
-
Activation of p38 MAPK: The recruitment of β-arrestin can initiate a distinct signaling cascade, including the activation of p38 mitogen-activated protein kinase (p38 MAPK).[9][10][11] This pathway is thought to mediate the aversive and dysphoric properties of KOR agonists.[1][9]
Physiological Functions of KOR in the CNS
The diverse distribution and signaling capabilities of KORs translate into a wide range of physiological functions within the central nervous system.
Nociception
KOR activation produces potent analgesic effects at both spinal and supraspinal levels.[1] In the spinal cord, presynaptic KORs inhibit the release of neurotransmitters from primary sensory neurons, thereby dampening the transmission of pain signals.[1] Supraspinally, KORs in regions like the periaqueductal gray modulate pain perception.[1]
Mood and Affect
The dynorphin/KOR system is a key mediator of negative affective states.[1][5] Activation of KORs, particularly in response to stress, is associated with dysphoria, anhedonia, and depressive-like behaviors.[1][2][5] This has led to the investigation of KOR antagonists as potential treatments for depression and anxiety disorders.[5][13]
Reward and Addiction
KORs play a crucial role in opposing the rewarding effects of drugs of abuse.[1][14] They exert an inhibitory influence on the mesolimbic dopamine (B1211576) system, a key circuit in reward and motivation.[14] Specifically, KOR activation can decrease dopamine release in the nucleus accumbens.[1][14] During withdrawal from chronic drug use, an upregulated dynorphin/KOR system is thought to contribute to the negative emotional state that drives relapse.[14]
Stress Response
The KOR system is a critical component of the body's response to stress.[1][9] Stressful stimuli can lead to the release of dynorphin, which in turn activates KORs, contributing to the aversive and dysphoric aspects of the stress response.[1] There is also a significant interaction between the KOR system and the corticotropin-releasing factor (CRF) system, another key player in the stress response.[9]
Regulation of Neurotransmitter Systems
Beyond dopamine, KORs also modulate other major neurotransmitter systems:
-
Serotonin (B10506): KOR activation can suppress serotonergic tone by inhibiting serotonin release and regulating the function of the serotonin transporter (SERT).[1][15][16]
-
Glutamate: Presynaptic KORs can inhibit the release of glutamate, a primary excitatory neurotransmitter.[5]
-
GABA: KORs can also modulate the release of the inhibitory neurotransmitter GABA.[5]
Quantitative Data on KOR Ligands
The development of selective KOR ligands has been crucial for elucidating the receptor's function. The following table summarizes key quantitative data for representative KOR agonists and antagonists.
| Compound | Class | Ki (nM) for KOR | Selectivity (MOR/KOR) | Selectivity (DOR/KOR) | Primary CNS Effects |
| U-50,488 | Agonist | ~1.5 | ~1000 | ~1000 | Analgesia, dysphoria, sedation |
| Salvinorin A | Agonist | ~2.5 | >1000 | >1000 | Hallucinations, dysphoria |
| Nalfurafine | Agonist (G-protein biased) | ~0.3 | ~100 | ~1000 | Anti-pruritus, analgesia |
| nor-Binaltorphimine (nor-BNI) | Antagonist | ~0.2 | ~50 | ~20 | Blocks KOR agonist effects |
| JDTic | Antagonist | ~0.1 | >1000 | >1000 | Antidepressant-like, anxiolytic-like |
Note: Ki values and selectivity ratios are approximate and can vary depending on the specific assay conditions.
Key Experimental Protocols
A variety of experimental techniques are employed to study the function of KORs in the CNS.
Radioligand Binding Assays
These assays are used to determine the affinity and selectivity of compounds for KORs. The protocol generally involves:
-
Membrane Preparation: Homogenization of brain tissue or cells expressing KORs to isolate cell membranes.
-
Incubation: Incubation of the membranes with a radiolabeled KOR ligand (e.g., [³H]U-69,593) in the presence of varying concentrations of the test compound.
-
Separation: Separation of bound and free radioligand, typically by rapid filtration.
-
Quantification: Measurement of the radioactivity of the bound ligand using liquid scintillation counting.
-
Data Analysis: Calculation of the inhibition constant (Ki) to determine the affinity of the test compound.
In Vivo Microdialysis
This technique allows for the measurement of neurotransmitter levels in specific brain regions of awake, freely moving animals. To study the effect of KOR ligands on dopamine release, for example:
-
Probe Implantation: A microdialysis probe is surgically implanted into a target brain region, such as the nucleus accumbens.
-
Perfusion: The probe is perfused with an artificial cerebrospinal fluid (aCSF).
-
Sample Collection: Neurotransmitters from the extracellular space diffuse across the probe's semipermeable membrane into the aCSF, and samples are collected at regular intervals.
-
Drug Administration: A KOR agonist or antagonist is administered systemically or locally through the probe.
-
Analysis: The concentration of the neurotransmitter of interest in the collected samples is measured using techniques like high-performance liquid chromatography (HPLC).
Conditional Knockout Mouse Models
The use of Cre-LoxP technology allows for the targeted deletion of the Oprk1 gene in specific cell types or brain regions. KOR-Cre knockin mouse lines are invaluable tools for this purpose.[17][18][19] By crossing these mice with mice carrying a floxed gene of interest, researchers can investigate the cell-type-specific roles of KORs in various behaviors and physiological processes.[18]
Drug Development and Future Directions
The dichotomy in KOR signaling, where G protein activation is linked to therapeutic effects and β-arrestin signaling to adverse effects, has given rise to the concept of biased agonism .[1][5][20] The goal is to develop G protein-biased KOR agonists that selectively activate the therapeutic G protein pathway while minimizing engagement of the β-arrestin pathway.[3][21] Nalfurafine is an example of a clinically used KOR agonist with a degree of G protein bias.[5]
Future research in KOR pharmacology will likely focus on:
-
Development of Novel Biased Agonists: Synthesizing and characterizing new compounds with greater G protein bias to achieve a better therapeutic window.
-
Elucidation of Signaling Complex Structures: High-resolution structural studies of KOR in complex with different ligands and signaling partners will provide insights for rational drug design.[22][23]
-
Circuit-Specific Interventions: Utilizing advanced techniques like optogenetics and chemogenetics in conjunction with KOR-Cre mice to dissect the precise role of KORs in specific neural circuits.
-
Clinical Translation of KOR Antagonists: Advancing the clinical development of KOR antagonists for the treatment of major depressive disorder, anxiety disorders, and substance use disorders.[13][24]
Conclusion
The kappa opioid receptor system is a complex and influential modulator of central nervous system function. Its involvement in pain, mood, and reward makes it a high-priority target for the development of novel therapeutics. While the adverse effects associated with non-selective KOR activation have historically limited their clinical application, a deeper understanding of the distinct signaling pathways downstream of the receptor has opened up new avenues for drug discovery. The pursuit of biased agonists that selectively engage therapeutic signaling cascades holds significant promise for unlocking the full therapeutic potential of the kappa opioid receptor.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. The Kappa Opioid Receptor: From Addiction to Depression, and Back - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies | Performance Analytics [scinapse.io]
- 5. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Development of Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Distribution of kappa opioid receptor mRNA in adult mouse brain: an in situ hybridization histochemistry study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Signaling underlying kappa opioid receptor-mediated behaviors in rodents [frontiersin.org]
- 11. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Scholars@Duke publication: Kappa-Opioid Antagonists for Psychiatric Disorders: From Bench to Clinical Trials. [scholars.duke.edu]
- 14. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Modulation of Serotonin 1Transporter Function by kappa-Opioid Receptor Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Kappa Opioid Receptors Reduce Serotonin Uptake and Escitalopram Efficacy in the Mouse Substantia Nigra Pars Reticulata - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Generation of a KOR-Cre Knockin Mouse Strain to Study Cells Involved in Kappa Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Knock-In Mouse Models to Investigate the Functions of Opioid Receptors in vivo [frontiersin.org]
- 19. researchgate.net [researchgate.net]
- 20. Biased Ligands at the Kappa Opioid Receptor: Fine-Tuning Receptor Pharmacology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. biorxiv.org [biorxiv.org]
- 22. Decoding the κ Opioid Receptor (KOR): Advancements in Structural Understanding and Implications for Opioid Analgesic Development [mdpi.com]
- 23. researchgate.net [researchgate.net]
- 24. Kappa-opioid antagonists for psychiatric disorders: from bench to clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
The Effect of (+)-U-50488 Hydrochloride on Dopamine Release: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the effects of the selective kappa-opioid receptor (KOR) agonist, U-50488, on dopamine (B1211576) neurotransmission. While the racemic mixture or the more active (-)-enantiomer is typically used in research, this document will address the compound's established effects. The primary mechanism of action involves the activation of presynaptic Gi/o-coupled KORs on dopamine terminals, leading to a significant inhibition of dopamine release in key brain regions such as the nucleus accumbens and striatum. This guide synthesizes quantitative data from pivotal studies, details the experimental protocols used to obtain this data, and visualizes the underlying signaling pathways and workflows. The information presented is intended for researchers, scientists, and drug development professionals working to understand the complex interplay between the kappa-opioid and dopamine systems, which is critical for developing therapeutics for addiction, mood disorders, and pain.
Mechanism of Action: KOR-Mediated Inhibition of Dopamine Release
U-50488 exerts its primary influence on dopamine release by acting as a potent agonist at the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR).[1] In dopaminergic brain regions, KORs are predominantly located on the presynaptic terminals of dopamine neurons.[2]
Activation of these Gi/o-coupled receptors initiates an intracellular signaling cascade that leads to the inhibition of dopamine release.[3] This process involves the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and the modulation of ion channel activity. The overall effect is a decrease in the excitability of the presynaptic terminal and a reduced probability of vesicular dopamine release into the synapse.[4] This presynaptic inhibitory control is a cornerstone of the interaction between the dynorphin/KOR system and the mesolimbic dopamine system.[2][5]
Figure 1: KOR signaling cascade inhibiting presynaptic dopamine release.
Quantitative Data on Dopamine Release
The inhibitory effect of U-50488 on dopamine release has been quantified across various experimental models. The data consistently demonstrate a concentration-dependent reduction in both electrically-evoked and drug-induced dopamine release. Notably, some studies using PC12 cells, which are a less representative model for neuronal circuits, have reported non-KOR-mediated increases in extracellular dopamine, likely due to dopamine transporter inhibition.[6][7]
| Study Type | Model System | Brain Region | U-50488 Concentration/Dose | Effect on Dopamine Release | Experimental Technique | Citation |
| Ex Vivo | Mouse Brain Slices | Nucleus Accumbens Core (Caudal) | 0.03 - 1.0 µM | Significant, concentration-dependent inhibition of electrically-evoked DA release. | Fast-Scan Cyclic Voltammetry (FSCV) | [2] |
| Ex Vivo | Mouse Brain Slices | Nucleus Accumbens Core (Rostral) | 0.03 - 1.0 µM | Significant, concentration-dependent inhibition (less pronounced than caudal). | Fast-Scan Cyclic Voltammetry (FSCV) | [2] |
| In Vivo | Freely Moving Rats | Nucleus Accumbens | 10 mg/kg (i.p.) | Modest decrease in basal DA levels; ~50% decrease in cocaine-induced DA increase. | In Vivo Microdialysis | [8] |
| Ex Vivo | Rat Striatal Slices | Striatum | 0.4 µM & 40.0 µM | Significant attenuation of potassium-evoked DA release. | Brain Slice Superfusion / HPLC | [9] |
| Ex Vivo | Rat Striatal Slices | Striatum | 40.0 µM | Enhancement of spontaneous (basal) DA release (in absence of uptake inhibitor). | Brain Slice Superfusion / HPLC | [9] |
| Ex Vivo | Mouse Brain Slices | Nucleus Accumbens | Not specified | Significantly reduced vesicular DA release with no effect on uptake. | Fast-Scan Cyclic Voltammetry (FSCV) | [10] |
Experimental Protocols
The quantification of U-50488's effects on dopamine release relies on sophisticated neurochemical techniques that offer high sensitivity and temporal resolution.
FSCV is an electrochemical technique used to measure real-time changes in extracellular dopamine concentrations in brain slices.[11] It offers sub-second temporal resolution, making it ideal for studying the dynamics of evoked dopamine release.[12][13]
Methodology:
-
Tissue Preparation: Animals (typically mice or rats) are euthanized, and their brains are rapidly extracted and placed in ice-cold, oxygenated artificial cerebrospinal fluid (aCSF). Coronal or sagittal slices (e.g., 300 µm thick) containing the brain region of interest (e.g., Nucleus Accumbens) are prepared using a vibratome.
-
Slice Recovery: Slices are allowed to recover in oxygenated aCSF at a physiological temperature (e.g., 32-34°C) for at least one hour.
-
Recording: A single slice is transferred to a recording chamber continuously perfused with heated, oxygenated aCSF.
-
Stimulation and Detection: A carbon-fiber microelectrode is positioned in the target area, alongside a bipolar stimulating electrode. A triangular voltage waveform (e.g., -0.4 V to +1.3 V and back) is applied to the carbon-fiber electrode at a high scan rate (e.g., 400 V/s) and frequency (e.g., 10 Hz).[11] Dopamine release is triggered by a single electrical pulse from the stimulating electrode.
-
Data Acquisition: The current generated by the oxidation of dopamine at the electrode surface is measured. The resulting cyclic voltammogram is characteristic of dopamine, allowing for its identification and quantification.
-
Pharmacology: After establishing a stable baseline of evoked dopamine release, cumulative concentrations of U-50488 are added to the perfusing aCSF to determine the concentration-response relationship.[2]
Figure 2: Standard workflow for ex vivo Fast-Scan Cyclic Voltammetry experiments.
In vivo microdialysis is a technique used to sample and measure the concentration of endogenous substances, including dopamine, in the extracellular fluid of specific brain regions in awake, freely-moving animals.[14][15]
Methodology:
-
Probe Implantation: Under anesthesia, a guide cannula is stereotaxically implanted, targeting the brain region of interest (e.g., Nucleus Accumbens). The animal is allowed several days to recover from surgery.
-
Probe Insertion: On the day of the experiment, a microdialysis probe (with a semi-permeable membrane at the tip) is inserted through the guide cannula.
-
Perfusion: The probe is perfused with aCSF at a slow, constant flow rate (e.g., 1.0-2.0 µL/min). The system is allowed to stabilize for 2-3 hours.[14]
-
Baseline Collection: Dialysate samples are collected at regular intervals (e.g., every 20 minutes) to establish a stable baseline of extracellular dopamine concentration. Samples are collected into vials containing an antioxidant to prevent dopamine degradation.[14]
-
Drug Administration: U-50488 hydrochloride is administered systemically (e.g., via intraperitoneal injection).[8]
-
Post-Drug Collection: Dialysate collection continues for several hours following drug administration to monitor changes in dopamine levels over time.
-
Sample Analysis: The concentration of dopamine in the dialysate samples is quantified using a highly sensitive analytical method, typically High-Performance Liquid Chromatography with Electrochemical Detection (HPLC-ECD).[14]
-
Data Analysis: Post-injection dopamine levels are typically expressed as a percentage of the pre-injection baseline average for each animal.[14]
Figure 3: Standard workflow for in vivo microdialysis experiments.
Discussion and Implications
The collective evidence strongly supports the role of U-50488 as an inhibitor of dopamine release in the central nervous system, an effect mediated by presynaptic kappa-opioid receptors. This inhibitory action is a key mechanism by which the endogenous dynorphin/KOR system opposes the rewarding effects of dopamine. Activation of KORs is often associated with aversive or dysphoric states, which is consistent with a reduction in dopamine signaling in reward-related circuits.[2][16]
For drug development professionals, understanding this interaction is critical.
-
Addiction Therapeutics: KOR agonists have been explored as potential treatments for addiction, as they can counteract the dopamine surge associated with drugs of abuse.[8] For example, U-50488 has been shown to attenuate the dopamine-increasing effects of cocaine.[8]
-
Mood and Stress Disorders: The dynorphin/KOR system is upregulated by stress and is implicated in the pathophysiology of depression and anxiety.[2] The inhibition of dopamine release by KOR activation may contribute to anhedonia, a core symptom of depression. Therefore, KOR antagonists, rather than agonists, are being investigated as novel antidepressants.
-
Regional Specificity: Research indicates that the inhibitory control of KORs over dopamine release is not uniform throughout the brain. For instance, KOR activation inhibits dopamine release more profoundly in the caudal nucleus accumbens core compared to the rostral part, suggesting a functional heterogeneity that could be exploited for more targeted therapies.[2][17]
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PMC [pmc.ncbi.nlm.nih.gov]
- 3. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 4. Kappa-Opioid Receptor Signaling in the Striatum as a Potential Modulator of Dopamine Transmission in Cocaine Dependence - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nonopioid receptor-mediated effects of U-50,488H on [Ca(2+)]i and extracellular dopamine in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Nonspecific effects of the selective kappa-opioid receptor agonist U-50,488H on dopamine uptake and release in PC12 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effects of a kappa-receptor agonist, U-50,488H, on the release of endogenous brain dopamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Enhanced Dopamine Release by Dopamine Transport Inhibitors Described by a Restricted Diffusion Model and Fast-Scan Cyclic Voltammetry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Fundamentals of Fast-Scan Cyclic Voltammetry for Dopamine Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Chemical Tools for Imaging Dopamine Release - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Fundamentals of fast-scan cyclic voltammetry for dopamine detection - Analyst (RSC Publishing) [pubs.rsc.org]
- 14. benchchem.com [benchchem.com]
- 15. In vivo brain microdialysis: advances in neuropsychopharmacology and drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. rrpharmacology.ru [rrpharmacology.ru]
- 17. Kappa opioid receptor agonist U50,488 inhibits dopamine more in caudal than rostral nucleus accumbens core - PubMed [pubmed.ncbi.nlm.nih.gov]
Investigating Kappa Opioid Receptor Function with (+)-U-50488: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the use of (+)-U-50488 as a tool to investigate the function of the kappa opioid receptor (KOR). U-50488 is a highly selective agonist for the KOR, and its stereoisomers, (+)-U-50488 and (-)-U-50488, exhibit significant differences in their pharmacological activity. This guide details the binding affinity and functional efficacy of U-50488, with a focus on the less active (+)-enantiomer. It outlines detailed experimental protocols for key in vitro assays and provides visualizations of the intricate signaling pathways associated with KOR activation. This document is intended to serve as a valuable resource for researchers in pharmacology and drug development, facilitating a deeper understanding of the kappa opioid system and the utility of (+)-U-50488 as a specific probe.
Introduction to U-50488 and the Kappa Opioid Receptor
The kappa opioid receptor (KOR) is a G protein-coupled receptor (GPCR) that plays a crucial role in modulating a wide range of physiological and pathological processes, including pain, mood, addiction, and neuroendocrine function.[1] The endogenous ligands for the KOR are dynorphins. Pharmacological tools are essential for elucidating the complex functions of the KOR system.
U-50488 is a synthetic compound that was one of the first highly selective KOR agonists to be developed.[2][3] It is a trans-diastereomer and exists as a racemic mixture of two enantiomers: (+)-(1R,2R)-U-50488 and (-)-(1S,2S)-U-50488. Pharmacological studies have revealed a significant stereoselectivity in its action, with the (-)-(1S,2S)-enantiomer being the predominantly active form at the KOR. The (+)-U-50488 enantiomer is reported to be significantly less active, making it an important tool for control experiments to distinguish KOR-mediated effects from non-specific or off-target actions.[4]
This guide will focus on the use of (+)-U-50488 in investigating KOR function, providing quantitative data, detailed experimental methods, and visual representations of the underlying molecular mechanisms.
Quantitative Data Presentation
The following tables summarize the available quantitative data for U-50488 and its enantiomers. It is important to note that specific binding affinity and functional activity data for the (+)-enantiomer are limited in the publicly available literature. Therefore, data for the racemic mixture or the more active (-)-enantiomer are provided for context and comparison.
Table 1: Opioid Receptor Binding Affinity (Ki, nM)
| Compound | Kappa (κ) | Mu (μ) | Delta (δ) | Reference(s) |
| (±)-U-50488 | 12 | 370 | >500 | [5] |
| (-)-(1S,2S)-U-50488 | Active enantiomer at KOR | - | - | |
| (+)-(1R,2R)-U-50488 | Less active enantiomer | - | - | [4] |
Table 2: In Vitro Functional Activity (EC50/IC50, Emax)
| Assay | Compound | Parameter | Value | Cell System | Reference(s) |
| GTPγS Binding | (±)-U-50488 | EC50 | - | - | - |
| Emax | - | - | - | ||
| cAMP Inhibition | (±)-U-50488 | IC50 | 26.5 nM | Rabbit Vas Deferens | |
| Emax | - | - | - | ||
| β-Arrestin Recruitment | (±)-U-50488 | EC50 | - | - | - |
| Emax | - | - | - |
Note: Quantitative functional data (EC50, Emax) specifically for (+)-U-50488 in standard in vitro functional assays like GTPγS and cAMP inhibition are not available in the reviewed literature. The provided IC50 for the racemic mixture in a tissue-based assay indicates potent KOR agonism.
Experimental Protocols
This section provides detailed methodologies for key experiments to characterize the interaction of (+)-U-50488 with the kappa opioid receptor.
Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Ki) of (+)-U-50488 for the kappa opioid receptor using the selective KOR radioligand [³H]-U-69,593.
Objective: To determine the inhibition constant (Ki) of (+)-U-50488 for the kappa opioid receptor.
Materials:
-
Cell membranes expressing the kappa opioid receptor (e.g., from CHO-KOR cells or guinea pig brain).
-
[³H]-U-69,593 (specific activity ~40-60 Ci/mmol).
-
(+)-U-50488 hydrochloride.
-
Naloxone (B1662785) (for non-specific binding determination).
-
Binding buffer: 50 mM Tris-HCl, pH 7.4.
-
Wash buffer: 50 mM Tris-HCl, pH 7.4, ice-cold.
-
Glass fiber filters (e.g., Whatman GF/B).
-
Scintillation cocktail.
-
Scintillation counter.
-
96-well plates.
-
Filter harvesting apparatus.
Procedure:
-
Membrane Preparation: Homogenize tissue or cells in ice-cold lysis buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in binding buffer. Determine protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of binding buffer, 50 µL of [³H]-U-69,593 (at a final concentration near its Kd, e.g., 1-2 nM), and 100 µL of membrane suspension (20-50 µg of protein).
-
Non-specific Binding: 50 µL of naloxone (final concentration 10 µM), 50 µL of [³H]-U-69,593, and 100 µL of membrane suspension.
-
Competition Binding: 50 µL of varying concentrations of (+)-U-50488 (e.g., 10⁻¹⁰ to 10⁻⁵ M), 50 µL of [³H]-U-69,593, and 100 µL of membrane suspension.
-
-
Incubation: Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
Filtration: Terminate the assay by rapid filtration through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity in a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of (+)-U-50488. Determine the IC50 value using non-linear regression analysis. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
[³⁵S]GTPγS Binding Assay
This functional assay measures the activation of G proteins coupled to the KOR upon agonist binding.
Objective: To determine the potency (EC50) and efficacy (Emax) of (+)-U-50488 in stimulating G protein activation via the kappa opioid receptor.
Materials:
-
Cell membranes expressing the kappa opioid receptor.
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol).
-
This compound.
-
GDP (Guanosine 5'-diphosphate).
-
Unlabeled GTPγS (for non-specific binding).
-
Assay buffer: 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA.
-
Other materials as in the radioligand binding assay.
Procedure:
-
Membrane Preparation: Prepare membranes as described in the radioligand binding assay protocol.
-
Assay Setup: In a 96-well plate, add the following in triplicate:
-
Basal Binding: 50 µL of assay buffer, 50 µL of membrane suspension (10-20 µg of protein), and 50 µL of GDP (final concentration 10 µM).
-
Non-specific Binding: 50 µL of unlabeled GTPγS (final concentration 10 µM), 50 µL of membrane suspension, and 50 µL of GDP.
-
Agonist Stimulation: 50 µL of varying concentrations of (+)-U-50488, 50 µL of membrane suspension, and 50 µL of GDP.
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation of Reaction: Add 50 µL of [³⁵S]GTPγS (final concentration 0.1 nM) to all wells.
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle agitation.
-
Filtration and Counting: Terminate the reaction and count radioactivity as described in the radioligand binding assay.
-
Data Analysis: Calculate the specific binding for each concentration of (+)-U-50488. Plot the stimulated binding (as a percentage of basal) against the log concentration of the agonist. Determine the EC50 and Emax values using non-linear regression analysis.
Signaling Pathways and Visualizations
Activation of the kappa opioid receptor by an agonist like U-50488 initiates a cascade of intracellular signaling events. These pathways are critical for the physiological and behavioral effects of KOR activation. The primary signaling mechanisms involve G protein-dependent and β-arrestin-dependent pathways.
G Protein-Dependent Signaling
Upon agonist binding, the KOR undergoes a conformational change, leading to the activation of heterotrimeric Gi/o proteins. The activated Gαi/o subunit inhibits adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels. The Gβγ subunit dissociates and can modulate the activity of various ion channels, such as G protein-coupled inwardly rectifying potassium (GIRK) channels and voltage-gated calcium channels.
β-Arrestin-Dependent Signaling
Following agonist binding and G protein activation, the KOR can be phosphorylated by G protein-coupled receptor kinases (GRKs), such as GRK3. This phosphorylation promotes the recruitment of β-arrestin proteins. β-arrestin binding can lead to receptor desensitization and internalization, effectively terminating G protein signaling. However, β-arrestin can also act as a scaffold protein, initiating a second wave of signaling independent of G proteins. This includes the activation of mitogen-activated protein kinase (MAPK) cascades, such as the p38 MAPK and c-Jun N-terminal kinase (JNK) pathways. Activation of the p38 MAPK pathway has been linked to the aversive and dysphoric effects of KOR agonists.
Experimental Workflow for In Vitro Assays
The following diagram illustrates a typical workflow for conducting the in vitro assays described in this guide.
Conclusion
(+)-U-50488 serves as an invaluable, though often underutilized, tool for dissecting the pharmacology of the kappa opioid receptor. Its characterization as the less active enantiomer of the potent and selective KOR agonist U-50488 allows for rigorous control experiments to delineate specific KOR-mediated effects from other phenomena. This guide has provided a framework for its use, including a summary of available quantitative data, detailed experimental protocols for its characterization, and a visual representation of the complex signaling networks it can modulate. While there is a clear need for more specific quantitative data on the binding and functional profile of (+)-U-50488, the methodologies and conceptual understanding presented herein provide a solid foundation for researchers to further investigate the multifaceted roles of the kappa opioid receptor in health and disease. Through such detailed investigations, the scientific community can continue to advance the development of novel therapeutics targeting this important receptor system.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. [Comparison of pharmacological profile of selective kappa-opioid agonist K-II and U-50488] - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for (+)-U-50488 Hydrochloride In Vivo Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo experimental use of (+)-U-50488 hydrochloride, a highly selective kappa opioid receptor (KOR) agonist. The information compiled herein is intended to guide researchers in designing and executing in vivo studies to investigate the pharmacological effects of this compound.
Compound Information
-
Name: this compound
-
Synonyms: U-50488
-
Mechanism of Action: A selective agonist for the kappa opioid receptor (KOR), which is a G protein-coupled receptor.[1][2][3] Its actions are primarily mediated through the Gi/G0 protein pathway.[1] However, some effects may also be attributed to a direct, G protein-independent blockade of calcium and sodium channels.[4][5][6]
-
Primary In Vivo Effects: Analgesic, sedative, diuretic, and antitussive.[2][3][7] It has also been shown to modulate mood, reward systems, and motor control.[1]
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo models.
Table 1: Analgesic Effects of (+)-U-50488 in Rodents
| Animal Model | Assay | Administration Route | Effective Dose Range | Observed Effect | Reference |
| Mice | Warm Water Tail-Withdrawal | Intraperitoneal (i.p.) | 2 - 25 mg/kg | Dose-dependent increase in tail withdrawal latency (analgesia).[8] | [8] |
| Mice | Warm Water Tail Flick | Intraperitoneal (i.p.) | Cumulative doses of 0.5 - 30 mg/kg | Increased tail-withdrawal latency. | [7] |
| Mice | Acetic Acid-Induced Writhing | Subcutaneous (s.c.) | 2 mg/kg | Inhibition of writhing behavior.[9] | [9] |
| Mice | Formalin Test | Subcutaneous (s.c.) | 1 mg/kg | Reduced pain behavior (licking, biting). | [9] |
| Rats (Neuropathic Pain) | Thermal Withdrawal Latency (TWL) & Mechanical Withdrawal Threshold (MWT) | Intrathecal | Not specified | Increased TWL and MWT, indicating pain relief.[10] | [10] |
| Rats (Visceral Pain) | Colorectal Distension (CRD) | Subcutaneous (s.c.) | Up to 16 mg/kg | Attenuated visceromotor response to noxious CRD.[5] | [5] |
Table 2: Behavioral and Motor Effects of (+)-U-50488 in Rodents
| Animal Model | Assay | Administration Route | Dose | Observed Effect | Reference |
| Mice | Open-Field Test | Intraperitoneal (i.p.) | ~ED50 from tail withdrawal assay | Decreased distance traveled, indicative of sedation.[7] | [7] |
| Rats | Intracranial Self-Stimulation (ICSS) | Intraperitoneal (i.p.) | 1 - 5.6 mg/kg | Dose-dependent depression of ICSS.[11] | [11] |
| Mice | Conditioned Place Preference (CPP) | Intraperitoneal (i.p.) | 5 mg/kg | Potentiation of cocaine-induced CPP when administered prior to cocaine.[8] | [8] |
| Rats (Parkinson's Model) | Levodopa-induced rotational behavior | Intraperitoneal (i.p.) | 0.5, 1, or 3 mg/kg | Acute administration reversed the decrease in rotational behavior duration.[12] | [12] |
| Rats | Microdialysis in Nucleus Accumbens | Intraperitoneal (i.p.) | 10 mg/kg | Decreased extracellular dopamine (B1211576) levels and attenuated cocaine-induced increases.[13] | [13] |
Table 3: Physiological Effects of (+)-U-50488 in Rodents
| Animal Model | Assay | Administration Route | Dose | Observed Effect | Reference |
| Rats | Respiratory Function | Intracerebroventricular (i.c.v.) | 200 nmol | No significant effect on respiration alone, but antagonized mu-opioid-induced respiratory depression. | [14] |
| Mice | Whole-body plethysmography | Intraperitoneal (i.p.) | 5.0 mg/kg | No significant effect on respiratory frequency or tidal volume.[7] | [7] |
Experimental Protocols
Assessment of Antinociceptive Effects (Warm Water Tail-Withdrawal Assay)
This protocol is adapted from studies assessing the analgesic properties of (+)-U-50488.
Objective: To evaluate the analgesic effect of (+)-U-50488 by measuring the latency of tail withdrawal from a warm water bath.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Male C57BL/6 mice
-
Water bath maintained at 55°C
-
Stopwatch
Procedure:
-
Habituation: Habituate the mice to the experimental room and handling for at least 30 minutes per day for 4 days prior to testing.[7]
-
Drug Preparation: Dissolve this compound in sterile saline to the desired concentrations (e.g., for doses of 2, 5, 10, and 25 mg/kg).
-
Baseline Measurement: Gently hold the mouse and immerse the distal third of its tail into the warm water bath (55°C). Start the stopwatch immediately.
-
Measurement: Stop the stopwatch as soon as the mouse withdraws its tail from the water. This is the tail withdrawal latency. A cut-off time (e.g., 15 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer a single dose of (+)-U-50488 (e.g., 2, 5, 10, or 25 mg/kg) or vehicle (saline) via intraperitoneal (i.p.) injection.[8]
-
Post-treatment Measurement: At a specified time point after injection (e.g., 30 minutes), repeat the tail withdrawal latency measurement as described in steps 3 and 4.[8]
-
Data Analysis: Compare the post-treatment latencies between the vehicle and U-50488 treated groups. An increase in latency indicates an antinociceptive effect.
Evaluation of Sedative Effects (Open-Field Test)
This protocol is designed to assess the sedative-like side effects of (+)-U-50488.
Objective: To measure the effect of (+)-U-50488 on locomotor activity as an indicator of sedation.
Materials:
-
This compound
-
Sterile saline (0.9%)
-
Male C57BL/6 mice
-
Open-field arena (e.g., a square box with video tracking capabilities)
Procedure:
-
Habituation: Acclimate the mice to the experimental room for at least 1 hour before the test.
-
Drug Preparation: Prepare this compound in sterile saline. The dose should be determined based on its effective dose in other assays (e.g., ~ED50 from an analgesia test).[7]
-
Drug Administration: Administer (+)-U-50488 or vehicle (saline) via i.p. injection.
-
Open-Field Exploration: Place the mouse in the center of the open-field arena at a set time after injection (e.g., 30 minutes).
-
Data Collection: Record the total distance traveled, time spent in the center versus the periphery, and other locomotor parameters for a defined period (e.g., 30-60 minutes) using an automated video tracking system.
-
Data Analysis: A significant decrease in the distance traveled in the U-50488 group compared to the vehicle group is indicative of sedation.[7]
Signaling Pathways and Experimental Workflows
Signaling Pathway of KOR Activation
The primary mechanism of action for (+)-U-50488 is the activation of the kappa opioid receptor, a G protein-coupled receptor. This activation leads to a cascade of intracellular events.
Caption: KOR signaling cascade initiated by (+)-U-50488.
Experimental Workflow for In Vivo Behavioral Testing
The following diagram illustrates a typical workflow for conducting in vivo behavioral experiments with (+)-U-50488.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
In Vitro Assay Guide for (+)-U-50488 Hydrochloride: A Comprehensive Resource for Researchers
FOR IMMEDIATE RELEASE
[City, State] – [Date] – This document provides a detailed in vitro assay guide for (+)-U-50488 hydrochloride, a potent and selective kappa-opioid receptor (KOR) agonist. This guide is intended for researchers, scientists, and drug development professionals engaged in the study of opioid receptor pharmacology. It includes comprehensive application notes, detailed experimental protocols for key assays, and a summary of quantitative data to facilitate experimental design and data interpretation.
Introduction
(+)-U-50488 is a non-peptide arylacetamide that exhibits high selectivity for the kappa-opioid receptor (KOR) over mu- and delta-opioid receptors.[1][2] Its utility as a research tool is well-established for investigating the physiological and pathological roles of the KOR system, which is implicated in pain, addiction, depression, and other neurological disorders.[3] This guide details the in vitro assays essential for characterizing the pharmacological profile of (+)-U-50488 and similar KOR ligands.
Mechanism of Action
(+)-U-50488 acts as an agonist at the KOR, a G protein-coupled receptor (GPCR). The primary signaling cascade initiated by (+)-U-50488 involves the activation of inhibitory G proteins of the Gαi/o family.[3][4] This leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[5] Additionally, KOR activation by (+)-U-50488 can modulate ion channel activity, including the inhibition of voltage-gated calcium channels and the activation of inwardly rectifying potassium channels.[6]
Data Presentation: Quantitative Analysis of this compound Activity
The following tables summarize the binding affinity and functional potency of this compound in various in vitro assays as reported in the scientific literature.
Table 1: Receptor Binding Affinity of this compound
| Receptor | Radioligand | Preparation | Ki (nM) | Reference |
| Kappa (κ) | [3H]Ethylketocyclazocine | Not specified | 114 | [7] |
| Mu (μ) | Not specified | Not specified | 6100 | [7] |
Table 2: Functional Potency of this compound
| Assay | Cell Line/Preparation | Parameter | Value (nM) | Reference |
| [35S]GTPγS Binding | CHO-hKOR membranes | EC50 | Not specified | [7] |
| cAMP Inhibition | HEK293 cells co-expressing hKOR | IC50 | Not specified | [8] |
| Agonist Activity | Rabbit vas deferens | IC50 | 370 | [9] |
Experimental Protocols
Detailed methodologies for key in vitro experiments are provided below. These protocols are based on established procedures and can be adapted for specific experimental needs.
Protocol 1: Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of (+)-U-50488 by measuring its ability to compete with a radiolabeled ligand for binding to the KOR.
Materials:
-
Cell membranes expressing the human kappa-opioid receptor (e.g., from CHO-hKOR or HEK293-hKOR cells)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4
-
Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4
-
Unlabeled ligand for non-specific binding determination (e.g., high concentration of unlabeled U-50488 or naloxone)
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation:
-
Culture CHO or HEK293 cells stably expressing the human KOR.
-
Harvest cells and homogenize in ice-cold 50 mM Tris-HCl, pH 7.4.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C.
-
Resuspend the membrane pellet in assay buffer, determine protein concentration, and store at -80°C.[11]
-
-
Assay Setup:
-
In a 96-well plate, add in the following order:
-
Assay buffer.
-
A fixed concentration of radioligand.
-
Increasing concentrations of this compound.
-
For non-specific binding wells, add a high concentration of an unlabeled ligand.[12]
-
Cell membrane suspension (typically 10-20 µg of protein per well).
-
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes.
-
Termination and Filtration:
-
Terminate the binding by rapid filtration through glass fiber filters using a cell harvester.
-
Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection:
-
Dry the filters, add scintillation cocktail, and count the radioactivity using a microplate scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the (+)-U-50488 concentration.
-
Determine the IC50 value from the resulting competition curve and calculate the Ki value using the Cheng-Prusoff equation.
-
Protocol 2: [35S]GTPγS Binding Assay
This functional assay measures the ability of (+)-U-50488 to activate G proteins coupled to the KOR.
Materials:
-
Cell membranes from cells expressing KOR (e.g., CHO-hKOR)
-
[35S]GTPγS
-
Unlabeled GTPγS (for non-specific binding)
-
GDP (Guanosine 5'-diphosphate)
-
This compound
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4[11]
-
96-well microplates
-
Glass fiber filters
-
Scintillation fluid
-
Microplate scintillation counter
Procedure:
-
Membrane Preparation: Follow the same procedure as in Protocol 1.
-
Assay Setup:
-
On ice, add the following to a 96-well plate:
-
Assay buffer or unlabeled GTPγS (for non-specific binding).
-
Increasing concentrations of this compound.
-
Cell membrane suspension (10-20 µg protein/well).
-
GDP (final concentration of ~10 µM).
-
-
-
Pre-incubation: Pre-incubate the plate at 30°C for 15 minutes.
-
Initiation and Incubation:
-
Initiate the reaction by adding [35S]GTPγS (final concentration ~0.1 nM).
-
Incubate at 30°C for 60 minutes.[11]
-
-
Termination and Filtration: Terminate the assay by rapid filtration through glass fiber filters. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation cocktail, and count the radioactivity.
-
Data Analysis:
-
Calculate the specific binding of [35S]GTPγS.
-
Plot the specific binding against the logarithm of the (+)-U-50488 concentration to determine the EC50 and Emax values.
-
Protocol 3: cAMP Inhibition Assay
This assay measures the functional consequence of KOR activation by (+)-U-50488, which is the inhibition of adenylyl cyclase and subsequent reduction in cAMP levels.
Materials:
-
HEK293 cells stably expressing the human KOR
-
This compound
-
Forskolin (B1673556) (to stimulate adenylyl cyclase)
-
IBMX (a phosphodiesterase inhibitor)
-
Cell culture medium (e.g., DMEM)
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based)
-
384-well white opaque microplates
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Seeding: Seed HEK293-hKOR cells into a 384-well plate and incubate overnight.[5]
-
Compound Addition:
-
Prepare serial dilutions of this compound in stimulation buffer (e.g., HBSS with 1 mM IBMX).
-
Remove the cell culture medium and add the diluted compound to the wells.
-
Incubate for 15 minutes at room temperature.[11]
-
-
Forskolin Stimulation: Add forskolin (final concentration to be optimized, typically 1-10 µM) to all wells except the basal control. Incubate for 30 minutes at 37°C.[11]
-
cAMP Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of the chosen cAMP assay kit.
-
Data Analysis:
-
Generate a cAMP standard curve.
-
Calculate the cAMP concentration in each well.
-
Normalize the data as a percentage of the forskolin-stimulated response.
-
Plot the percentage of inhibition against the logarithm of the (+)-U-50488 concentration to determine the IC50 value.
-
Visualizations
The following diagrams illustrate the key signaling pathway and experimental workflows associated with (+)-U-50488 in vitro assays.
Caption: KOR G-protein signaling pathway activated by (+)-U-50488.
Caption: General experimental workflows for in vitro assays.
Conclusion
This guide provides a foundational resource for the in vitro characterization of this compound and other KOR ligands. The detailed protocols and compiled data will aid researchers in designing robust experiments and accurately interpreting their findings, ultimately contributing to a deeper understanding of kappa-opioid receptor pharmacology.
References
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 5. benchchem.com [benchchem.com]
- 6. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by Salvinorin A-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. youtube.com [youtube.com]
Application Notes and Protocols: Preparing (+)-U-50488 Hydrochloride Stock Solutions
For Researchers, Scientists, and Drug Development Professionals
Abstract
(+)-U-50488 hydrochloride is the less active enantiomer of the selective κ-opioid receptor (KOR) agonist, (±)-U-50488. As a G protein-coupled receptor (GPCR) agonist, it is a valuable tool for investigating the physiological and pathological roles of the KOR signaling pathway.[1][2] Accurate and consistent experimental results depend on the correct preparation, handling, and storage of stock solutions. These application notes provide detailed protocols and essential data for preparing stock solutions of this compound for in vitro and in vivo research applications.
Chemical and Physical Properties
It is critical to use the batch-specific molecular weight found on the product's vial and/or Certificate of Analysis (CoA) for all calculations to ensure accurate molar concentrations. The data below are for guidance.
| Property | Value | Reference |
| Molecular Formula | C₁₉H₂₆Cl₂N₂O·HCl | [3] |
| Molecular Weight (M.Wt) | 405.79 | [3] |
| CAS Number | 114528-81-3 | |
| Purity | ≥99% | |
| Appearance | A neat solid | [4] |
Solubility Data
This compound exhibits good solubility in common laboratory solvents. For aqueous solutions, sonication may be required to fully dissolve the compound.[5][6]
| Solvent | Maximum Concentration | Reference |
| Water | 100 mM | |
| DMSO | 100 mM |
Mechanism of Action and Signaling Pathway
(+)-U-50488 is a selective agonist for the κ-opioid receptor (KOR), a Gi/o-coupled GPCR.[1][2] KOR activation initiates two primary signaling cascades: a G-protein-dependent pathway and a β-arrestin-dependent pathway.[7]
-
G-protein Pathway: The Gi/o subunit inhibits adenylyl cyclase, which decreases intracellular cAMP levels.[1][8] This pathway also involves the activation of G-protein-coupled inwardly-rectifying potassium (GIRK) channels and the inhibition of N-type calcium channels.[1][8]
-
β-arrestin Pathway: This pathway is often associated with the aversive or dysphoric effects of KOR agonists and can involve the activation of kinases like p38 MAP Kinase.[7][9]
At higher concentrations, U-50488 has also been shown to block Na+ channels and Ca2+ channels directly in a G-protein-independent manner.[10][11]
Figure 1. Simplified KOR signaling pathways activated by (+)-U-50488.
Experimental Protocols
The following protocols outline the steps for preparing stock solutions in DMSO and water.
The fundamental process for preparing a stock solution involves weighing the compound, dissolving it in a calculated volume of a suitable solvent, and storing it properly.
Figure 2. General workflow for stock solution preparation.
Materials:
-
This compound powder
-
Anhydrous, high-purity DMSO
-
Calibrated analytical balance
-
Sterile microcentrifuge tubes or cryovials
-
Vortex mixer
Procedure:
-
Calculation: Determine the mass of (+)-U-50488 HCl needed. To prepare 1 mL of a 100 mM stock solution (using M.Wt = 405.79 g/mol ):
-
Mass (g) = Molarity (mol/L) × Volume (L) × M.Wt ( g/mol )
-
Mass (mg) = 100 mmol/L × 0.001 L × 405.79 g/mol × 1000 mg/g = 40.58 mg
-
-
Weighing: Carefully weigh out the calculated mass of the compound and place it into a sterile tube.
-
Dissolving: Add the appropriate volume of DMSO (e.g., 1 mL for 40.58 mg) to the tube.
-
Mixing: Cap the tube securely and vortex thoroughly until the solid is completely dissolved. The solution should be clear.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots to prevent degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C.
Materials:
-
This compound powder
-
Sterile, nuclease-free water
-
Calibrated analytical balance
-
Sterile conical or microcentrifuge tubes
-
Vortex mixer and bath sonicator
-
Sterile 0.22 µm syringe filter (optional, but recommended)[5]
Procedure:
-
Calculation: Determine the mass needed. To prepare 1 mL of a 25 mM stock solution (using M.Wt = 405.79 g/mol ):
-
Mass (mg) = 25 mmol/L × 0.001 L × 405.79 g/mol × 1000 mg/g = 10.14 mg
-
-
Weighing: Weigh out the calculated mass of the compound and place it into a sterile tube.
-
Dissolving: Add the calculated volume of sterile water (e.g., 1 mL for 10.14 mg).
-
Mixing: Cap and vortex the tube. If the compound does not dissolve completely, use a bath sonicator for 5-10 minutes or until the solution is clear.[5][6]
-
Filtration (Optional): To ensure sterility for cell culture experiments, filter the stock solution through a 0.22 µm syringe filter into a new sterile tube.[5]
-
Aliquoting & Storage: Dispense into single-use aliquots and store at -20°C or -80°C.
Storage and Stability
Proper storage is crucial to maintain the integrity and activity of this compound.
| Form | Storage Temperature | Stability | Reference |
| Solid Powder | Room Temperature or -20°C | ≥ 4 years at -20°C | [4][12] |
| Stock Solution in Solvent | -20°C | Up to 1 month | [5][6] |
| Stock Solution in Solvent | -80°C | Up to 6 months | [5][6] |
Best Practices:
-
Store stock solutions in tightly sealed, light-protected vials.[5][6]
-
Avoid repeated freeze-thaw cycles by creating single-use aliquots.
-
When using a stock solution, allow the vial to equilibrate to room temperature before opening to minimize condensation.
References
- 1. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 3. axonmedchem.com [axonmedchem.com]
- 4. caymanchem.com [caymanchem.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. arxiv.org [arxiv.org]
- 10. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 11. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. rndsystems.com [rndsystems.com]
Application Notes and Protocols for (+)-U-50488 Hydrochloride Dose-Response Curve Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a variety of physiological processes including analgesia, diuresis, and mood regulation.[1][2] Unlike mu-opioid receptor agonists, KOR agonists like (+)-U-50488 do not typically produce rewarding effects or respiratory depression, making them an area of interest for the development of non-addictive analgesics and other therapeutics.[1] However, their clinical utility has been limited by side effects such as dysphoria and sedation.[3]
These application notes provide a comprehensive overview of the dose-response relationship of this compound in various preclinical models. Detailed protocols for key in vitro and in vivo assays are presented to facilitate the characterization of KOR agonists.
Data Presentation
The following tables summarize the quantitative data on the potency and efficacy of this compound in a range of assays.
Table 1: In Vitro Potency and Efficacy of this compound
| Assay Type | System | Parameter | Value | Reference |
| cAMP Inhibition | Mouse KOR in HEK293 cells | pIC50 | 8.82 | [4] |
| cAMP Inhibition | Mouse KOR in HEK293 cells | IC50 | 1.5 nM | [4] |
| [³⁵S]GTPγS Binding | Mouse KOR in CHO cells | pEC50 | 7.66 | [4] |
| [³⁵S]GTPγS Binding | Mouse KOR in CHO cells | EC50 | 21.7 nM | [4] |
| β-arrestin Recruitment (BRET) | Mouse KOR in HEK293 cells | pEC50 | 5.31 | [4] |
| β-arrestin Recruitment (BRET) | Mouse KOR in HEK293 cells | EC50 | 4886 nM | [4] |
| Calcium Channel Inhibition | Rat DRG neurons | IC50 | 4.32 µM | [5] |
| Inhibition of Contraction | Rabbit vas deferens | pIC50 | 6.43 | [4] |
| Inhibition of Contraction | Rabbit vas deferens | IC50 | 370 nM | [4] |
| Inhibition of Contraction | Mouse vas deferens | pIC50 | 8.63 | [4] |
| Inhibition of Contraction | Mouse vas deferens | IC50 | 2.35 nM | [4] |
Table 2: In Vivo Analgesic Potency of this compound
| Assay Type | Species | Route of Administration | Parameter | Value | Reference |
| Intracranial Self-Stimulation | Rat | Intraperitoneal (i.p.) | Dose Range | 1-5.6 mg/kg | [6] |
| Acetic Acid-Induced Writhing | Mouse | Subcutaneous (s.c.) | - | - | [7] |
| Formalin Test | Mouse | Subcutaneous (s.c.) | - | - | [7] |
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor by an agonist like (+)-U-50488 initiates a cascade of intracellular events. The receptor is coupled to inhibitory G proteins (Gi/o), which, upon activation, dissociate into Gα and Gβγ subunits. These subunits mediate downstream effects, including the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels. Additionally, G protein activation leads to the modulation of ion channels, such as the opening of G protein-coupled inwardly-rectifying potassium (GIRK) channels and the closing of voltage-gated calcium channels.[8] Activated KORs can also interact with G protein-coupled receptor kinases (GRKs), leading to phosphorylation and subsequent recruitment of β-arrestin, which can mediate receptor desensitization and internalization, as well as initiate distinct signaling pathways.[3][8]
General Experimental Workflow for Dose-Response Analysis
The determination of a dose-response curve is fundamental to characterizing the pharmacological activity of a compound. The general workflow involves preparing a range of drug concentrations, applying them to the biological system, measuring the response, and analyzing the data to determine key parameters like EC50 or IC50.
Experimental Protocols
In Vitro Assays
This assay measures the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to Gα subunits following receptor activation by an agonist, providing a direct measure of G protein engagement.[9]
Materials:
-
Membranes from cells expressing the kappa-opioid receptor (e.g., CHO-KOR or HEK293-KOR cells)
-
[³⁵S]GTPγS (specific activity >1000 Ci/mmol)
-
GTPγS (unlabeled)
-
GDP
-
This compound
-
Assay Buffer: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA[9]
-
96-well filter plates (GF/B)
-
Scintillation cocktail
-
Plate scintillation counter
Procedure:
-
Membrane Preparation: Homogenize cells expressing KOR in ice-cold Tris-HCl buffer. Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei. Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C. Resuspend the membrane pellet in assay buffer and determine the protein concentration.[9]
-
Assay Setup: In a 96-well plate, add in the following order:
-
25 µL of assay buffer or unlabeled GTPγS (for non-specific binding, final concentration 10 µM).
-
25 µL of serially diluted this compound or vehicle control.
-
50 µL of membrane suspension (10-20 µg protein/well).
-
50 µL of GDP (final concentration 10-100 µM).[9]
-
-
Pre-incubation: Incubate the plate at 30°C for 15 minutes.[9]
-
Reaction Initiation: Add 50 µL of [³⁵S]GTPγS (final concentration 0.05-0.1 nM) to each well.[9]
-
Incubation: Incubate the plate at 30°C for 60-90 minutes.[10]
-
Termination: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. Wash the filters multiple times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4).[10]
-
Detection: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a plate scintillation counter.[9]
-
Data Analysis: Subtract non-specific binding from all other values. Plot the specific binding against the logarithm of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[9]
This assay quantifies the inhibition of adenylyl cyclase activity, and consequently the reduction of intracellular cAMP levels, following KOR activation.
Materials:
-
CHO or HEK293 cells stably expressing the kappa-opioid receptor
-
This compound
-
cAMP assay kit (e.g., HTRF, LANCE, or ELISA-based)
-
Cell culture medium
-
Phosphodiesterase inhibitor (e.g., IBMX)
Procedure:
-
Cell Culture: Seed KOR-expressing cells in 96- or 384-well plates and culture overnight.
-
Compound Preparation: Prepare serial dilutions of this compound in assay buffer containing a phosphodiesterase inhibitor.
-
Pre-treatment: Incubate the cells with the diluted compound or vehicle for 10-30 minutes at 37°C.
-
Stimulation: Add forskolin to all wells (except for the basal control) to stimulate adenylyl cyclase and incubate for a further 15-30 minutes at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP assay kit.
-
Data Analysis: Plot the percentage inhibition of forskolin-stimulated cAMP levels against the logarithm of the this compound concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
In Vivo Assays
This test assesses the analgesic properties of a compound by measuring the latency of a mouse's response to a thermal stimulus.
Materials:
-
Hot plate apparatus with a constant temperature setting (typically 55 ± 0.5°C)
-
Male or female mice (e.g., C57BL/6)
-
This compound
-
Vehicle control (e.g., sterile saline)
-
Timer
Procedure:
-
Acclimatization: Allow the mice to acclimate to the testing room for at least 30 minutes before the experiment.
-
Baseline Latency: Gently place each mouse on the hot plate and start the timer. Record the time it takes for the mouse to exhibit a nociceptive response (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-45 seconds) must be set to prevent tissue damage.
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, subcutaneous).
-
Post-treatment Latency: At predetermined time points after drug administration (e.g., 15, 30, 60, 90 minutes), place the mouse back on the hot plate and measure the reaction latency.
-
Data Analysis: The analgesic effect is often expressed as the percentage of the maximum possible effect (%MPE), calculated as: %MPE = [(Post-treatment Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. Plot the %MPE against the dose of this compound to generate a dose-response curve and determine the ED50 value.
This assay measures the latency for a mouse to move its tail away from a focused beam of radiant heat, providing an index of spinal analgesia.[11]
Materials:
-
Tail-flick apparatus with a radiant heat source
-
Mouse restrainers
-
Male or female mice
-
This compound
-
Vehicle control
Procedure:
-
Acclimatization: Acclimate the mice to the restrainers and the testing environment on a day prior to the experiment.[12] On the testing day, allow the mice to habituate to the room for at least 30 minutes.[13]
-
Baseline Latency: Place the mouse in a restrainer and position its tail over the radiant heat source. Start the timer and the heat source. The time taken for the mouse to flick its tail out of the beam is automatically recorded.[11][14] A cut-off time (e.g., 10-15 seconds) is pre-set to prevent tissue damage.[14]
-
Drug Administration: Administer this compound or vehicle.
-
Post-treatment Latency: Measure the tail-flick latency at various time points after drug administration.
-
Data Analysis: Calculate the %MPE as described for the hot plate test. Generate a dose-response curve by plotting %MPE against the drug dose to determine the ED50.
Conclusion
The data and protocols provided in these application notes serve as a valuable resource for researchers investigating the pharmacological properties of this compound and other kappa-opioid receptor agonists. The detailed methodologies for both in vitro and in vivo assays will facilitate the generation of robust and reproducible dose-response data, which is crucial for the discovery and development of novel therapeutics targeting the kappa-opioid system.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist | MDPI [mdpi.com]
- 8. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tail flick test - Wikipedia [en.wikipedia.org]
- 12. diacomp.org [diacomp.org]
- 13. Tail-flick test [protocols.io]
- 14. web.mousephenotype.org [web.mousephenotype.org]
Application Notes and Protocols for (+)-U-50488 Hydrochloride Administration in Mice
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the appropriate dosage and administration of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, for experimental use in mice. The information is intended to assist in the design and execution of in vivo studies investigating the pharmacological effects of this compound.
Summary of Quantitative Data
The effective dosage of this compound in mice varies significantly depending on the route of administration and the experimental endpoint being measured. The following table summarizes key quantitative data from various studies to facilitate dose selection and comparison.
| Route of Administration | Dosage Range | Effect | Mouse Strain | Reference |
| Subcutaneous (s.c.) | 3 - 10 mg/kg | Antinociception (tail-pressure test) in diabetic mice.[1] | Not specified | [1] |
| Subcutaneous (s.c.) | 6.66 - 20 mg/kg | Dose-dependent antinociception (hot plate and tail flick tests).[2] | 129/sv/C57Bl/6 hybrid | [2] |
| Subcutaneous (s.c.) | 0.3 - 3 mg/kg | Conditioned place aversion.[3] | Not specified | [3] |
| Intraperitoneal (i.p.) | 2 - 25 mg/kg | Dose-dependent antinociception (warm-water tail withdrawal assay).[4] | C57Bl/6 | [4] |
| Intraperitoneal (i.p.) | 25 mg/kg (twice daily for 4 days) | Induction of tolerance.[5] | Swiss-Webster | [5] |
| Intraperitoneal (i.p.) | 7.6 mg/kg (~ED50) | Sedation (decreased locomotor activity).[6] | C57BL/6J | [6] |
| Intrathecal (i.t.) | 3 - 10 µg | Antinociception in diabetic mice.[1] | Not specified | [1] |
| Intracerebroventricular (i.c.v.) | 3 - 10 µg | No difference in antinociception between diabetic and non-diabetic mice.[1] | Not specified | [1] |
| Intracerebroventricular (i.c.v.) | 48 nmol/mouse (ED50) | Antinociception.[7] | Not specified | [7] |
| Oral (p.o.) | 50 mg/kg | Antinociception (tail flick and writhing tests).[8] | Swiss | [8] |
| Intraplantar (i.pl.) | 3 - 9 µ g/paw | Peripheral antinociception.[9] | Not specified | [9] |
ED50 Values for Antinociception (Warm-Water Tail Withdrawal Assay):
| Compound | ED50 (mg/kg, s.c.) | Reference |
| (+)-U-50488 | 7.6 | [6] |
Signaling Pathways of this compound
This compound exerts its effects by acting as a selective agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[6][10][11] Activation of KOR initiates downstream signaling cascades that modulate neuronal excitability and pain perception. Two primary pathways have been identified: the G-protein-dependent pathway and the β-arrestin-dependent pathway.
Caption: Signaling pathways activated by (+)-U-50488.
Experimental Protocols
Detailed methodologies for key experiments are provided below. It is crucial to adhere to institutional animal care and use committee (IACUC) guidelines for all procedures.[12][13]
Preparation and Administration of this compound Solution
-
Vehicle: this compound is typically dissolved in sterile 0.9% saline or distilled water.[8]
-
Preparation: Prepare fresh solutions on the day of the experiment. Vortex thoroughly to ensure complete dissolution.
-
Administration:
-
Subcutaneous (s.c.) and Intraperitoneal (i.p.): Use a 27-30 gauge needle for injection. The volume of administration should be in the range of 5-10 ml/kg.
-
Intrathecal (i.t.) and Intracerebroventricular (i.c.v.): These procedures require anesthesia and stereotaxic surgery. Specialized needles and infusion pumps are necessary for accurate delivery.
-
Oral (p.o.): Administer using an oral gavage needle.
-
Assessment of Antinociceptive Effects
This assay measures the latency of a mouse to withdraw its tail from a noxious thermal stimulus.[4][8]
-
Apparatus: A warm water bath maintained at a constant temperature (e.g., 52-55°C).
-
Procedure:
-
Gently restrain the mouse, allowing the tail to hang freely.
-
Immerse the distal third of the tail into the warm water.
-
Start a timer simultaneously.
-
Stop the timer as soon as the mouse flicks or withdraws its tail.
-
A cut-off time (e.g., 15-20 seconds) must be established to prevent tissue damage.
-
Record the baseline latency before drug administration.
-
Administer this compound or vehicle.
-
Measure the tail-withdrawal latency at predetermined time points after injection (e.g., 15, 30, 60, 90, 120 minutes) to determine the peak effect and duration of action.
-
This test assesses the response to a thermal stimulus applied to the paws.
-
Apparatus: A hot plate apparatus with a surface maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Procedure:
-
Place the mouse on the heated surface of the hot plate.
-
Start a timer.
-
Observe the mouse for nociceptive responses, such as licking a hind paw or jumping.
-
Stop the timer at the first sign of a nociceptive response and remove the mouse immediately.
-
Establish a cut-off time (e.g., 30-45 seconds) to prevent injury.
-
Determine the baseline latency before drug administration.
-
Administer the compound and test at various time points post-injection.
-
Assessment of Sedative Effects
This test is used to evaluate spontaneous locomotor activity and can indicate sedative or hyperactive effects of a compound.[6]
-
Apparatus: A square or circular arena (e.g., 44 x 44 cm) with walls to prevent escape. The arena is often equipped with infrared beams or a video tracking system to automatically record movement.
-
Procedure:
-
Habituate the mice to the testing room for at least 30 minutes before the experiment.
-
Administer this compound or vehicle.
-
Immediately place the mouse in the center of the open-field arena.
-
Record the total distance traveled, time spent in different zones (center vs. periphery), and other behavioral parameters for a set duration (e.g., 30-60 minutes).
-
Experimental Workflow
The following diagram illustrates a typical workflow for evaluating the in vivo effects of this compound in mice.
Caption: Typical experimental workflow for in vivo studies.
Potential Adverse Effects
Researchers should be aware of the potential side effects associated with kappa-opioid receptor agonists, which can include:
-
Sedation and Motor Incoordination: At higher doses, (+)-U-50488 can cause a decrease in locomotor activity and impair motor coordination.[6]
-
Aversion and Dysphoria: KOR activation is known to produce aversive and dysphoric states, which can be assessed using conditioned place aversion paradigms.[3][11]
-
Diuresis: This compound has been reported to have diuretic effects.[14]
It is essential to carefully monitor animals for these and any other signs of distress following administration. The dose and route of administration should be chosen to maximize the desired therapeutic effect while minimizing adverse reactions. The analgesic effects of U-50488H appear to be mediated by the kappa-opioid receptor.[14] In contrast to morphine, U-50488H does not cause morphine-type physical dependence.[14]
References
- 1. Antinociceptive effect of U-50488H, a kappa-opioid agonist, in streptozotocin-induced diabetic mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Disruption of the κ‐opioid receptor gene in mice enhances sensitivity to chemical visceral pain, impairs pharmacological actions of the selective κ‐agonist U‐50,488H and attenuates morphine withdrawal | The EMBO Journal [link.springer.com]
- 3. researchgate.net [researchgate.net]
- 4. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effect of multiple injections of U-50, 488H, a kappa-opioid receptor agonist, on the activity of nitric oxide synthase in brain regions and spinal cord of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Attenuation of the antinociceptive action of the selective kappa-opioid receptor agonist, U-50,488H by ICS-205-930 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Stimulation of peripheral Kappa opioid receptors inhibits inflammatory hyperalgesia via activation of the PI3Kγ/AKT/nNOS/NO signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. arxiv.org [arxiv.org]
- 12. research.ucsb.edu [research.ucsb.edu]
- 13. Administration Of Drugs and Experimental Compounds in Mice and Rats (IACUC) | Office of Research [bu.edu]
- 14. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in Addiction Models
For Researchers, Scientists, and Drug Development Professionals
Introduction and Background
(+)-U-50488 hydrochloride is a highly selective agonist for the kappa-opioid receptor (KOR), with minimal activity at mu- or delta-opioid receptors.[1] The KOR system, along with its endogenous ligands (dynorphins), is a critical modulator of mood, stress, and reward pathways. Unlike the mu-opioid system which mediates the rewarding effects of many drugs of abuse, the KOR system is often associated with negative affective states, such as dysphoria and aversion.[2][3] Activation of KORs generally opposes the dopamine-releasing and reinforcing effects of drugs like cocaine.[2][4][5] This makes (+)-U-50488 an invaluable pharmacological tool for investigating the role of the KOR system in the neurobiology of addiction, particularly in models of stress-induced relapse, withdrawal, and the negative reinforcement component of substance use disorders.
Mechanism of Action
(+)-U-50488 acts as an agonist at KORs, which are G-protein coupled receptors (GPCRs) linked to inhibitory Gαi/o proteins.[6] Upon activation, the KOR initiates a signaling cascade with several key downstream effects:
-
Inhibition of Adenylyl Cyclase: Reduces intracellular levels of cyclic AMP (cAMP).[2][6]
-
Modulation of Ion Channels: Activates G-protein-gated inwardly rectifying potassium (GIRK) channels and inhibits N-type and P-type voltage-gated calcium channels.[2][6][7][8] These actions lead to neuronal hyperpolarization and a reduction in neurotransmitter release.[9]
-
MAPK Pathway Activation: KOR activation can also stimulate the p38 mitogen-activated protein kinase (MAPK) pathway, which is implicated in stress-related behaviors.[6][7]
Collectively, these actions decrease neuronal excitability. In addiction-relevant circuits, KOR activation on dopamine (B1211576) neuron terminals in areas like the nucleus accumbens (NAc) and ventral tegmental area (VTA) inhibits dopamine release, thereby attenuating the rewarding effects of abused substances.[2][4][10]
Signaling Pathway Diagram
Caption: KOR signaling cascade initiated by (+)-U-50488.
Application in Addiction Models & Quantitative Data
(+)-U-50488 is widely used to probe the aversive and anti-reward aspects of the addiction cycle.
This model assesses the rewarding or aversive properties of a drug. While drugs of abuse typically produce a CPP, KOR agonists like (+)-U-50488 reliably produce a conditioned place aversion (CPA), where the animal avoids the environment previously paired with the drug.
Table 1: Effect of (+)-U-50488 on Cocaine-Induced CPP and CPA
| Animal Model | Pre-treatment | Drug Administered during Conditioning | Key Finding | Reference |
|---|---|---|---|---|
| C57Bl/6 Mice | Saline | Cocaine (15 mg/kg, s.c.) | Robust CPP | [11] |
| C57Bl/6 Mice | (+)-U-50488 (5 mg/kg, i.p.) 15 min before Cocaine | Cocaine (15 mg/kg, s.c.) | Suppressed Cocaine CPP | [11] |
| C57Bl/6 Mice | (+)-U-50488 (5 mg/kg, i.p.) 60 min before Cocaine | Cocaine (15 mg/kg, s.c.) | Potentiated Cocaine CPP | [11] |
| C57Bl/6 Mice | Saline | (+)-U-50488 (5 mg/kg, i.p.) | Significant CPA | [11] |
| Sprague-Dawley Rats | ACSF (i.c.v.) | Saline | No Preference/Aversion | [12] |
| Sprague-Dawley Rats | (+)-U-50488 (100 µ g/rat , i.c.v.) | Saline | Significant Aversion |[12] |
Note: The timing of U-50488 administration relative to cocaine conditioning critically determines the outcome, suggesting complex interactions between the KOR system and reward pathways.[11]
This model assesses the reinforcing efficacy of a drug. KOR activation generally reduces the self-administration of drugs like cocaine.
Table 2: Dose-Dependent Effects of (+)-U-50488 on Cocaine Self-Administration
| Animal Model | (+)-U-50488 Dose | Effect on Cocaine Self-Administration | Reference |
|---|---|---|---|
| Wistar Rats | Dose-dependent | Decreased intake of reinforcing doses | [13] |
| Wistar Rats | Dose-dependent | Induced self-administration of sub-threshold doses | [13] |
| Rhesus Monkeys | 0.0032-0.1 mg/kg/h (i.v. infusion) | Dose-dependent increase in cocaine choice over food | [14] |
| Rhesus Monkeys | Dose-dependent | Decreased overall response rates |[14] |
Note: The effects can be complex. While high doses of U-50488 decrease intake of reinforcing cocaine doses, they can also increase the reinforcing efficacy of sub-threshold cocaine doses, suggesting a leftward shift in the dose-response curve.[13]
ICSS is used to measure changes in brain reward function. An increase in the threshold for reward (anhedonia) is considered a negative affective state.
Table 3: Effect of (+)-U-50488 on ICSS Reward Thresholds
| Animal Model | (+)-U-50488 Dose (i.p.) | Effect on Reward Threshold | Effect on Max Response Rate | Reference |
|---|---|---|---|---|
| Sprague-Dawley Rats | 1 - 5.6 mg/kg | Dose-dependent depression of ICSS (increased threshold) | Decreased | [15][16] |
| C57BL/6J Mice | 2 mg/kg (s.c.) | No significant effect | Decreased |[17][18] |
Note: The anhedonic-like effects of U-50488 appear to be robust in rats but less clear in mice using this paradigm, where motor-suppressing effects may confound interpretation.[17][18]
Experimental Protocols
This protocol is designed to assess the aversive properties of (+)-U-50488.
-
Subjects: Adult male C57BL/6 mice (8-12 weeks old).
-
Apparatus: A standard three-chamber CPP box with distinct tactile and visual cues in the two larger outer chambers, separated by a smaller central chamber.
-
Drug Preparation: Dissolve this compound in sterile 0.9% saline. A typical dose to produce aversion is 5.0 mg/kg, administered intraperitoneally (i.p.) in a volume of 10 ml/kg.
-
Procedure:
-
Day 1 (Pre-Test/Habituation): Place each mouse in the central chamber and allow free access to all chambers for 15-30 minutes.[12][19] Record the time spent in each chamber to establish baseline preference. Assign the initially preferred side as the saline-paired chamber and the non-preferred side as the drug-paired chamber (unbiased design).
-
Days 2-4 (Conditioning): This phase consists of two pairings per day, separated by at least 4 hours.
-
Morning Session: Inject the mouse with (+)-U-50488 (5.0 mg/kg, i.p.) and immediately confine it to the designated drug-paired chamber for 30 minutes.
-
Afternoon Session: Inject the mouse with vehicle (0.9% saline, i.p.) and confine it to the saline-paired chamber for 30 minutes. Alternate the order of injections (drug vs. saline) daily.
-
-
Day 5 (Post-Test): Place the mouse in the central chamber (drug-free state) and allow free access to all chambers for 15 minutes. Record the time spent in each chamber.
-
-
Data Analysis: Calculate a preference score as (Time in drug-paired chamber on test day) - (Time in drug-paired chamber on pre-test day). A significant negative score indicates conditioned place aversion.
This protocol tests the ability of (+)-U-50488 to block stress- or drug-primed reinstatement of drug-seeking behavior.
-
Subjects: Adult male Sprague-Dawley rats with indwelling intravenous (i.v.) catheters.
-
Apparatus: Standard operant conditioning chambers equipped with two levers (one active, one inactive) and a syringe pump for i.v. infusions.
-
Procedure:
-
Acquisition of Self-Administration: Allow rats to self-administer cocaine (e.g., 0.5 mg/kg/infusion) on a Fixed Ratio 1 (FR1) schedule during daily 2-hour sessions. A press on the active lever delivers a cocaine infusion and a paired light/tone cue; a press on the inactive lever has no consequence. Continue until responding is stable (e.g., <15% variation over 3 days).
-
Extinction: Replace cocaine with saline. Continue daily sessions until active lever pressing is significantly reduced (e.g., <25% of acquisition levels).
-
Reinstatement Test:
-
Divide rats into groups. Pre-treat with vehicle (saline, i.p.) or (+)-U-50488 (e.g., 5.0 - 30.0 mg/kg, i.p.) 30 minutes before the session.[10]
-
Induce reinstatement with a non-contingent "priming" injection of cocaine (e.g., 10-20 mg/kg, i.p.) or by exposure to a stressor (e.g., intermittent footshock).[10]
-
Place the rat back in the operant chamber for a 2-hour extinction session (lever presses are recorded but do not deliver infusions).
-
-
-
Data Analysis: Compare the number of active lever presses on the reinstatement test day between the vehicle- and U-50488-treated groups. A significant reduction in active lever presses in the U-50488 group indicates attenuation of reinstatement.
Experimental Workflow and Logic Diagrams
Caption: Experimental workflow for a Conditioned Place Aversion (CPA) study.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Kappa-opioid receptor signaling and brain reward function - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pathway and Cell-Specific Kappa-Opioid Receptor Modulation of Excitatory-Inhibitory Balance Differentially Gates D1 and D2 Accumbens Neuron Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U50,488, a kappa opioid receptor agonist, attenuates cocaine-induced increases in extracellular dopamine in the nucleus accumbens of rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Interactions between kappa opioid agonists and cocaine. Preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | The Role of the Kappa Opioid System in Comorbid Pain and Psychiatric Disorders: Function and Implications [frontiersin.org]
- 8. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Opioid Receptor-Mediated Regulation of Neurotransmission in the Brain [frontiersin.org]
- 10. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 12. rrpharmacology.ru [rrpharmacology.ru]
- 13. Kappa-opioid receptor agonist U50,488H modulates cocaine and morphine self-administration in drug-naive rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. The kappa opioid receptor agonist U50,488H did not affect brain-stimulation reward while it elicited conditioned place aversion in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Morphine-induced conditioned place preference and effects of morphine pre-exposure in adolescent and adult male C57BL/6J mice - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in Depression and Anxiety Research
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist, in preclinical research models of depression and anxiety. Activation of the KOR system is increasingly recognized for its role in mediating stress responses and aversive states, making (+)-U-50488 a critical tool for investigating the underlying neurobiology of mood disorders.
Introduction
This compound is a highly selective agonist for the κ-opioid receptor, with significantly lower affinity for μ- and δ-opioid receptors.[1][2] In the context of depression and anxiety, the activation of KORs by agonists like (+)-U-50488 generally produces depressive-like and anxiogenic effects in animal models.[3][4] This is in contrast to KOR antagonists, which are being investigated for their potential as novel antidepressants.[5] Consequently, (+)-U-50488 serves as a valuable pharmacological tool to induce and study the neurobiological mechanisms of these aversive states. The endogenous ligand for the KOR is dynorphin, which is known to produce depressive-like effects.[6]
Data Presentation
Binding Affinity
| Compound | Receptor | Kᵢ (nM) | Species | Tissue |
| (+)-U-50488H | Kappa (κ) | 114 | - | - |
| (+)-U-50488H | Mu (μ) | 6100 | - | - |
Kᵢ represents the inhibition constant, indicating the concentration of the ligand that will bind to half of the receptors at equilibrium. A lower Kᵢ value corresponds to a higher binding affinity.
In Vivo Efficacy in Behavioral Models
| Animal Model | Species | Route of Administration | Dose Range | Observed Effect | Reference |
| Intracranial Self-Stimulation (ICSS) | Rat | Intraperitoneal (i.p.) | 1-5.6 mg/kg | Dose-dependent depression of ICSS | [7] |
| Intracranial Self-Stimulation (ICSS) | Rat | Intraperitoneal (i.p.) | 0-10.0 mg/kg | Dose-dependent increase in stimulation threshold (depressive-like effect) | [6] |
| Tail Suspension Test (TST) | Mouse | Intracerebroventricular (i.c.v.) | 6.5-13 µg/µL | Increased immobility time (depression-like behavior) | [3] |
| Elevated Plus Maze (EPM) | Mouse | Intracerebroventricular (i.c.v.) | 3.25-13 µg/µL | Induces anxiety-like behavior | [3] |
| Elevated Plus Maze (EPM) | Rat | Intraperitoneal (i.p.) | 10-1000 µg/kg | Anxiolytic-like effects at low doses | [8] |
| Forced Swim Test (FST) | Mouse | Intraperitoneal (i.p.) | 5 mg/kg | Mimics stress-induced potentiation of cocaine preference | [9][10] |
| Learned Helplessness | Mouse | Intraperitoneal (i.p.) | 10 mg/kg/day | Attenuated escape failure | [11] |
| Conditioned Place Aversion (CPA) | Rat | Intracerebroventricular (i.c.v.) | 100 µ g/rat | Significant aversive response | [12] |
Signaling Pathways
Activation of the kappa-opioid receptor by (+)-U-50488 initiates a signaling cascade that is primarily inhibitory. This pathway is crucial in modulating neuronal excitability and neurotransmitter release, which in turn influences mood and emotional states.
Caption: (+)-U-50488 mediated KOR signaling pathway.
Experimental Protocols
Forced Swim Test (FST)
The Forced Swim Test is a widely used behavioral assay to assess depressive-like behavior in rodents.
Objective: To evaluate the potential of (+)-U-50488 to induce a state of behavioral despair, a correlate of depression.
Materials:
-
This compound
-
Saline (vehicle)
-
Glass cylinders (50 cm tall x 20 cm diameter)
-
Water (23-25°C)
-
Video recording equipment and analysis software
Procedure:
-
Habituation (Day 1):
-
Fill the glass cylinders with water to a depth of 30 cm.
-
Gently place each animal into a cylinder for a 15-minute swim session.
-
Remove the animals, dry them thoroughly, and return them to their home cages.
-
-
Drug Administration (Day 2):
-
Prepare a solution of this compound in saline. A typical dose is 5 mg/kg for intraperitoneal injection.
-
Administer the prepared solution or saline (vehicle control) to the animals. The timing of administration relative to the test can be varied depending on the experimental question (e.g., 60 minutes prior to the test).
-
-
Test Session (Day 2):
-
Following the drug administration and waiting period, place the animals back into the water-filled cylinders for a 5-minute test session.
-
Record the entire session using a video camera.
-
An observer, blind to the treatment conditions, should score the duration of immobility. Immobility is defined as the cessation of struggling and remaining motionless, making only small movements necessary to keep the head above water.
-
Data Analysis:
-
Compare the duration of immobility between the (+)-U-50488-treated group and the control group using an appropriate statistical test (e.g., t-test or ANOVA). An increase in immobility time in the treated group is indicative of a depressive-like effect.
Caption: Experimental workflow for the Forced Swim Test.
Elevated Plus Maze (EPM)
The Elevated Plus Maze is a standard behavioral test for assessing anxiety-like behavior in rodents.
Objective: To determine the effect of (+)-U-50488 on anxiety levels.
Materials:
-
This compound
-
Saline (vehicle)
-
Elevated plus maze apparatus (two open arms and two closed arms, elevated from the floor)
-
Video recording and tracking software
Procedure:
-
Drug Administration:
-
Prepare a solution of this compound in saline. Doses can range from 10 µg/kg to 1000 µg/kg for intraperitoneal injection.
-
Administer the drug or vehicle to the animals and allow for a 20-minute pre-treatment period.
-
-
Test Session:
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes.
-
Record the session with a camera positioned above the maze.
-
Data Analysis:
-
Analyze the video recordings to measure:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Time spent in the closed arms.
-
Number of entries into the closed arms.
-
-
A decrease in the time spent and the number of entries into the open arms is interpreted as an anxiogenic effect. Conversely, an increase suggests an anxiolytic effect.
Caption: Logical relationship in the Elevated Plus Maze test.
Conclusion
This compound is an indispensable tool for probing the role of the kappa-opioid receptor system in the pathophysiology of depression and anxiety. The protocols and data presented here provide a foundation for researchers to design and execute experiments aimed at understanding these complex disorders and developing novel therapeutic interventions. It is important to note that the effects of KOR agonists can be complex and dose-dependent, and careful consideration of experimental design is crucial for the interpretation of results.
References
- 1. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Supraspinal kappa-opioid receptors: new therapeutic strategies for pain, pruritus, and negative emotions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. arxiv.org [arxiv.org]
- 5. Major Depressive Disorder and Kappa Opioid Receptor Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Sex differences in sensitivity to the depressive-like effects of the kappa opioid receptor agonist U-50488 in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Kappa opioid agonists produce anxiolytic-like behavior on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Prior activation of kappa opioid receptors by U50,488 mimics repeated forced swim stress to potentiate cocaine place preference conditioning - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Effects of U-50,488H, a κ-opioid receptor agonist, on the learned helplessness model of depression in mice | Semantic Scholar [semanticscholar.org]
- 12. rrpharmacology.ru [rrpharmacology.ru]
Application Notes and Protocols for (+)-U-50488 Hydrochloride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor (GPCR) involved in a multitude of physiological and pathological processes.[1][2] Its utility in cell culture applications is extensive, ranging from the investigation of fundamental KOR signaling to preclinical evaluation of its therapeutic potential in areas such as pain, inflammation, neuroprotection, and oncology. These application notes provide a comprehensive overview of the in vitro uses of this compound, complete with detailed experimental protocols and a summary of quantitative data.
Mechanism of Action
This compound exerts its cellular effects primarily through the activation of the KOR.[1] As a GPCR, KOR activation initiates intracellular signaling cascades through two principal pathways: G protein-dependent and β-arrestin-dependent signaling.
-
G protein-dependent signaling: Upon agonist binding, the KOR couples to inhibitory G proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[3][4] The dissociated Gβγ subunits can also modulate ion channel activity, such as inhibiting voltage-gated calcium channels (VGCCs) and activating G protein-coupled inwardly rectifying potassium (GIRK) channels.[3]
-
β-arrestin-dependent signaling: KOR activation also promotes the recruitment of β-arrestin proteins. This pathway is implicated in receptor desensitization and internalization, as well as the activation of downstream signaling cascades, notably the p38 mitogen-activated protein kinase (MAPK) pathway.[1][5] Activation of the p38 MAPK pathway has been linked to some of the aversive effects of KOR agonists observed in vivo.[1]
It is important to note that at higher concentrations, U-50488 has been shown to directly block Na+ channels in a manner independent of KOR activation.[6]
Key Cell Culture Applications
Neurobiology and Pain Research
This compound is widely used to study the role of KOR in neuronal function and nociception.
-
Modulation of Neuronal Excitability: By activating KORs on sensory neurons, (+)-U-50488 can inhibit neurotransmitter release through the modulation of ion channels.[7][8] This is a key mechanism underlying its analgesic properties.
-
Neuroprotection: Studies have investigated the neuroprotective effects of KOR agonists in models of neuronal injury.
-
Synaptic Plasticity: Research has explored the impact of (+)-U-50488 on synaptic plasticity in brain regions like the hippocampus and amygdala.[9]
Cancer Research
Recent studies have highlighted the anti-tumor potential of KOR agonists in various cancer cell lines.
-
Induction of Apoptosis: (+)-U-50488 has been shown to induce apoptosis in hepatocellular carcinoma (HCC) cells by enhancing endoplasmic reticulum stress.[10]
-
Inhibition of Cell Proliferation and Migration: Activation of KOR by (+)-U-50488 can suppress the proliferation, colony formation, and migration of cancer cells.[10]
Inflammation and Immunology
KORs are expressed on immune cells, and their activation can modulate inflammatory responses. (+)-U-50488 can be used to investigate the anti-inflammatory effects of KOR activation in various immune cell types.
Quantitative Data Summary
The following tables summarize quantitative data from various cell culture studies using U-50488 hydrochloride.
Table 1: EC50 Values of U-50488 Hydrochloride in Functional Assays
| Cell Line/Tissue | Assay | EC50 (nM) | Reference |
| CHO-KOR cells | cAMP Accumulation | 1.57 ± 0.41 | [11] |
| Trigeminal Ganglion Cultures | Inhibition of PGE2-stimulated cAMP accumulation | 2.3 | [4][12] |
| Rat Cerebellar Purkinje Neurons | P-type Ca2+ channel current inhibition (high affinity) | 89 | [13] |
Table 2: IC50 Values of U-50488 Hydrochloride
| Cell Line/Tissue | Effect | IC50 (µM) | Reference |
| Rat Brain Synaptosomes | P-type Ca2+ channel current inhibition (low affinity) | 11 | [13] |
| Rabbit Vas Deferens | Agonist activity | 0.37 | [14] |
Table 3: Effective Concentrations of U-50488 Hydrochloride in Various Assays
| Cell Line | Application | Concentration | Duration | Observed Effect | Reference |
| Hep3B and Huh7 | Apoptosis Induction | 10 µM | 48 h | Increased ER stress-related proteins (GRP78, PERK, CHOP) | [10] |
| Hep3B and Huh7 | Cell Viability | 0.1, 1, 10 µM | 24 and 48 h | Decreased cell viability | [10] |
| Rat Dorsal Root Ganglion Neurons | Ca2+ Channel Inhibition | 0.3 - 40 µM | Acute | Voltage-independent inhibition of Ca2+ channel currents | [7] |
| AtT-20 cells (expressing KOR) | p38 MAPK Activation | Not Specified | Not Specified | Increased phospho-p38 MAPK | [15] |
| Primary Striatal Astrocytes and Neurons | p38 MAPK Activation | Not Specified | Not Specified | Increased phospho-p38 immunolabeling | [15] |
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of this compound on the viability of cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MDA-MB-231, Hep3B, Huh7)
-
Complete cell culture medium
-
This compound
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM). Include a vehicle control (medium with the same concentration of solvent used for the drug).
-
Incubate the plate for the desired time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Protocol 2: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This protocol is for detecting apoptosis induced by this compound.
Materials:
-
Cell line of interest (e.g., MDA-MB-231)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with the desired concentrations of this compound for the specified duration (e.g., 24 or 48 hours).
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour.
Protocol 3: cAMP Measurement Assay
This protocol is for measuring the effect of this compound on intracellular cAMP levels.
Materials:
-
CHO cells stably expressing the human kappa-opioid receptor (CHO-KOR)
-
Assay buffer (e.g., HBSS with 10 mM HEPES)
-
This compound
-
cAMP detection kit (e.g., LANCE™ cAMP assay kit)
Procedure:
-
Plate CHO-KOR cells in a suitable microplate and allow them to grow to the desired confluency.
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with various concentrations of this compound for a short period (e.g., 15-30 minutes) at 37°C.
-
Stimulate the cells with forskolin (a direct activator of adenylyl cyclase) to induce cAMP production.
-
Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions for the chosen cAMP detection kit.
-
Determine the EC50 value of this compound for the inhibition of forskolin-stimulated cAMP accumulation.
Protocol 4: Western Blot for p38 MAPK Activation
This protocol is for detecting the phosphorylation of p38 MAPK upon treatment with this compound.
Materials:
-
Cell line of interest (e.g., AtT-20 cells expressing KOR)
-
Complete cell culture medium
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Primary antibodies against phospho-p38 MAPK and total p38 MAPK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Culture cells to 70-80% confluency.
-
Treat the cells with this compound at the desired concentration and for the appropriate time.
-
Wash the cells with cold PBS and lyse them on ice with lysis buffer.
-
Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-p38 MAPK overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with an antibody against total p38 MAPK as a loading control.
Signaling Pathway and Experimental Workflow Diagrams
Caption: KOR Signaling Pathways Activated by (+)-U-50488.
Caption: Experimental Workflow for Cell Viability (MTT) Assay.
Caption: Experimental Workflow for Apoptosis Assay.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 3. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 4. researchgate.net [researchgate.net]
- 5. Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Investigation of cytotoxic effect and action mechanism of a synthetic peptide derivative of rabbit cathelicidin against MDA-MB-231 breast cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Sufentanil, Morphine, Met-enkephalin, and κ-Agonist (U-50,488H) Inhibit Substance P Release from Primary Sensory-Neurons: A Model for Presynaptic Spinal Opioid Actions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. elifesciences.org [elifesciences.org]
- 10. Frontiers | Agonists Specific for κ-Opioid Receptor Induces Apoptosis of HCC Cells Through Enhanced Endoplasmic Reticulum Stress [frontiersin.org]
- 11. A cell-based, high-throughput homogeneous time-resolved fluorescence assay for the screening of potential κ-opioid receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regulation of κ-Opioid Receptor Signaling in Peripheral Sensory Neurons In Vitro and In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 15. Kappa opioid receptor activation of p38 MAPK is GRK3- and arrestin-dependent in neurons and astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Patch-Clamp Recording with (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction
(+)-U-50488 hydrochloride is a selective agonist for the kappa-opioid receptor (KOR), a G protein-coupled receptor involved in modulating nociception, mood, and reward pathways.[1][2] In neuroscience research and drug development, patch-clamp electrophysiology is a critical technique to investigate the effects of compounds like (+)-U-50488 on neuronal excitability and ion channel function. These application notes provide detailed protocols and quantitative data for utilizing (+)-U-50488 in patch-clamp recordings.
Mechanism of Action
(+)-U-50488 primarily exerts its effects through the activation of the Gi/Go-coupled kappa-opioid receptor.[1] This activation can lead to the inhibition of adenylyl cyclase and modulation of various ion channels, ultimately reducing neuronal excitability. However, studies have also revealed that at higher concentrations, (+)-U-50488 can directly block ion channels in a receptor-independent manner.[3][4][5]
Signaling Pathway of Kappa-Opioid Receptor Activation
Caption: Kappa-opioid receptor signaling cascade initiated by (+)-U-50488.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound observed in various patch-clamp studies.
Table 1: Receptor Binding and Functional Potency
| Parameter | Species | Preparation | Value | Reference |
| IC50 (P-type Ca²⁺ channels, high affinity) | Rat | Cerebellar Purkinje neurons | 8.9 x 10-8 M | [5] |
| IC50 (P-type Ca²⁺ channels, low affinity) | Rat | Cerebellar Purkinje neurons | 1.1 x 10-5 M | [5] |
| IC50 (Ca²⁺ channels) | Rat | Dorsal Root Ganglion (DRG) neurons | ~ 4 µM | [3] |
| IC50 (Na⁺ channels) | Rat | Colon sensory and DRG neurons | 8 - 49 µM | [3] |
Table 2: Effects on Ion Channel Currents
| Ion Channel | Preparation | Effect | Concentration Range | G-protein Dependence | Reference |
| High-threshold Ca²⁺ channels | Rat DRG neurons | Inhibition | Not specified | Yes | [6] |
| P-type Ca²⁺ channels | Rat cerebellar Purkinje neurons | Biphasic inhibition | 10-8 M - 10-5 M | High affinity: Yes; Low affinity: No | [5] |
| Voltage-gated Ca²⁺ channels | Rat DRG neurons | Voltage-independent inhibition | 0.3 - 40 µM | No | [3][4] |
| Ca²⁺ channels (heterologously expressed) | HeLa cells | Inhibition | 20 µM | No (cells lack KOR) | [3][4] |
| Glutamate synaptic currents | Rat nucleus raphe magnus | Presynaptic inhibition | Not specified | Not specified | [7] |
| Na⁺-K⁺ inward rectifier | Chick ciliary ganglion | Inhibition (hyperpolarization) | 30 - 1000 µM | Not specified | [8] |
| K⁺ conductance | Chick ciliary ganglion | Decrease (depolarization) | 1 mM | Not specified | [8] |
Experimental Protocols
Protocol 1: Whole-Cell Patch-Clamp Recording in Cultured Neurons or Cell Lines
This protocol provides a general framework for investigating the effects of (+)-U-50488 on ion channels in cultured cells.
1. Cell Preparation:
-
Culture cells (e.g., rat DRG neurons, HEK293 cells expressing specific ion channels) on glass coverslips.[9][10]
-
Before recording, transfer a coverslip to the recording chamber on the microscope stage.
2. Solutions:
-
External Solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 D-Glucose. Adjust pH to 7.4 with NaOH.[9]
-
Internal (Pipette) Solution (in mM): 50 CsCl, 10 NaCl, 60 CsF, 20 EGTA, 10 HEPES. Adjust pH to 7.2 with CsOH.[9] Note: Cesium is used to block potassium channels to better isolate calcium or sodium currents. For studying potassium currents, a potassium-based internal solution should be used.
-
(+)-U-50488 Stock Solution: Prepare a 10 mM stock solution in distilled water or DMSO. Store at -20°C. Dilute to the final desired concentration in the external solution on the day of the experiment.
3. Electrophysiological Recording:
-
Use an appropriate patch-clamp amplifier and data acquisition system.[9]
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Approach a cell and form a gigaohm seal.
-
Rupture the membrane to achieve the whole-cell configuration.[11]
-
Clamp the cell at a holding potential of -80 mV.[3]
4. Experimental Procedure:
-
Record baseline currents using a suitable voltage protocol (e.g., a step depolarization to elicit calcium or sodium currents).
-
Perfuse the recording chamber with the external solution containing the desired concentration of (+)-U-50488.
-
Record currents in the presence of the drug.
-
To test for reversibility, wash out the drug by perfusing with the control external solution.
5. Data Analysis:
-
Measure the peak amplitude of the elicited currents before, during, and after drug application.
-
Calculate the percentage of inhibition caused by (+)-U-50488.
-
For concentration-response curves, fit the data to the Hill equation to determine the IC50.[3]
Protocol 2: Investigating G-protein Dependence
To determine if the effect of (+)-U-50488 is mediated by G-proteins, the following modifications can be made to Protocol 1:
-
Include a non-hydrolyzable GDP analog in the pipette solution: Add 1 mM GDP-β-S to the internal solution to block G-protein activation.[3][4] If the effect of (+)-U-50488 is still present, it is likely G-protein-independent.
-
Pre-incubate cells with Pertussis Toxin (PTX): PTX specifically blocks Gi/o proteins. If pre-treatment with PTX abolishes the effect of (+)-U-50488, it indicates the involvement of Gi/o signaling.[3]
Visualizations
Experimental Workflow for Patch-Clamp Analysis
Caption: Workflow for a typical patch-clamp experiment with (+)-U-50488.
Logical Relationship of (+)-U-50488 Effects
Caption: Dual mechanisms of action of (+)-U-50488 at different concentrations.
References
- 1. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mu- and kappa-opioid receptors selectively reduce the same transient components of high-threshold calcium current in rat dorsal root ganglion sensory neurons | Journal of Neuroscience [jneurosci.org]
- 7. Presynaptic mechanism for anti-analgesic and anti-hyperalgesic actions of kappa-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The actions of the kappa 1 opioid agonist U-50,488 on presynaptic nerve terminals of the chick ciliary ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 10. researchgate.net [researchgate.net]
- 11. Whole Cell Patch Clamp Protocol [protocols.io]
Application Notes and Protocols for Behavioral Assays Using (+)-U-50488 Hydrochloride in Rats
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for conducting common behavioral assays in rats using the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride.[1][2] These protocols are intended to serve as a comprehensive resource for researchers investigating the effects of KOR activation on anxiety, depression-like behaviors, and reward processing.
Introduction
(+)-U-50488 is a highly selective agonist for the κ-opioid receptor, with minimal affinity for μ- or δ-opioid receptors.[2] Its use in preclinical rodent models has been instrumental in elucidating the role of the dynorphin/KOR system in stress, mood, and addiction.[3] Activation of KORs is generally associated with aversive states, including dysphoria, anhedonia, and anxiety.[4][5] The following protocols describe standardized methods to assess these behavioral sequelae in rats following the administration of this compound.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound in various behavioral assays based on published literature.
Table 1: Elevated Plus Maze (EPM)
| Parameter | Value | Species/Strain | Notes | Reference |
| Dosage Range | 0.1 - 1000 µg/kg | Male Sprague-Dawley Rats | Intraperitoneal (IP) injection 20 minutes before testing. Doses between 10 and 1000 µg/kg produced significant anxiolytic-like effects. | [6] |
| Route of Administration | Intraperitoneal (IP) | Male Sprague-Dawley Rats | [6] | |
| Pre-treatment Time | 20 minutes | Male Sprague-Dawley Rats | [6] | |
| Observed Effects | Anxiolytic-like behavior | Male Sprague-Dawley Rats | Increased time spent in open arms. These effects were antagonized by naloxone. | [6] |
Table 2: Forced Swim Test (FST)
| Parameter | Value | Species/Strain | Notes | Reference |
| Dosage Range | 1 - 5 mg/kg | Rats | Subcutaneous (SC) injection. | [7] |
| Route of Administration | Subcutaneous (SC) | Rats | [7] | |
| Pre-treatment Time | Not specified | Rats | [7] | |
| Observed Effects | Increased immobility | Rats | Interpreted as a pro-depressive-like effect. | [8] |
Table 3: Conditioned Place Preference (CPP) / Aversion (CPA)
| Parameter | Value | Species/Strain | Notes | Reference |
| Dosage Range (Aversion) | 1.0 - 30.0 mg/kg | Neonatal Rat Pups | Peripherally injected and paired with an odor. Pups learned to avoid the odor-adulterated side at higher doses. | [9] |
| Dosage Range (Potentiation of Cocaine CPP) | 5 mg/kg | C57Bl/6 Mice | Intraperitoneal (IP) injection 60 minutes before cocaine administration potentiated cocaine-induced CPP. | [8] |
| Dosage Range (Suppression of Cocaine CPP) | Not specified | Mice | Administration 15 minutes before cocaine significantly suppressed cocaine-induced CPP. | [8] |
| Route of Administration | Intraperitoneal (IP) / Peripheral | Neonatal Rat Pups, C57Bl/6 Mice | [8][9] | |
| Conditioning Schedule | Alternating days of drug and vehicle pairing. | General | A typical CPP/CPA paradigm involves multiple conditioning sessions. | [10] |
| Observed Effects | Conditioned Place Aversion (CPA), Modulation of Cocaine CPP | Neonatal Rat Pups, C57Bl/6 Mice | U-50,488 alone produces aversion.[8] Its effect on the rewarding properties of other drugs is timing-dependent.[8] | [8][9] |
Experimental Protocols
Elevated Plus Maze (EPM) for Anxiety-Like Behavior
The EPM is a widely used test to assess anxiety-like behavior in rodents, based on their natural aversion to open and elevated spaces.[11][12]
a. Apparatus:
-
A plus-shaped maze elevated from the floor (typically 50 cm).[13]
-
Two opposite arms are open (e.g., 50 x 12 cm), and the other two are enclosed by high walls (e.g., 50 cm high).[13]
-
A central platform (e.g., 12 x 12 cm) connects the four arms.[13]
-
The maze should be made of a non-porous material for easy cleaning.
b. Procedure:
-
Habituation: Acclimate the rats to the testing room for at least 60 minutes before the experiment.[12]
-
Drug Administration: Administer this compound or vehicle via the desired route (e.g., IP). A pre-treatment time of 20 minutes has been reported to be effective.[6]
-
Test Initiation: Place the rat on the central platform of the EPM, facing one of the open arms.
-
Data Collection: Allow the rat to explore the maze for a 5-minute session.[11] Record the session using an overhead camera connected to a video-tracking system.
-
Behavioral Parameters Measured:
-
Time spent in the open arms.
-
Time spent in the closed arms.
-
Number of entries into the open arms.
-
Number of entries into the closed arms.
-
Total distance traveled.
-
-
Cleaning: Thoroughly clean the maze with a suitable disinfectant (e.g., 70% ethanol) between each trial to eliminate olfactory cues.[12]
c. Interpretation:
-
An increase in the time spent in and/or the number of entries into the open arms is indicative of an anxiolytic-like effect.
-
A decrease in these parameters suggests an anxiogenic-like effect.
-
Total distance traveled can be used as a measure of general locomotor activity to rule out sedative or hyperactive effects of the drug.
Forced Swim Test (FST) for Depressive-Like Behavior
The FST is a common behavioral despair model used to screen for antidepressant efficacy.[14][15]
a. Apparatus:
-
A transparent cylinder (e.g., 40 cm tall, 20 cm in diameter).
-
The cylinder should be filled with water (24-30°C) to a depth where the rat cannot touch the bottom with its tail or feet (approximately 30 cm).[16]
b. Procedure (for rats):
-
Habituation: Handle the rats for several days leading up to the test.[15] Acclimate them to the testing room for at least 30-60 minutes prior to the experiment.[14][15]
-
Pre-test Session (Day 1): Place each rat in the water-filled cylinder for a 15-minute session.[14][15] This initial exposure is designed to induce a state of behavioral despair. After 15 minutes, remove the rat, dry it with a towel, and return it to its home cage.[17]
-
Drug Administration: On Day 2, administer this compound or vehicle.
-
Test Session (Day 2): 24 hours after the pre-test session, place the rat back into the cylinder for a 5-minute test session.[14][15] The session should be recorded for later analysis.
-
Behavioral Scoring: Score the duration of the following behaviors during the 5-minute test:
-
Immobility: The rat remains floating with only the movements necessary to keep its head above water.
-
Swimming: The rat actively moves around the cylinder.
-
Climbing: The rat makes active movements with its forepaws against the cylinder wall.
-
-
Post-Test Care: After the test, remove the rat, dry it thoroughly, and place it in a warm environment before returning it to its home cage.[16]
c. Interpretation:
-
An increase in the duration of immobility is interpreted as a depressive-like or pro-depressive effect.
-
A decrease in immobility time is indicative of an antidepressant-like effect.
Conditioned Place Preference (CPP) / Aversion (CPA) for Reward and Aversion
The CPP/CPA paradigm is used to assess the rewarding or aversive properties of a drug by pairing its effects with a specific environment.[10][18]
a. Apparatus:
-
A three-chambered apparatus. The two larger outer chambers should have distinct visual and tactile cues (e.g., different wall patterns, floor textures).[10] A smaller, neutral center chamber connects the two outer chambers, often with removable doors.
b. Procedure:
-
Habituation (Pre-Test): On the first day, place the rat in the central chamber and allow it to freely explore all three chambers for a set period (e.g., 15 minutes). Record the time spent in each of the two larger chambers to establish any baseline preference.
-
Conditioning Phase (typically over several days):
-
Drug Pairing: On designated "drug" days, administer this compound and confine the rat to one of the outer chambers for a set duration (e.g., 30 minutes).
-
Vehicle Pairing: On alternate "vehicle" days, administer the vehicle solution and confine the rat to the opposite outer chamber for the same duration.
-
The assignment of the drug-paired chamber should be counterbalanced across subjects to avoid bias.
-
-
Test Phase: After the conditioning phase is complete (e.g., after 6-8 days), place the rat in the central chamber with free access to both outer chambers (in a drug-free state). Record the time spent in each of the outer chambers for a set period (e.g., 15 minutes).
c. Interpretation:
-
Conditioned Place Preference (CPP): If the rat spends significantly more time in the drug-paired chamber compared to the vehicle-paired chamber (and compared to its baseline preference), it indicates that the drug has rewarding properties.
-
Conditioned Place Aversion (CPA): If the rat spends significantly less time in the drug-paired chamber, it suggests the drug has aversive properties.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of (+)-U-50488 at the Kappa-Opioid Receptor
(+)-U-50488 acts as an agonist at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[19] KOR activation initiates several downstream signaling cascades. The primary pathway involves coupling to Gαi/o proteins, which leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (e.g., activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[3][20] Additionally, KOR activation can trigger β-arrestin-dependent signaling, which is often associated with the aversive effects of KOR agonists and involves the activation of mitogen-activated protein kinases (MAPKs) like p38.[3][19]
References
- 1. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 5. arxiv.org [arxiv.org]
- 6. Kappa opioid agonists produce anxiolytic-like behavior on the elevated plus-maze - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Signaling underlying kappa opioid receptor-mediated behaviors in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Aversive properties of the kappa opioid agonist U50,488 in the week-old rat pup - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. protocols.io [protocols.io]
- 12. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 13. Frontiers | A Novel Elevated Plus-Maze Procedure to Avoid the One-Trial Tolerance Problem [frontiersin.org]
- 14. The Forced Swim Test as a Model of Depressive-like Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. animal.research.wvu.edu [animal.research.wvu.edu]
- 17. dpi.nsw.gov.au [dpi.nsw.gov.au]
- 18. Frontiers | Drug-Induced Conditioned Place Preference and Its Practical Use in Substance Use Disorder Research [frontiersin.org]
- 19. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 20. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
intraperitoneal injection protocol for (+)-U-50488 hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the intraperitoneal (IP) injection of (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist.[1][2] These guidelines are intended for use in preclinical research settings involving rodent models.
I. Quantitative Data Summary
The following table summarizes intraperitoneal dosages of U-50488 hydrochloride used in various studies with mice and rats. It is important to note that the optimal dose may vary depending on the specific research question, animal strain, and experimental conditions.
| Animal Model | Dosage Range (mg/kg) | Observed Effects | Reference(s) |
| Rats | 1 - 5.6 | Dose-dependent depression of intracranial self-stimulation (ICSS). | [3][4] |
| 0.5, 1, or 3 | Reversal of levodopa-induced motor alterations. | [5] | |
| 1, 3, and 10 | Diuresis. | [6] | |
| 25 (twice daily for 4 days) | Induction of tolerance to analgesic and hypothermic effects. | [7] | |
| Mice | 2, 5, 10, or 25 | Dose-dependent antinociception. | [8] |
| 5 | Potentiation of cocaine place preference conditioning. | [8] | |
| 25 (twice daily for 4 days) | Induction of tolerance. | [9] |
II. Experimental Protocols
A. Preparation of this compound Solution
This compound is soluble in water and DMSO.[10] For intraperitoneal injections, sterile saline is a commonly used vehicle.
Materials:
-
This compound powder
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
Sterile microcentrifuge tubes or vials
-
Vortex mixer
-
Sterile filters (0.22 µm)
-
Sterile syringes and needles
Protocol:
-
Calculate the required amount: Determine the total amount of this compound and saline needed based on the desired final concentration and the total volume to be administered. For example, to prepare 10 ml of a 1 mg/ml solution, weigh out 10 mg of the compound.
-
Dissolution: Aseptically add the weighed this compound to a sterile tube. Add the calculated volume of sterile saline.
-
Mixing: Vortex the solution until the compound is completely dissolved.
-
Sterilization: Filter the solution through a 0.22 µm sterile filter into a new sterile tube to ensure sterility.
-
Storage: Store the prepared solution appropriately. While this compound is stable at room temperature, for long-term storage, refer to the manufacturer's instructions.[10][11]
B. Intraperitoneal (IP) Injection Protocol for Rodents
This protocol provides a general guideline for IP injection in mice and rats.[12][13][14] All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Prepared sterile this compound solution
-
Appropriately sized sterile syringes (e.g., 1 ml)
-
Appropriately sized sterile needles (e.g., 25-27 gauge for mice, 23-25 gauge for rats)[12]
-
70% ethanol (B145695) or other appropriate disinfectant
-
Personal protective equipment (gloves, lab coat)
Procedure:
-
Animal Restraint:
-
Mice: Gently scruff the mouse by grasping the loose skin over the neck and back to immobilize the head and body.[14]
-
Rats: Use a two-person technique where one person restrains the rat by holding its head between the index and middle fingers and securing the lower body, or a one-person technique using a towel wrap.[12]
-
In both cases, the animal should be positioned with its head tilted slightly downwards to move the abdominal organs away from the injection site.[13][14]
-
-
Injection Site Identification: The preferred injection site is the lower right quadrant of the abdomen to avoid the cecum, urinary bladder, and other vital organs.[12][13][14]
-
Injection:
-
Wipe the injection site with 70% ethanol.
-
Insert the needle, bevel up, at a 30-40 degree angle into the abdominal cavity.[12][14]
-
Gently aspirate to ensure no bodily fluids (e.g., blood, urine) are drawn into the syringe, which would indicate improper needle placement.[13] If fluid is aspirated, withdraw the needle and reinject at a different site with a new sterile needle and syringe.
-
Slowly depress the plunger to administer the solution. The maximum recommended injection volume is typically less than 10 ml/kg.[12]
-
Withdraw the needle smoothly.
-
-
Post-Injection Monitoring:
-
Return the animal to its cage and monitor for any adverse reactions, such as bleeding at the injection site, signs of distress, or peritonitis.[12]
-
Record the injection details (substance, dose, volume, time) on the animal's record.
-
III. Signaling Pathways and Experimental Workflow
A. Signaling Pathway of this compound
(+)-U-50488 is a selective agonist for the kappa-opioid receptor (KOR), which is a G-protein coupled receptor (GPCR).[2] Activation of KOR by U-50488 can lead to the inhibition of calcium channels and modulation of downstream signaling cascades, such as the Ca2+/CaMKII/CREB pathway, which is implicated in neuropathic pain.[15][16][17] Additionally, KOR activation can influence other pathways like the Nrf2/HO-1 pathway, which is involved in cardioprotection.[18]
Caption: Signaling pathway of this compound.
B. Experimental Workflow for an Intraperitoneal Injection Study
The following diagram illustrates a typical workflow for a study involving the intraperitoneal administration of this compound.
Caption: Experimental workflow for IP injection of (+)-U-50488.
References
- 1. Behavioral effects of a novel kappa opioid analgesic, U-50488, in rats and rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Effects of morphine in rats treated chronically with U-50,488 H, a kappa opioid receptor agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Effect of multiple injections of U-50, 488H, a kappa-opioid receptor agonist, on the activity of nitric oxide synthase in brain regions and spinal cord of mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 11. rndsystems.com [rndsystems.com]
- 12. animalcare.ubc.ca [animalcare.ubc.ca]
- 13. research.vt.edu [research.vt.edu]
- 14. animalcare.ubc.ca [animalcare.ubc.ca]
- 15. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 17. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 18. scienceopen.com [scienceopen.com]
Troubleshooting & Optimization
(+)-U-50488 hydrochloride solubility issues and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the less active enantiomer of the selective κ-opioid receptor (KOR) agonist, (±)-U-50488.[1][2] As a KOR agonist, its mechanism of action involves binding to and activating kappa-opioid receptors. This activation can lead to a variety of cellular responses, including the modulation of ion channels and intracellular signaling cascades. For instance, the activation of KORs by U-50488 can influence Ca2+ channels and signaling pathways such as the Ca2+/CaMKII/CREB pathway.[3][4][5]
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in water and DMSO.[1] While specific solubility data for the (+)-enantiomer is listed as soluble to 100 mM in both water and DMSO, it's important to note that the solubility of the racemate (±)-U-50488 hydrochloride has been reported as 25 mM in water.[1] For the more active (-)-enantiomer, solubility is reported as 20 mM in water and 100 mM in DMSO. Always refer to the batch-specific information on the product's certificate of analysis.
Q3: My this compound is not dissolving properly in water. What should I do?
A3: If you are experiencing difficulty dissolving this compound in water, even within the reported solubility limits, you can try using ultrasonic agitation.[6] Gentle heating may also aid in dissolution, but be cautious as excessive heat can degrade the compound. It is also crucial to use high-purity water and to ensure that the pH of the solution has not shifted.
Q4: Can I prepare a stock solution of this compound in an organic solvent?
A4: Yes, DMSO is a common organic solvent for preparing stock solutions of this compound, with a reported solubility of up to 100 mM.[1] When preparing stock solutions, it is recommended to use newly opened, anhydrous DMSO to avoid issues with hygroscopicity which can impact solubility.[7]
Q5: Are there established solvent systems for in vivo administration of U-50488?
A5: Yes, for in vivo experiments, specific solvent systems have been described, primarily for the (-)-enantiomer and racemate, which are likely applicable to the (+)-enantiomer as well. These often involve a co-solvent system to ensure solubility and biocompatibility. Examples include:
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation observed in aqueous solution | Exceeding the solubility limit. | Prepare a more dilute solution. Refer to the solubility data table below. |
| Low-quality solvent. | Use high-purity, sterile water for all aqueous solutions. | |
| pH of the solution. | Ensure the pH of the aqueous solvent is neutral. | |
| Cloudy or hazy solution in DMSO | Water absorption by DMSO. | Use fresh, anhydrous DMSO for preparing stock solutions.[7] |
| Compound purity issues. | Verify the purity of your this compound with the supplier's certificate of analysis. | |
| Difficulty achieving desired concentration | Inaccurate molecular weight used for calculations. | Always use the batch-specific molecular weight provided on the vial or certificate of analysis for your calculations.[1] |
| Incomplete dissolution. | Use sonication to aid dissolution.[6] Gentle warming can also be considered. | |
| Inconsistent experimental results | Degradation of the compound. | Store stock solutions appropriately. For DMSO stocks, store at -20°C for short-term (1 month) or -80°C for long-term (6 months) storage, protected from light and moisture.[6] Avoid repeated freeze-thaw cycles. |
| Use of the incorrect enantiomer. | Confirm that you are using the (+)-enantiomer, as the (-)-enantiomer is more biologically active.[2] |
Data Presentation
Table 1: Solubility of U-50488 Hydrochloride Enantiomers and Racemate
| Compound | Solvent | Maximum Concentration (mM) | Maximum Concentration (mg/mL) | Reference |
| This compound | Water | 100 | 40.58 | [1] |
| DMSO | 100 | 40.58 | [1] | |
| (-)-U-50488 hydrochloride | Water | 20 | 8.12 | |
| DMSO | 100 | 40.58 | ||
| (±)-U-50488 hydrochloride | Water | 25 | 10.14 | [8] |
Note: The molecular weight of U-50488 hydrochloride is 405.79 g/mol .[1][8][9] Always use the batch-specific molecular weight for calculations.
Experimental Protocols
Protocol 1: Preparation of a 10 mM Aqueous Stock Solution of this compound
-
Materials: this compound, sterile high-purity water, a calibrated balance, a sterile conical tube, and a vortex mixer or sonicator.
-
Calculation: Based on a molecular weight of 405.79 g/mol , weigh out 4.058 mg of this compound for 1 mL of a 10 mM solution.
-
Procedure: a. Aseptically add the weighed this compound to the sterile conical tube. b. Add the desired volume of sterile water (e.g., 1 mL). c. Vortex the solution vigorously. If the compound does not fully dissolve, place the tube in a sonicator bath for 5-10 minutes. d. Visually inspect the solution to ensure it is clear and free of particulates. e. Store the stock solution at an appropriate temperature (e.g., 4°C for short-term use or aliquot and freeze at -20°C or -80°C for long-term storage).
Protocol 2: Preparation of a Co-Solvent Solution for In Vivo Administration
-
Materials: this compound, DMSO (anhydrous), PEG300, Tween-80, sterile saline (0.9% NaCl), sterile tubes, and pipettes.
-
Procedure (for a 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline formulation): a. Dissolve the desired amount of this compound in DMSO first. b. In a separate sterile tube, prepare the vehicle by mixing 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline by volume. c. Add the drug-DMSO concentrate to the vehicle and vortex thoroughly to ensure a homogenous solution. d. The final solution should be clear. If any precipitation occurs, the concentration of the drug may be too high for this solvent system.
Visualizations
Caption: Workflow for preparing this compound solutions.
Caption: Simplified signaling pathways of U-50488.
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. file.medchemexpress.com [file.medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. bio-techne.com [bio-techne.com]
- 9. axonmedchem.com [axonmedchem.com]
Technical Support Center: (+)-U-50488 Hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride in solution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
A1: this compound is the less active enantiomer of the potent and selective kappa-opioid receptor (KOR) agonist, U-50488.[1][2] As a KOR agonist, it binds to and activates kappa-opioid receptors, which are G-protein coupled receptors (GPCRs) primarily coupled to inhibitory G-proteins (Gαi/o).[3] Activation of KORs leads to the inhibition of adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels, and modulation of ion channels, such as the inhibition of voltage-gated calcium channels and activation of inwardly rectifying potassium channels.[3] This signaling cascade ultimately leads to a decrease in neuronal excitability.
Q2: What are the recommended solvents for dissolving this compound?
A2: this compound is soluble in both water and dimethyl sulfoxide (B87167) (DMSO) up to 100 mM.[1] For in vivo experiments, various formulations have been used, including saline and mixtures of DMSO, PEG300, Tween-80, and saline.
Q3: How should I store this compound solutions?
A3: For optimal stability, it is recommended to prepare fresh aqueous solutions daily. If you need to store stock solutions, DMSO is the preferred solvent. Based on stability data for the more active (-)-enantiomer, DMSO stock solutions can be stored at -20°C for up to one month or at -80°C for up to six months. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into single-use volumes.
Q4: Can I use standard polypropylene (B1209903) tubes and plates for my experiments with this compound?
Data Presentation
Table 1: Solubility of this compound and its Racemate/Enantiomer
| Compound | Solvent | Maximum Solubility (mM) |
| This compound | Water | 100[2] |
| DMSO | 100[2] | |
| (±)-U-50488 hydrochloride | Water | 25[6] |
| (-)-U-50488 hydrochloride | Water | 20 |
Table 2: Recommended Storage Conditions for U-50488 Stock Solutions (based on (-)-enantiomer data)
| Solvent | Storage Temperature | Duration | Recommendations |
| DMSO | -20°C | 1 month | Aliquot to avoid freeze-thaw cycles. |
| DMSO | -80°C | 6 months | Aliquot to avoid freeze-thaw cycles. |
| Aqueous Buffers | 4°C | Not Recommended | Prepare fresh for each experiment. |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in Aqueous Buffer | The solubility of this compound can be lower in physiological buffers compared to pure water, especially at neutral or basic pH. | - Ensure the final concentration is below the solubility limit in your specific buffer. - Prepare the final dilution from a DMSO stock solution just before use. - If precipitation persists, consider adjusting the pH of your buffer or adding a small percentage of a co-solvent like DMSO (ensure vehicle controls are used). |
| Inconsistent or Noisy Data | - Compound degradation in aqueous solution. - Adsorption of the compound to labware. - Pipetting errors. | - Prepare fresh aqueous solutions for each experiment. - Use low-binding labware or pre-treat with BSA. - Ensure accurate and consistent pipetting, especially for serial dilutions. |
| Unexpected Biological Effects | At higher concentrations, U-50488 has been reported to have off-target effects, such as blocking Na+ channels.[6] | - Perform dose-response experiments to determine the optimal concentration range for KOR-specific effects. - Use a KOR antagonist (e.g., nor-Binaltorphimine) to confirm that the observed effects are mediated by the kappa-opioid receptor. |
| Low Signal-to-Noise Ratio in Assays | - Low receptor expression in the cell line. - Suboptimal assay conditions (e.g., incubation time, temperature). | - Use a cell line with confirmed high expression of the kappa-opioid receptor. - Optimize assay parameters such as cell density, incubation times, and temperature. |
Experimental Protocols
Protocol 1: Radioligand Binding Assay for Kappa-Opioid Receptor
This protocol is adapted from general opioid receptor binding assays and can be used to determine the binding affinity of this compound.
Materials:
-
HEK293 cells stably expressing the human kappa-opioid receptor
-
Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM EGTA, pH 7.4
-
Radioligand: [³H]-U-69,593 (a selective KOR agonist)
-
Non-specific control: 10 µM unlabeled U-69,593 or naloxone
-
Test compound: this compound
-
96-well plates
-
Cell harvester and glass fiber filters (pre-soaked in 0.5% polyethyleneimine)
-
Scintillation fluid and counter
Methodology:
-
Membrane Preparation:
-
Culture HEK293-KOR cells to confluency.
-
Harvest cells and homogenize in ice-cold binding buffer.
-
Centrifuge at 1,000 x g for 10 minutes at 4°C to remove nuclei and large debris.
-
Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.
-
Resuspend the membrane pellet in fresh binding buffer and determine the protein concentration (e.g., using a BCA assay).
-
-
Binding Assay:
-
In a 96-well plate, add the following in triplicate:
-
Total Binding: 50 µL of [³H]-U-69,593, 50 µL of binding buffer, and 100 µL of membrane preparation (20-40 µg of protein).
-
Non-specific Binding: 50 µL of [³H]-U-69,593, 50 µL of 10 µM unlabeled U-69,593, and 100 µL of membrane preparation.
-
Competition Binding: 50 µL of [³H]-U-69,593, 50 µL of varying concentrations of this compound, and 100 µL of membrane preparation.
-
-
Incubate the plate at 25°C for 60-90 minutes with gentle agitation.
-
-
Filtration and Counting:
-
Rapidly filter the contents of each well through the pre-soaked glass fiber filters using a cell harvester.
-
Wash the filters three times with 3 mL of ice-cold binding buffer.
-
Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log concentration of this compound to determine the IC₅₀ value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Protocol 2: cAMP Functional Assay
This protocol measures the ability of this compound to inhibit forskolin-stimulated cAMP production, a hallmark of KOR activation.
Materials:
-
CHO or HEK293 cells stably expressing the human kappa-opioid receptor
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, 0.1% BSA, pH 7.4
-
Stimulation Buffer: Assay Buffer containing a phosphodiesterase inhibitor (e.g., 500 µM IBMX)
-
Agonist: this compound
-
Stimulant: Forskolin
-
cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)
Methodology:
-
Cell Plating: Seed cells in a 96-well plate at a density that will result in a 90-95% confluent monolayer on the day of the experiment.
-
Preparation: On the day of the assay, aspirate the culture medium and wash the cells once with Assay Buffer.
-
Agonist Addition: Add 50 µL of varying concentrations of this compound diluted in Stimulation Buffer to the appropriate wells. Include "vehicle" wells with only Stimulation Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15-20 minutes.
-
Stimulation: Add 50 µL of Forskolin (at a final concentration that gives a submaximal response, e.g., 1-10 µM) to all wells.
-
Incubation: Incubate the plate at 37°C for 15-30 minutes.
-
Lysis & Detection: Stop the reaction by adding the lysis buffer provided with the cAMP kit. Proceed with the detection protocol as per the manufacturer's instructions.
-
Data Analysis: Plot the cAMP levels against the log concentration of this compound. Fit the data using a sigmoidal dose-response (variable slope) equation to determine the EC₅₀ value.
Visualizations
References
- 1. rndsystems.com [rndsystems.com]
- 2. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Characterization and Prevention of the Adsorption of Surfactant Protein D to Polypropylene | PLOS One [journals.plos.org]
- 6. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
unexpected off-target effects of (+)-U-50488 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is well-established as a highly selective agonist for the kappa-opioid receptor (KOR), which is a G protein-coupled receptor.[1][2] Its on-target effects, such as analgesia, sedation, and diuresis, are primarily mediated through the activation of KORs.[1]
Q2: Are there known off-target effects of this compound that could influence my experimental results?
Yes, a significant body of evidence demonstrates that (+)-U-50488 can exert effects independent of the kappa-opioid receptor. The most well-documented off-target effect is the direct blockade of calcium channels.[3][4][5] This action is voltage-independent and does not involve G protein signaling.[3][5]
Q3: My experimental system does not express kappa-opioid receptors, yet I am observing an effect from (+)-U-50488. What could be the cause?
The most likely cause is the direct inhibition of calcium channels by (+)-U-50488.[3][5] This off-target effect has been observed in cells that do not express KORs, such as HeLa cells.[3][5] Therefore, if your experimental observations are related to calcium signaling or processes regulated by calcium influx, this off-target effect should be a primary consideration.
Troubleshooting Guides
Issue 1: Unexpected inhibition of neuronal activity or neurotransmitter release in a KOR-knockout model.
-
Possible Cause: Direct blockade of voltage-gated calcium channels by (+)-U-50488. This can reduce calcium influx, which is critical for neuronal firing and transmitter release, independent of KOR activation.
-
Troubleshooting Steps:
-
Verify Calcium Channel Blockade: Use patch-clamp electrophysiology to directly measure the effect of (+)-U-50488 on calcium channel currents in your specific cell type.
-
Use a KOR-independent control: Test the effect of (+)-U-50488 in a cell line that endogenously lacks KORs but expresses the calcium channels present in your primary system.
-
Compare with other KOR agonists: Use a structurally different KOR agonist to see if the same effect is observed. If the effect is specific to (+)-U-50488, it further points to an off-target mechanism.
-
Issue 2: Motor incoordination or sedative effects that do not correlate with G-protein signaling bias.
-
Possible Cause: While sedation is a known on-target effect of KOR agonists, studies have shown that the sedative and motor-incoordinating effects of U-50488 are not necessarily dependent on β-arrestin2 signaling, a pathway often associated with adverse effects.[6] The direct effects on ion channels could contribute to these phenotypes.
-
Troubleshooting Steps:
-
Detailed Behavioral Analysis: Quantify the sedative and motor effects using standardized tests like the rotarod or open-field test.
-
Pharmacological Blockade: Attempt to reverse the motor effects with calcium channel modulators to investigate the contribution of the off-target calcium channel blockade. Note that this can be complex due to the systemic effects of such modulators.
-
Utilize Knockout Models: If available, use β-arrestin2 knockout mice to confirm that the observed sedative effects are independent of this pathway.[6]
-
Issue 3: Discrepancies in antinociceptive efficacy and side effect profiles compared to other KOR agonists.
-
Possible Cause: The unique combination of on-target KOR agonism and off-target calcium channel blockade by (+)-U-50488 can lead to a distinct pharmacological profile.
-
Troubleshooting Steps:
-
Comprehensive Dose-Response Analysis: Perform detailed dose-response curves for both the desired antinociceptive effect and any observed side effects.
-
Comparative Pharmacology: Directly compare the effects of (+)-U-50488 with other KOR agonists that have different off-target profiles.
-
Investigate Downstream Signaling: Analyze downstream signaling pathways beyond G-protein activation, such as those affected by changes in intracellular calcium concentration.
-
Quantitative Data Summary
Table 1: Off-Target Effects of (+)-U-50488 on Calcium Channels
| Parameter | Value | Cell Type | Experimental Condition | Reference |
| IC50 (High Affinity) | 8.9 x 10⁻⁸ M | Rat Cerebellar Purkinje Neurons | Whole-cell patch clamp | [4] |
| IC50 (Low Affinity) | 1.1 x 10⁻⁵ M | Rat Cerebellar Purkinje Neurons | Whole-cell patch clamp | [4] |
| Concentration Range for Inhibition | 0.3 - 40 µM | Rat Dorsal Root Ganglion Neurons | Whole-cell patch clamp | [3][5] |
| Concentration for Blockade in KOR-lacking cells | 20 µM | HeLa Cells | Heterologous expression system | [3][5] |
Experimental Protocols
Key Experiment: Whole-Cell Patch-Clamp Electrophysiology to Measure Calcium Channel Inhibition
This protocol is essential for investigating the direct, off-target effects of (+)-U-50488 on voltage-gated calcium channels.
-
Cell Preparation:
-
Acutely dissociate dorsal root ganglion (DRG) neurons from rats or use a cell line (e.g., HeLa) heterologously expressing the calcium channel of interest.
-
Plate cells on glass coverslips coated with an appropriate substrate (e.g., poly-D-lysine and laminin).
-
-
Electrophysiological Recording:
-
Use a patch-clamp amplifier and data acquisition system.
-
Pull borosilicate glass pipettes to a resistance of 2-5 MΩ when filled with the internal solution.
-
Internal Solution (example): 120 mM CsCl, 10 mM EGTA, 5 mM MgCl₂, 4 mM ATP-Mg, 0.3 mM GTP-Na, and 10 mM HEPES, pH adjusted to 7.2 with CsOH.
-
External Solution (example): 140 mM TEA-Cl, 10 mM CaCl₂, 1 mM MgCl₂, 10 mM HEPES, and 10 mM glucose, pH adjusted to 7.4 with TEA-OH. Tetrodotoxin (TTX) should be included to block sodium channels.
-
Establish a whole-cell recording configuration.
-
Hold the cell at a negative potential (e.g., -80 mV) and elicit calcium currents by depolarizing voltage steps.
-
-
Drug Application:
-
Dissolve this compound in the external solution to the desired concentrations.
-
Perfuse the cells with the control external solution to obtain a baseline recording.
-
Switch to the (+)-U-50488-containing solution and record the effect on the calcium channel currents.
-
A washout step with the control solution should be performed to check for reversibility.
-
-
Data Analysis:
-
Measure the peak amplitude of the calcium currents before, during, and after drug application.
-
Calculate the percentage of inhibition for each concentration.
-
Plot a concentration-response curve and fit it with an appropriate equation (e.g., Hill equation) to determine the IC50 value.
-
Visualizations
Caption: On-target vs. off-target mechanisms of (+)-U-50488.
Caption: Troubleshooting workflow for unexpected (+)-U-50488 effects.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 3. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
interpreting inconsistent results with (+)-U-50488 hydrochloride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using (+)-U-50488 hydrochloride. Our aim is to help you interpret inconsistent results and refine your experimental design.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of U-50488?
U-50488 is well-established as a selective kappa-opioid receptor (KOR) agonist.[1][2][3] It is considered a non-biased agonist, meaning it activates both G-protein signaling and β-arrestin recruitment pathways.[4] However, it's crucial to be aware of its dual mechanism of action. At higher concentrations, U-50488 can directly block calcium and sodium channels independent of KOR activation.[5][6][7][8] This can lead to confounding results if not properly controlled for.
Q2: Are there differences between the enantiomers of U-50488?
Yes, the enantiomers of U-50488 exhibit different pharmacological profiles. The (-)-(1S,2S)-U-50488 enantiomer is the more active form at the kappa-opioid receptor.[8][9] While both the (+) and (-) enantiomers can block sodium channels with similar potency, only the (-) enantiomer has significant activity at the KOR.[8] Therefore, using the racemic mixture or the (+)-enantiomer can introduce variability and off-target effects that may not be related to KOR activation.
Q3: Why am I seeing effects that are not blocked by a KOR antagonist like nor-binaltorphimine (nor-BNI)?
This is a common issue and often points to the non-opioid, off-target effects of U-50488.[5][6][7] At higher concentrations, U-50488 can directly inhibit voltage-gated calcium channels in a manner that is not mediated by G-proteins and therefore not reversible by KOR antagonists.[6][7] One study found that U-50488 blocked Ca2+ channels in HeLa cells, which do not express KORs.[6][7] If your results are not blocked by nor-BNI, consider the possibility of a direct channel blockade.
Q4: I am observing contradictory behavioral effects in my animal models. What could be the cause?
Inconsistent behavioral results can arise from several factors:
-
Dose-dependent effects: Low doses of U-50488 are more likely to produce KOR-mediated effects, while higher doses can introduce non-specific effects due to channel blockade.[5]
-
Sex differences: Some studies have reported sex-dependent sensitivities to the effects of U-50488.[1]
-
Route of administration and timing: The pharmacokinetics of U-50488 can influence its effects. The timing of administration relative to behavioral testing is also critical.
-
Tolerance: Repeated administration of U-50488 can lead to tolerance to some of its effects.[10]
Troubleshooting Guides
Issue 1: Inconsistent antagonist blockade
Problem: The effects of U-50488 in my assay are only partially or not at all blocked by the KOR antagonist nor-BNI.
Possible Causes & Solutions:
| Cause | Recommended Action |
| High Concentration of U-50488 | High concentrations can lead to off-target effects, primarily direct calcium channel blockade, which is not reversible by nor-BNI.[5][6][7] Solution: Perform a dose-response curve for U-50488 to identify the lowest effective concentration. |
| Insufficient Antagonist Concentration or Pre-incubation Time | The antagonist may not have reached equilibrium at the receptor. Solution: Increase the concentration of nor-BNI and/or increase the pre-incubation time before adding U-50488. |
| Use of (+)-U-50488 or Racemic Mixture | The (+)-enantiomer has minimal KOR activity but still blocks ion channels.[8] Solution: Use the more selective (-)-(1S,2S)-U-50488 enantiomer to minimize non-KOR mediated effects. |
Issue 2: High variability between experiments
Problem: I am observing significant variability in my results from one experiment to the next.
Possible Causes & Solutions:
| Cause | Recommended Action |
| Solubility and Stability | U-50488 hydrochloride may precipitate out of solution, especially in physiological buffers. Solution: Prepare fresh solutions for each experiment. Ensure complete dissolution, potentially using a vehicle like DMSO followed by dilution in saline.[9] |
| Animal Model Differences | Sex, age, and strain of the animals can all influence the response to U-50488.[1] Solution: Standardize your animal model and report all relevant details in your methodology. Consider potential sex differences in your experimental design. |
| Experimental Conditions | Minor variations in experimental protocols can lead to different outcomes. Solution: Maintain strict consistency in all experimental parameters, including timing of injections, handling of animals, and environmental conditions. |
Data Presentation
Table 1: Receptor Binding Affinities (Kd) of U-50488 Enantiomers
| Compound | Kappa-Opioid Receptor (KOR) | Mu-Opioid Receptor (MOR) |
| (-)-U-50488 | 2.2 nM[9] | 430 nM[9] |
| (+)-U-50488 | Low affinity | Low affinity |
Table 2: IC50 Values of U-50488 for P-type Ca2+ Channel Inhibition
| Component | IC50 | Percentage of Inhibition |
| High-affinity (KOR-mediated) | 8.9 x 10⁻⁸ M[5] | 21%[5] |
| Low-affinity (Direct channel block) | 1.1 x 10⁻⁵ M[5] | 79%[5] |
Experimental Protocols
In Vivo Antinociception Study (Warm Water Tail-Withdrawal Assay)
This protocol is adapted from studies investigating the analgesic effects of U-50488.[11][12]
-
Animals: Male C57BL/6J mice.
-
Habituation: Habituate mice to the experimental room and handling for at least 3 days before testing.
-
Drug Preparation: Dissolve U-50488 hydrochloride in sterile saline. Prepare fresh on the day of the experiment.
-
Procedure:
-
Measure baseline tail-withdrawal latency by immersing the distal third of the tail in a 52-55°C water bath. A cut-off time of 15-20 seconds is used to prevent tissue damage.
-
Administer U-50488 or vehicle (e.g., 5 mg/kg, i.p.).
-
Measure tail-withdrawal latency at various time points post-injection (e.g., 15, 30, 60, 120 minutes).
-
-
Data Analysis: Express data as the percentage of maximal possible effect (%MPE) calculated as: ((post-drug latency - baseline latency) / (cut-off time - baseline latency)) * 100.
In Vitro Electrophysiology (Whole-Cell Patch Clamp)
This protocol is a general guide based on studies of U-50488's effects on ion channels.[6][7][13][14][15]
-
Cell Preparation: Acutely dissociate neurons (e.g., dorsal root ganglion neurons) or use a cell line expressing the channel of interest.
-
Solutions:
-
External solution (in mM): e.g., 140 NaCl, 5 KCl, 2 CaCl₂, 1 MgCl₂, 10 HEPES, 10 glucose, pH 7.4.
-
Internal solution (in mM): e.g., 140 KCl, 1 MgCl₂, 10 HEPES, 1 EGTA, 2 Mg-ATP, 0.2 Na-GTP, pH 7.2.
-
-
Recording:
-
Establish a whole-cell patch-clamp configuration.
-
Record baseline channel activity (e.g., voltage-gated calcium currents).
-
Perfuse the cells with varying concentrations of U-50488 (e.g., 0.1 µM to 30 µM).
-
To test for KOR-mediation, pre-incubate with a KOR antagonist (e.g., 1 µM nor-BNI) before co-application with U-50488.
-
-
Data Analysis: Measure the peak current amplitude before and after drug application. Normalize the drug-induced effect to the baseline current.
Mandatory Visualizations
References
- 1. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 2. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50488 - Wikipedia [en.wikipedia.org]
- 4. chemrxiv.org [chemrxiv.org]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 13. arxiv.org [arxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
optimizing (+)-U-50488 hydrochloride concentration for experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (+)-U-50488 hydrochloride, a selective kappa-opioid receptor (KOR) agonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2][3] Its effects are primarily mediated through the activation of KORs, which are G protein-coupled receptors.[4] Activation of KORs can lead to various cellular responses, including the inhibition of adenylyl cyclase and modulation of ion channels.[3]
Q2: What is the difference between the (+)- and (-)- enantiomers of U-50488?
A2: The (-)-enantiomer of U-50488 is the more active form, exhibiting higher affinity and potency as a KOR agonist compared to the (+)-enantiomer.[1] For this reason, the racemic mixture or the pure (-)-enantiomer are more commonly used in research.
Q3: How should I prepare and store this compound solutions?
A3: For in vitro experiments, this compound is soluble in water (up to 25 mM) and DMSO. For in vivo experiments, it is recommended to prepare fresh solutions on the day of use.[1] A common vehicle for intraperitoneal injection is a mixture of DMSO, PEG300, Tween-80, and saline.[1] Stock solutions can be stored at -20°C for up to one month or -80°C for up to six months.[1]
Q4: What are typical effective concentrations for in vitro experiments?
A4: The effective concentration of this compound in vitro can vary significantly depending on the cell type and the specific assay. Concentrations can range from picomolar (pM) to micromolar (µM).[1][5] For example, in studies of HIV-1 expression in monocyte-derived macrophages, concentrations as low as 1 pM have shown effects.[1] In studies on Ca2+ channel inhibition in dorsal root ganglia neurons, concentrations in the range of 0.3 to 40 µM have been used.[5][6]
Q5: What are typical effective doses for in vivo experiments in rodents?
A5: In vivo doses of U-50488 in rodents (mice and rats) typically range from 0.5 mg/kg to 30 mg/kg, administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection.[7][8][9] The optimal dose will depend on the specific animal model and the endpoint being measured. For example, in pain models, doses around 5-10 mg/kg are common.[7]
Troubleshooting Guide
Issue 1: I am not observing the expected effect of (+)-U-50488 in my experiment.
-
Possible Cause 1: Inactive compound.
-
Solution: Ensure that the compound has been stored correctly to prevent degradation. Prepare fresh solutions for each experiment.
-
-
Possible Cause 2: Incorrect concentration or dose.
-
Solution: Perform a dose-response or concentration-response curve to determine the optimal concentration for your specific experimental model. Refer to the quantitative data tables below for guidance.
-
-
Possible Cause 3: Low or absent KOR expression in the experimental system.
-
Solution: Verify the expression of kappa-opioid receptors in your cell line or tissue of interest using techniques such as Western blot, qPCR, or immunohistochemistry.
-
-
Possible Cause 4: Non-specific effects at high concentrations.
Issue 2: I am observing high variability in my results.
-
Possible Cause 1: Inconsistent solution preparation.
-
Possible Cause 2: Animal-to-animal variability.
-
Solution: Increase the number of animals per group to improve statistical power. Ensure consistent handling and experimental conditions for all animals.
-
Issue 3: How can I confirm the involvement of specific signaling pathways?
-
Solution: To investigate downstream signaling, you can use specific inhibitors for suspected pathways. For example, to test the involvement of the p38 MAPK pathway, the inhibitor SB203580 has been used in conjunction with U-50488.[11] To examine the role of G-protein coupling, pertussis toxin (PTX) can be used to inhibit Gαi/o proteins.[5]
Quantitative Data
Table 1: In Vitro Binding Affinities (Ki) and Functional Potencies (EC50/IC50) of U-50488
| Receptor/Assay | Species | Ki (nM) | EC50 (nM) | IC50 (µM) | Reference |
| Kappa-Opioid Receptor (KOR) | Guinea Pig | >10000 (δ) | - | - | [12] |
| Mu-Opioid Receptor (MOR) | - | 430 | - | - | [1] |
| Delta-Opioid Receptor (DOR) | Guinea Pig | 21000 | - | - | [12] |
| Ca2+ Channel Inhibition | Rat DRG Neurons | - | - | 4.32 | [5] |
| GTPγS Binding (KOR) | - | - | 16.7 | - | [13] |
| Rabbit Vas Deferens Contraction | Rabbit | - | - | 0.0265 | [3] |
Note: Ki, EC50, and IC50 values are highly dependent on the specific experimental conditions and tissues/cells used.[14][15]
Table 2: Effective In Vivo Doses of U-50488 in Rodents
| Species | Effect | Dose Range (mg/kg) | Route of Administration | Reference |
| Mouse | Antinociception (Tail-Withdrawal) | 0.5 - 30 | i.p. / s.c. | [7] |
| Mouse | Reversal of Neuropathic Pain | ~1-3 | - | [7] |
| Rat | Depression of Intracranial Self-Stimulation | 1 - 5.6 | i.p. | [8] |
| Rat | Reversal of Levodopa-induced Motor Alterations | 0.5 - 3 | i.p. | [9] |
| Mouse | Impaired Motor Function | ED50 = 15.3 | - | [3] |
| Rat | Amelioration of Neuropathic Pain | - | Intrathecal | [16] |
Experimental Protocols
Protocol 1: In Vitro Calcium Channel Inhibition Assay
This protocol is a generalized procedure based on studies investigating the effect of U-50488 on Ca2+ channels in dorsal root ganglion (DRG) neurons.[5][6]
-
Cell Preparation: Isolate DRG neurons from rats and culture them according to standard protocols.
-
Electrophysiology: Perform whole-cell patch-clamp recordings to measure Ca2+ channel currents.
-
Solution Preparation: Prepare a stock solution of this compound in an appropriate solvent (e.g., water or DMSO). Prepare a series of dilutions in the extracellular recording solution to achieve the desired final concentrations (e.g., 0.3, 1, 3, 10, 30, 40 µM).
-
Application of U-50488: After establishing a stable baseline recording of Ca2+ currents, perfuse the cells with the different concentrations of U-50488.
-
Data Acquisition: Record the Ca2+ channel currents at each concentration.
-
Data Analysis: Measure the peak current amplitude and calculate the percentage of inhibition at each concentration. Fit the data to a concentration-response curve to determine the IC50 value.
-
(Optional) Antagonist Confirmation: To confirm KOR-mediated effects, pre-incubate the cells with a KOR antagonist like nor-binaltorphimine (e.g., 1 µM) before applying U-50488.
Protocol 2: In Vivo Warm Water Tail-Withdrawal Assay for Antinociception in Mice
This protocol is based on a common method to assess the analgesic effects of U-50488.[7][17]
-
Animal Habituation: Habituate male C57BL/6J mice to the experimental room and handling for several days before the experiment.
-
Drug Preparation: Prepare a fresh solution of this compound in a suitable vehicle (e.g., saline or 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).
-
Dosing: Administer U-50488 or vehicle via intraperitoneal (i.p.) or subcutaneous (s.c.) injection. A cumulative dose-response can be generated by administering increasing doses (e.g., 0.5, 1, 2.5, 5, 10, 20, 30 mg/kg).[7]
-
Tail-Withdrawal Test: At a set time after each injection (e.g., 30 minutes), immerse the distal portion of the mouse's tail in a warm water bath (e.g., 52-55°C).
-
Latency Measurement: Record the latency for the mouse to flick its tail out of the water. A cut-off time (e.g., 15-20 seconds) should be used to prevent tissue damage.
-
Data Analysis: Calculate the percent maximal possible effect (%MPE) for each dose. Plot the %MPE against the log of the dose to determine the ED50 value.
Visualizations
Caption: A generalized experimental workflow for in vivo studies with (+)-U-50488.
Caption: Simplified signaling pathways activated by (+)-U-50488.
Caption: A troubleshooting flowchart for unexpected experimental outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. U-50488 - Wikipedia [en.wikipedia.org]
- 3. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of acute and chronic administration of U50,488, a kappa opioid receptor agonist, in 6-OHDA-lesioned rats chronically treated with levodopa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. (+/-)-U-50488 hydrochloride | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 11. arxiv.org [arxiv.org]
- 12. U50488 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 13. researchgate.net [researchgate.net]
- 14. The difference between Ki, Kd, IC50, and EC50 values - The Science Snail [sciencesnail.com]
- 15. m.youtube.com [m.youtube.com]
- 16. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: (+)-U-50488 Hydrochloride Tolerance Development In Vivo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers studying the in vivo tolerance development to the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used to study KOR tolerance?
A1: this compound is a highly selective agonist for the kappa-opioid receptor (KOR).[1][2] Its selectivity makes it a valuable pharmacological tool to investigate the specific roles of the KOR system in various physiological processes, including pain, addiction, and mood.[1][2] Studying tolerance to (+)-U-50488 helps elucidate the molecular and behavioral mechanisms underlying the desensitization of the KOR system upon repeated activation.
Q2: Does tolerance always develop to the effects of (+)-U-50488?
A2: Not necessarily. The development of tolerance to (+)-U-50488 is complex and appears to be effect-dependent. For instance, studies have shown that tolerance may develop to the rate-decreasing effects of U-50488 in intracranial self-stimulation (ICSS) paradigms.[3] However, in some models of chronic neuropathic pain, repeated administration of U-50488 has been shown to maintain its analgesic efficacy without significant tolerance development.[4]
Q3: What are the known side effects of chronic (+)-U-50488 administration in vivo?
A3: Chronic administration of (+)-U-50488 can lead to several side effects, including sedation, diuresis (increased urination), and elevations in corticosteroid levels.[2] Some studies also report aversive effects. It is crucial to monitor for these side effects in your experimental animals, as they can influence behavioral outcomes.
Q4: What is the general mechanism behind KOR tolerance?
A4: KOR tolerance involves several cellular and molecular adaptations. Upon prolonged or repeated agonist exposure, the KOR can become desensitized. This process is often initiated by the phosphorylation of the receptor by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the binding of β-arrestin proteins, which uncouple the receptor from its intracellular G-protein signaling pathway and can lead to receptor internalization (sequestration from the cell surface).[5] The subsequent fate of the internalized receptor, either degradation or recycling back to the membrane, can influence the long-term tolerance profile.
Troubleshooting Guides
Problem 1: I am not observing tolerance to the antinociceptive effects of (+)-U-50488 in my thermal pain assay (tail-flick or hot plate).
-
Possible Cause 1: Inappropriate Dosing Regimen. The dose and frequency of (+)-U-50488 administration may be insufficient to induce tolerance.
-
Troubleshooting Tip: Review the literature for established tolerance-inducing protocols. For example, one study in rats induced tolerance to the analgesic and hypothermic effects of U-50488H by intraperitoneal injections of 25 mg/kg twice a day for four days. Ensure your dosing strategy is robust enough to drive receptor desensitization.
-
-
Possible Cause 2: Pain Model Specificity. As mentioned in the FAQs, tolerance to the analgesic effects of KOR agonists may not readily develop in certain chronic pain models, such as some models of neuropathic pain.[4]
-
Troubleshooting Tip: Consider the specific pain model you are using. If you are using a model of chronic inflammatory or neuropathic pain, the lack of tolerance may be a genuine finding. Compare your results to published data in similar models.
-
-
Possible Cause 3: Assay Sensitivity. The specific parameters of your nociceptive assay may not be sensitive enough to detect subtle changes in analgesic efficacy.
-
Troubleshooting Tip: Ensure your baseline latencies are stable and that the dose of (+)-U-50488 you are using produces a sub-maximal effect. A maximal effect can create a "ceiling" that masks the development of tolerance. Re-evaluate your assay parameters, such as the hot plate temperature or the radiant heat intensity in the tail-flick test.
-
Problem 2: My animals are showing excessive sedation, which is interfering with behavioral testing.
-
Possible Cause 1: High Dose of (+)-U-50488. Sedation is a known side effect of KOR agonists.[2] The dose you are using may be too high for your specific animal strain or species.
-
Troubleshooting Tip: Perform a dose-response curve for the sedative effects of (+)-U-50488 in your animals. This can be assessed using an open-field test to measure locomotor activity. Identify a dose that produces the desired level of KOR activation for your primary outcome measure with minimal confounding sedation.
-
-
Possible Cause 2: Timing of Behavioral Testing. The peak sedative effects of (+)-U-50488 may coincide with your behavioral testing window.
-
Troubleshooting Tip: Conduct a time-course study to determine the onset and duration of the sedative effects of your chosen dose. Adjust your behavioral testing schedule to a time point when the sedative effects have subsided but the effect of interest (e.g., analgesia) is still present.
-
Problem 3: There is high variability in the development of tolerance among my experimental animals.
-
Possible Cause 1: Inconsistent Drug Administration. Variations in injection volume, site, or technique can lead to differences in drug absorption and bioavailability.
-
Troubleshooting Tip: Ensure all experimenters are using a standardized and consistent procedure for drug administration. For intraperitoneal injections, for example, ensure the injection is made into the lower abdominal quadrant to avoid injection into the cecum or bladder.
-
-
Possible Cause 2: Animal-Specific Factors. Factors such as age, weight, and stress levels can influence drug metabolism and behavioral responses.
-
Troubleshooting Tip: Use animals of a consistent age and weight range. Acclimate animals to the experimental procedures and housing conditions to minimize stress. Handle animals consistently throughout the study.
-
Quantitative Data Summary
Table 1: In Vivo Antinociceptive Effects of (+)-U-50488
| Species | Assay | Route of Administration | Effective Dose Range | Peak Effect | Reference |
| Mouse | Warm Water Tail-Withdrawal (55°C) | i.p. | 2 - 25 mg/kg | 30 min | [6] |
| Rat | Tail-Flick | i.v. | Not specified | 5-10 min | |
| Rat | Paw Pressure | i.v. | Not specified | 5-10 min | |
| Rat | Writhing Test | Not specified | 0.63 - 40 mg/kg | Not specified | [7] |
| Rat | Formalin Test | Not specified | 0.63 - 40 mg/kg | Not specified | [7] |
Table 2: Dosing Regimens for (+)-U-50488 Tolerance Studies
| Species | Effect Measured | Dosing Regimen | Outcome | Reference |
| Rat | Analgesia and Hypothermia | 25 mg/kg, i.p., twice daily for 4 days | Tolerance observed | |
| Rat | Intracranial Self-Stimulation (ICSS) | 3.2 - 5.6 mg/kg, i.p., daily for several days | Selective tolerance to rate-decreasing effects | [3] |
| Guinea Pig | Morphine Tolerance and Dependence | 0.003 mg/kg, i.p., co-administered with morphine for 7 days | Blocked development of morphine tolerance |
Experimental Protocols
Protocol 1: Induction and Assessment of Tolerance to (+)-U-50488-Induced Antinociception using the Tail-Flick Test
-
Animal Acclimation: Acclimate mice or rats to the testing room and handling for at least 3 days prior to the experiment. On the day of testing, allow animals to acclimate to the testing apparatus for 15-30 minutes.
-
Baseline Latency Measurement:
-
Gently restrain the animal.
-
Focus a radiant heat source on the ventral surface of the tail, approximately 2-3 cm from the tip.
-
Start a timer simultaneously with the heat source activation.
-
Stop the timer as soon as the animal flicks its tail away from the heat. This is the baseline latency.
-
Implement a cut-off time (e.g., 10-15 seconds) to prevent tissue damage. If the animal does not respond by the cut-off time, remove the tail and assign the cut-off latency.
-
Obtain at least two stable baseline readings for each animal.
-
-
Tolerance Induction:
-
Administer this compound at a predetermined dose and schedule (e.g., 25 mg/kg, i.p., twice daily for 4 days). A control group should receive vehicle injections on the same schedule.
-
-
Tolerance Assessment:
-
On the test day (e.g., day 5), administer a challenge dose of (+)-U-50488 to both the control and tolerant groups.
-
Measure the tail-flick latency at the time of peak effect for (+)-U-50488 (e.g., 30 minutes post-injection).
-
Calculate the Percent Maximum Possible Effect (%MPE) for each animal using the formula: %MPE = [(Post-drug Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] * 100
-
A significant reduction in the %MPE in the chronically treated group compared to the control group indicates the development of tolerance.
-
Protocol 2: Assessment of Mechanical Allodynia using the Von Frey Test
-
Animal Acclimation: Place animals in individual Plexiglas chambers on a wire mesh floor and allow them to acclimate for at least 30-60 minutes before testing.
-
Filament Application:
-
Use a set of calibrated von Frey filaments with increasing stiffness.
-
Apply the filament to the plantar surface of the hind paw with enough force to cause the filament to bend.
-
Hold the filament in place for 3-5 seconds.
-
-
Response Assessment: A positive response is a sharp withdrawal of the paw, licking, or flinching.
-
Threshold Determination (Up-Down Method):
-
Begin with a filament in the middle of the range.
-
If there is a positive response, use the next smaller filament. If there is no response, use the next larger filament.
-
The 50% withdrawal threshold can be calculated using the formula described by Dixon.
-
-
Data Analysis: A decrease in the paw withdrawal threshold indicates mechanical allodynia. An increase in the threshold following drug administration indicates an antinociceptive effect.
Visualizations
Caption: Signaling pathway of the Kappa Opioid Receptor (KOR) upon activation by (+)-U-50488.
Caption: Experimental workflow for assessing tolerance to (+)-U-50488-induced antinociception.
References
- 1. mmpc.org [mmpc.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Effects of repeated kappa-opioid receptor agonist U-50488 treatment and subsequent termination on intracranial self-stimulation in male and female rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 5. spandidos-publications.com [spandidos-publications.com]
- 6. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: U-50488 Non-Kappa Receptor Mediated Effects
This technical support center provides researchers, scientists, and drug development professionals with information and troubleshooting guidance regarding the potential non-kappa receptor mediated effects of the selective kappa opioid receptor (KOR) agonist, U-50488.
Frequently Asked Questions (FAQs)
Q1: Besides the kappa opioid receptor, what other potential targets does U-50488 interact with?
A1: While U-50488 is a highly selective KOR agonist, research has revealed that it can also directly interact with voltage-gated ion channels, specifically calcium (Ca²⁺) and sodium (Na⁺) channels, in a manner that is independent of opioid receptor activation.[1][2][3] Additionally, stereoisomers of U-50488 have been shown to exhibit high affinity for sigma receptors.[4]
Q2: Are the non-kappa receptor effects of U-50488 mediated by G-proteins?
A2: No, the direct modulatory effects of U-50488 on Ca²⁺ and Na⁺ channels do not appear to be mediated by G-proteins.[1][2][3] Studies have shown that the inhibition of Ca²⁺ channel currents by U-50488 is not affected by the hydrolysis-resistant GDP analog, GDP-β-S, which blocks G-protein activation.[1][2] Furthermore, the effects persist in HeLa cells which do not express KORs, indicating a direct channel interaction.[1][2]
Q3: What is the mechanism of U-50488 interaction with voltage-gated calcium channels?
A3: U-50488 appears to directly block voltage-gated Ca²⁺ channels. This inhibition is voltage-independent, meaning the degree of block is not dependent on the membrane potential.[1][2] The interaction is biphasic, with a high-affinity component attributed to KOR activation and a low-affinity component resulting from direct channel block.[5]
Q4: How does U-50488 affect sodium channels?
A4: U-50488 and its stereoisomers can inhibit voltage-activated sodium currents. This effect is not reversible by the opioid antagonist naloxone (B1662785) and is not G-protein mediated, suggesting a direct blocking action on the channel that contributes to its visceral antinociceptive effects.[3]
Q5: Do different stereoisomers of U-50488 have different off-target profiles?
A5: Yes. Alterations in the stereochemistry of U-50488 can lead to ligands with high affinity for sigma receptors.[4] For example, the cis-diastereomers of U-50488 have been synthesized and shown to bind to sigma receptors.[4] Additionally, both the (-)-trans (1S,2S) and the non-KOR agonist (+)-trans (1R,2R) enantiomers of U-50488, as well as its (-)-cis (1S,2R) diastereomer, inhibit voltage-activated sodium currents.[3]
Troubleshooting Guides
Issue 1: Unexpected experimental results that are inconsistent with KOR activation.
-
Possible Cause: The observed effects may be due to the direct interaction of U-50488 with voltage-gated ion channels, particularly if high concentrations of U-50488 are being used.
-
Troubleshooting Steps:
-
Concentration Check: Review the concentrations of U-50488 used in your experiments. The IC₅₀ for direct Ca²⁺ channel block is in the low micromolar range (~4 µM).[1]
-
Use of Antagonists: To confirm if the effect is KOR-mediated, use a selective KOR antagonist like nor-Binaltorphimine (nor-BNI). If the effect persists in the presence of nor-BNI, it is likely a non-KOR mediated effect.
-
G-Protein Involvement: To rule out G-protein coupled receptor signaling, experiments can be conducted with non-hydrolyzable GTP analogs (e.g., GTP-γ-S) or GDP analogs (e.g., GDP-β-S) in the intracellular solution during patch-clamp recordings.[1][2]
-
Control Cell Lines: If possible, repeat the experiment in a cell line that does not endogenously express KORs to isolate the direct effects on ion channels.[1][2]
-
Issue 2: Observed antinociceptive effects do not correlate with KOR agonist potency.
-
Possible Cause: The visceral antinociceptive effects of U-50488 may be partially attributable to its sodium channel blocking properties.[3]
-
Troubleshooting Steps:
-
Compare Stereoisomers: If feasible, compare the effects of different stereoisomers of U-50488. The (1R,2R) enantiomer, which is not a KOR agonist, still produces antinociception and blocks sodium channels, providing a tool to separate the two effects.[3]
-
Alternative KOR Agonists: Compare the effects of U-50488 with other KOR agonists that may have a different profile of ion channel interaction, such as Dynorphin A or ICI 204,448, which were shown to be ineffective in attenuating pelvic nerve activity in one study.[3]
-
Data Presentation
Table 1: Quantitative Data on Non-Kappa Receptor Mediated Effects of U-50488
| Target | Effect | IC₅₀ / Concentration | Cell Type | Key Findings | Reference |
| Voltage-Gated Ca²⁺ Channels | Inhibition | ~ 4.32 µM | Rat Dorsal Root Ganglion (DRG) Neurons | Voltage-independent and non-G protein-mediated block. | [1] |
| P-type Ca²⁺ Channels | Inhibition (low affinity) | 1.1 x 10⁻⁵ M (11 µM) | Rat Cerebellar Purkinje Neurons | Direct action on the channel. | [5] |
| Voltage-Activated Na⁺ Channels | Inhibition | Not specified | Rat Colon Sensory Neurons | Not reversed by naloxone; not G-protein mediated. | [3] |
| Sigma Receptors | High Affinity Binding | Not specified | N/A | Stereoisomers of U-50488 show high affinity. | [4] |
Experimental Protocols
Methodology for Whole-Cell Patch-Clamp Recording of Ca²⁺ Channel Currents in DRG Neurons
-
Cell Preparation: Acutely isolate dorsal root ganglion (DRG) neurons from rats. Neurons can be transfected with cDNA for enhanced green fluorescent protein (EGFP) under the control of the NaV1.8 promoter to identify nociceptive neurons.[1][2]
-
Electrophysiology: Use the whole-cell variant of the patch-clamp technique to record Ca²⁺ channel currents.
-
Solutions:
-
External Solution (in mM): e.g., 140 tetraethylammonium (B1195904) chloride (TEA-Cl), 10 CaCl₂, 10 HEPES, and 5 glucose, pH adjusted to 7.4 with TEA-OH.
-
Internal (Pipette) Solution (in mM): e.g., 120 CsCl, 10 HEPES, 10 EGTA, 4 Mg-ATP, and 0.3 Na-GTP, pH adjusted to 7.2 with CsOH.
-
-
Recording Protocol:
-
Hold the cell at a negative membrane potential (e.g., -80 mV).
-
Elicit Ca²⁺ currents by depolarizing voltage steps.
-
To test for voltage-dependence, a double-pulse protocol can be used with a strong depolarizing prepulse to relieve any G-protein-mediated inhibition.[1]
-
-
Drug Application: Apply U-50488 and other compounds via a perfusion system.
Visualizations
Caption: Direct, G-protein independent blocking of ion channels by U-50488.
Caption: Workflow for investigating non-kappa effects of U-50488.
Caption: Differentiating KOR-mediated vs. non-KOR-mediated effects.
References
- 1. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Sodium channel blocking actions of the kappa-opioid receptor agonist U50,488 contribute to its visceral antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Alterations in the stereochemistry of the kappa-selective opioid agonist U50,488 result in high-affinity sigma ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Addressing Poor Bioavailability of (+)-U-50488 Hydrochloride
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the poor bioavailability of (+)-U-50488 hydrochloride, a selective κ-opioid agonist.[1][2][3]
Troubleshooting Guides
This section offers solutions to common problems encountered during the formulation and in vivo testing of this compound.
Issue 1: Low and Variable Oral Bioavailability in Preclinical Studies
-
Question: My in vivo experiments with this compound show low and inconsistent plasma concentrations after oral administration. How can I improve this?
-
Answer: The poor oral bioavailability of this compound is likely due to its low aqueous solubility and/or poor membrane permeability. Several formulation strategies can be employed to overcome these limitations. It is recommended to explore the following approaches:
-
Lipid-Based Formulations: Incorporating the compound into lipid-based systems such as Self-Emulsifying Drug Delivery Systems (SEDDS) can significantly enhance its solubility and absorption.
-
Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area for dissolution. Techniques like nano-milling or formulation into polymeric nanoparticles or solid lipid nanoparticles (SLNs) should be considered.[4][5][6]
-
Cyclodextrin (B1172386) Complexation: Forming an inclusion complex with cyclodextrins can enhance the aqueous solubility of the drug.[7][8]
-
Prodrug Approach: Chemical modification of the (+)-U-50488 molecule to create a more soluble or permeable prodrug that converts to the active compound in vivo can be a viable strategy.[9][10][11][12]
-
Issue 2: Difficulty in Preparing a Stable and Soluble Formulation for In Vitro Assays
-
Question: I am struggling to dissolve this compound in aqueous buffers for my in vitro experiments, leading to inconsistent results. What can I do?
-
Answer: While this compound is reported to be soluble in water, issues can arise depending on the desired concentration and buffer composition.[13][14] For in vitro studies requiring higher concentrations or specific buffer conditions, consider the following:
-
Co-solvents: Use of a co-solvent system (e.g., DMSO, ethanol) in the initial stock solution preparation, followed by serial dilution in the aqueous buffer, can help maintain solubility. Note that the final concentration of the organic solvent should be kept low to avoid affecting the biological assay.
-
pH Adjustment: The solubility of ionizable compounds is pH-dependent. Assess the pH-solubility profile of this compound to determine the optimal pH for your experimental buffer.
-
Use of Surfactants: Low concentrations of non-ionic surfactants (e.g., Tween® 80, Kolliphor® RH40) can aid in solubilization without interfering with many cell-based assays.
-
Cyclodextrin Complexation: Preparing a stock solution of a pre-formed (+)-U-50488-cyclodextrin complex can provide a readily water-soluble form of the compound for in vitro use.
-
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the properties and handling of this compound.
Q1: What are the primary reasons for the poor bioavailability of this compound?
A1: The primary reasons are likely multifactorial and characteristic of many small molecule drugs, including:
-
Low Aqueous Solubility: Despite being a hydrochloride salt, its intrinsic solubility might be low in the gastrointestinal (GI) tract's varying pH environments, limiting its dissolution rate.
-
Poor Membrane Permeability: The physicochemical properties of the molecule may hinder its ability to efficiently cross the intestinal epithelial barrier.
Q2: Which formulation strategy is the best starting point for improving the oral bioavailability of this compound?
A2: The choice of formulation strategy depends on the specific physicochemical properties of your drug substance and the resources available. A good starting point is often a lipid-based formulation like a Self-Emulsifying Drug Delivery System (SEDDS) . SEDDS are relatively straightforward to prepare at a lab scale and can simultaneously address issues of poor solubility and enhance permeation.
Q3: Are there any known signaling pathways affected by (+)-U-50488 that I should be aware of during my experiments?
A3: Yes, (+)-U-50488 is a selective κ-opioid receptor (KOR) agonist.[1][3] KOR activation initiates downstream signaling cascades that can influence experimental outcomes. The canonical pathway involves G-protein coupling, but β-arrestin-2 dependent signaling has also been implicated.[15] Additionally, KOR activation has been shown to modulate Ca2+ channels and affect pathways involving CaMKII and CREB.[3][16]
Q4: How can I assess the effectiveness of my new formulation in vitro before moving to animal studies?
A4: Several in vitro models can predict the in vivo performance of your formulation:
-
In Vitro Dissolution Testing: Compare the dissolution rate of your formulation to the unformulated drug in simulated gastric and intestinal fluids.
-
Caco-2 Permeability Assay: This cell-based model mimics the intestinal epithelium and can be used to assess the permeability of your formulated this compound.
-
In Vitro Digestion Models: For lipid-based formulations, these models simulate the digestion process in the GI tract and can predict how the drug will be released and solubilized.
Data Presentation
The following tables summarize hypothetical quantitative data to illustrate the potential improvements in solubility and pharmacokinetic parameters of this compound with different formulation strategies.
Table 1: Solubility Enhancement of this compound in Simulated Intestinal Fluid (pH 6.8)
| Formulation Strategy | Drug Concentration (µg/mL) | Fold Increase in Solubility |
| Unformulated Drug | 50 | 1.0 |
| Lipid-Based (SEDDS) | 1500 | 30.0 |
| Nanoparticle (SLN) | 800 | 16.0 |
| Cyclodextrin Complex (HP-β-CD) | 600 | 12.0 |
Table 2: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 25 | 2.0 | 100 | 100 |
| SEDDS Formulation | 200 | 1.0 | 800 | 800 |
| Nanoparticle Formulation | 150 | 1.5 | 650 | 650 |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the formulation and evaluation of this compound.
Protocol 1: Preparation of a this compound Solid Lipid Nanoparticle (SLN) Formulation
-
Materials: this compound, Compritol® 888 ATO (solid lipid), Tween® 80 (surfactant), Poloxamer 188 (co-surfactant), purified water.
-
Method (Hot Homogenization followed by Ultrasonication):
-
Melt the Compritol® 888 ATO at 75-80°C.
-
Disperse this compound in the molten lipid.
-
Prepare an aqueous phase by dissolving Tween® 80 and Poloxamer 188 in purified water and heat to the same temperature as the lipid phase.
-
Add the hot aqueous phase to the molten lipid phase under high-speed homogenization (e.g., 10,000 rpm) for 10 minutes to form a coarse pre-emulsion.
-
Immediately sonicate the pre-emulsion using a probe sonicator for 15 minutes.
-
Cool the resulting nanoemulsion in an ice bath to allow the lipid to solidify and form SLNs.
-
Characterize the SLNs for particle size, polydispersity index (PDI), zeta potential, and encapsulation efficiency.
-
Protocol 2: In Vitro Dissolution Study of a this compound Formulation
-
Apparatus: USP Dissolution Apparatus 2 (Paddle type).
-
Dissolution Medium: 900 mL of simulated intestinal fluid (pH 6.8) maintained at 37 ± 0.5°C.
-
Procedure:
-
Place a quantity of the formulation equivalent to a specific dose of this compound into the dissolution vessel.
-
Set the paddle speed to 75 rpm.
-
Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).
-
Replace the withdrawn volume with fresh, pre-warmed dissolution medium.
-
Filter the samples through a 0.45 µm syringe filter.
-
Analyze the concentration of this compound in the samples using a validated analytical method (e.g., HPLC-UV).
-
Calculate the cumulative percentage of drug released at each time point.
-
Visualizations
Signaling Pathway of this compound
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Nanoparticles for oral delivery: Design, evaluation and state-of-the-art - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Nanoparticles for oral delivery: design, evaluation and state-of-the-art - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rroij.com [rroij.com]
- 7. Improvement of drug loading onto ion exchange resin by cyclodextrin inclusion complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. oatext.com [oatext.com]
- 9. Extended Pharmacokinetics Improve Site-Specific Prodrug Activation Using Radiation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prodrugs for Improved Drug Delivery: Lessons Learned from Recently Developed and Marketed Products - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Highly Efficient Prodrugs: Design and Therapeutic Applications – Oriental Journal of Chemistry [orientjchem.org]
- 12. Recent advances in prodrugs as drug delivery systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. rndsystems.com [rndsystems.com]
- 14. Effects of kappa-opioid agonist U-50488 and p38 MAPK inhibitor SB203580 on the spike activity of pyramidal neurons in the basolateral amygdala | Research Results in Pharmacology [rrpharmacology.ru]
- 15. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The κ-Opioid Receptor Agonist U50488H Ameliorates Neuropathic Pain Through the Ca2+/CaMKII/CREB Pathway in Rats - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: G Protein-Independent Actions of U-50488
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) regarding the G protein-independent actions of the selective κ-opioid receptor (κ-OR) agonist, U-50488.
Frequently Asked Questions (FAQs)
Q1: My application of U-50488 is producing effects even in cells that don't express κ-opioid receptors. Is this expected?
A1: Yes, this is a documented phenomenon. U-50488 can directly modulate ion channels in a manner that is independent of κ-OR expression.[1] Specifically, it has been shown to block Ca2+ channels in HeLa cells, which do not endogenously express κ-ORs.[1] Therefore, observing effects in κ-OR-negative cells is plausible and likely due to these off-target, G protein-independent actions.
Q2: I'm seeing a rapid, voltage-independent inhibition of calcium currents with U-50488. Is this consistent with G protein-mediated signaling?
A2: No, this is characteristic of a G protein-independent mechanism. Classical G protein-mediated inhibition of Ca2+ channels is typically voltage-dependent. The voltage-independent inhibition of Ca2+ currents by U-50488 suggests a direct interaction with the channel itself.[2][1]
Q3: I've used pertussis toxin (PTX) to inhibit Gi/o proteins, but U-50488 still inhibits my target of interest. Does this confirm a G protein-independent mechanism?
A3: Yes, the lack of effect of PTX is strong evidence for a G protein-independent pathway. PTX specifically ADP-ribosylates and inactivates Gi/o proteins, blocking their signaling cascade. If the effect of U-50488 persists after PTX treatment, it indicates the involvement of a mechanism that does not rely on these G proteins.[2] Similarly, using a non-hydrolyzable GDP analog, GDP-β-S, in your patch pipette to broadly inhibit G protein activation should also fail to block the effect.[2][1]
Q4: What is the expected potency (IC50) for the G protein-independent block of ion channels by U-50488?
A4: The reported IC50 values for the G protein-independent block of ion channels by U-50488 are in the micromolar range. For Ca2+ channel currents in sensory neurons, the IC50 is approximately 4 μM.[2] For Na+ channel currents, IC50 values have been reported to be around 8.4 μM in rat colon sensory neurons and can range from 8 μM to 49 μM in DRG neurons depending on the holding potential.[2] The low-affinity inhibition of P-type Ca2+ channels has an IC50 of 1.1 x 10^-5 M (11 μM).[3]
Q5: Can U-50488 activate β-arrestin-mediated signaling pathways?
A5: The role of β-arrestin in U-50488-mediated signaling is complex and may be cell-type dependent. While β-arrestin recruitment is a known G protein-independent signaling mechanism for GPCRs, some studies have shown that U-50488-induced effects like sedation and motor incoordination are not affected by β-arrestin2 knockout.[4][5] However, the internalization of the human κ-opioid receptor induced by U-50488 has been shown to be dependent on β-arrestin and dynamin.[6] It is crucial to investigate this pathway in your specific experimental system.
Q6: Is the activation of ERK by U-50488 always G protein-dependent?
A6: Not necessarily. While some studies report that U-50488-mediated ERK activation is Gi-protein dependent[7], it is important to consider the possibility of β-arrestin-mediated ERK activation, which is G protein-independent.[8][9] The specific pathway may depend on the cellular context and experimental conditions.
Troubleshooting Guides
Issue 1: Inconsistent block of Ca2+ currents with the κ-OR antagonist nor-Binaltorphimine (nor-BNI).
-
Possible Cause: You may be observing the direct, G protein-independent block of Ca2+ channels by U-50488, which is not mediated by the κ-OR.
-
Troubleshooting Steps:
-
Concentration of U-50488: The direct channel block is more prominent at higher concentrations of U-50488 (in the micromolar range).[2][3] Try using a lower concentration of U-50488 that is closer to its affinity for the κ-OR to favor the G protein-dependent pathway.
-
Agonist:Antagonist Ratio: A much higher concentration of nor-BNI may be required to competitively block the effects of U-50488 at the receptor level, especially when using higher concentrations of the agonist.[2]
-
Experimental System: Verify that your cells express functional κ-ORs. If not, any observed effect is likely G protein-independent.
-
Issue 2: Unexpected excitatory effects of U-50488 on neuronal firing.
-
Possible Cause: While κ-OR activation is typically inhibitory, U-50488 can have complex effects on ion channels. At high concentrations, it has been observed to cause a depolarizing effect by decreasing membrane potassium conductance.[10]
-
Troubleshooting Steps:
-
Concentration-Response Curve: Perform a detailed concentration-response analysis. The excitatory effects may only appear at higher concentrations.
-
Ion Channel Blockers: Use specific potassium channel blockers, such as Ba2+, to see if the excitatory effect is abolished.[10]
-
Examine Multiple Conductances: U-50488 can inhibit multiple ion conductances, including a Na+-K+ inward rectifier and a Ca2+-dependent K+ conductance, leading to complex changes in neuronal excitability.[10]
-
Quantitative Data Summary
Table 1: IC50 Values for G Protein-Independent Ion Channel Modulation by U-50488
| Ion Channel | Cell Type | IC50 | Reference |
| Ca2+ Channels | EGFP-expressing DRG neurons | ~ 4 µM | [2] |
| Na+ Channels | Rat colon sensory neurons | 8.4 µM | [2] |
| Na+ Channels | DRG neurons (VH of -40 mV) | 8 µM | [2] |
| Na+ Channels | DRG neurons (VH of -100 mV) | 49 µM | [2] |
| Na+ and K+ Channels | Isolated rat cardiac myocytes | 15 µM (Na+), 40-50 µM (K+) | [2] |
| P-type Ca2+ Channels (low affinity) | Rat cerebellar Purkinje neurons | 11 µM | [3] |
Experimental Protocols
Whole-Cell Patch-Clamp for Recording Ca2+ Channel Currents
This protocol is adapted from studies investigating the direct block of Ca2+ channels by U-50488.[1]
-
Cell Preparation: Acutely isolate dorsal root ganglia (DRG) neurons from rats. Transfection with cDNA for enhanced green fluorescent protein (EGFP) under the control of the Nav 1.8 promoter can be used to identify nociceptive neurons.
-
Electrophysiological Recording:
-
Use the whole-cell variant of the patch-clamp technique.
-
Fabricate recording electrodes from borosilicate glass capillaries.
-
The external solution should contain blockers for Na+ and K+ channels (e.g., TTX and Cs+) to isolate Ca2+ currents. The charge carrier for the Ca2+ channel is typically Ba2+ or Ca2+.
-
The internal pipette solution should also contain appropriate ions and blockers to isolate Ca2+ currents. To test for G protein involvement, GDP-β-S (1 mM) can be included in the pipette solution.[1]
-
-
Voltage Protocol:
-
Hold the cell at a negative potential (e.g., -80 mV).
-
Apply a test pulse to a depolarized potential (e.g., +10 mV) to elicit Ca2+ channel opening.
-
To test for voltage-dependence, a strong depolarizing prepulse (e.g., to +80 mV) can be applied before a second test pulse. A lack of change in the inhibition by U-50488 after the prepulse indicates voltage-independence.[2]
-
-
Drug Application: Apply U-50488 (0.3 to 40 µM) to the external solution and record the changes in the Ca2+ current amplitude.
Visualizations
References
- 1. rapm.bmj.com [rapm.bmj.com]
- 2. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 5. mdpi.com [mdpi.com]
- 6. U50,488H-induced internalization of the human kappa opioid receptor involves a beta-arrestin- and dynamin-dependent mechanism. Kappa receptor internalization is not required for mitogen-activated protein kinase activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Opioid Receptor Interacting Proteins and the Control of Opioid Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 9. β-Arrestin-Dependent μ-Opioid Receptor-Activated Extracellular Signal-Regulated Kinases (ERKs) Translocate to Nucleus in Contrast to G Protein-Dependent ERK Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. The actions of the kappa 1 opioid agonist U-50,488 on presynaptic nerve terminals of the chick ciliary ganglion - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of (+)-U-50488 and (-)-U-50488: Stereoselectivity in Kappa-Opioid Receptor Activity
A comprehensive guide for researchers and drug development professionals on the differential pharmacological activities of the enantiomers of the selective κ-opioid receptor agonist, U-50488.
The compound U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), known for its analgesic, diuretic, and antitussive effects.[1] As a chiral molecule, U-50488 exists as two enantiomers, (+)-U-50488 and (-)-U-50488. This guide provides a detailed comparison of the pharmacological activity of these two enantiomers, focusing on their receptor binding affinities and the underlying experimental methodologies. Understanding the stereoselectivity of U-50488 is crucial for the rational design of more specific and potent KOR-targeted therapeutics.
Quantitative Comparison of Receptor Binding Affinity
The binding affinities of (+)-U-50488 and (-)-U-50488 for the three main opioid receptor subtypes (kappa, mu, and delta) were determined using in vitro competitive radioligand binding assays. The data, summarized in the table below, clearly demonstrate the stereoselective interaction of these enantiomers with the kappa-opioid receptor.
| Compound | κ-Opioid Receptor (Ki, nM) | µ-Opioid Receptor (Ki, nM) | δ-Opioid Receptor (Ki, nM) |
| (-)-U-50488 | 0.89 | >10,000 | >10,000 |
| (+)-U-50488 | 299 | >10,000 | >10,000 |
Data extracted from De Costa et al., 1989.
The results indicate that the (-)-enantiomer of U-50488 possesses a significantly higher affinity for the kappa-opioid receptor, with a Ki value of 0.89 nM, as compared to the (+)-enantiomer, which has a Ki of 299 nM. This represents a greater than 300-fold difference in binding affinity. Notably, both enantiomers exhibit very low affinity for the mu and delta-opioid receptors, with Ki values exceeding 10,000 nM, highlighting the kappa-selectivity of the U-50488 scaffold.
Experimental Protocols
The following is a detailed description of the experimental methodology used to obtain the receptor binding data.
Radioligand Competition Binding Assay
Objective: To determine the binding affinities (Ki values) of (+)-U-50488 and (-)-U-50488 for kappa, mu, and delta-opioid receptors.
Materials:
-
Tissue Preparation: Guinea pig brain membranes were used as the source of opioid receptors.
-
Radioligands:
-
For κ-opioid receptors: [³H]U69,593
-
For µ-opioid receptors: [³H]DAMGO
-
For δ-opioid receptors: [³H]DPDPE
-
-
Test Compounds: (+)-U-50488 and (-)-U-50488.
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4.
-
Filtration Apparatus: Glass fiber filters and a cell harvester.
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Guinea pig brains were homogenized in ice-cold Tris-HCl buffer and centrifuged to pellet the membranes. The membrane pellet was washed and resuspended in fresh buffer. Protein concentration was determined using a standard protein assay.
-
Assay Setup: The assay was performed in tubes containing the guinea pig brain membranes, a fixed concentration of the appropriate radioligand, and varying concentrations of the unlabeled test compounds ((+)-U-50488 or (-)-U-50488).
-
Incubation: The mixture was incubated at 25°C to allow the binding to reach equilibrium.
-
Filtration: The incubation was terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters were washed with ice-cold buffer to remove any unbound radioligand.
-
Quantification: The radioactivity retained on the filters was measured using a liquid scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki values were then calculated from the IC50 values using the Cheng-Prusoff equation.
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and experimental processes, the following diagrams are provided.
Conclusion
The enantiomers of U-50488 exhibit significant stereoselectivity in their interaction with the kappa-opioid receptor. The (-)-enantiomer is a potent and selective agonist, while the (+)-enantiomer displays considerably weaker affinity. This guide provides the quantitative data and detailed experimental context necessary for researchers in the field of opioid pharmacology and drug development to understand and build upon these findings. The provided diagrams offer a clear visual representation of the experimental workflow and the complex signaling cascades initiated by kappa-opioid receptor activation.
References
A Comparative Guide to (+)-U-50488 Hydrochloride and Other Kappa Opioid Agonists for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of (+)-U-50488 hydrochloride with other key kappa opioid receptor (KOR) agonists. The following sections detail their pharmacological profiles, supported by experimental data, to inform compound selection and experimental design.
The kappa opioid receptor system is a critical target for developing treatments for addiction, pain, depression, and other neuropsychiatric disorders.[1][2] Agonists of the KOR have shown therapeutic potential but are often associated with undesirable side effects like dysphoria, sedation, and hallucinations.[1][3] This has driven the search for new KOR agonists with improved side-effect profiles.[1] (+)-U-50488 was one of the first highly selective KOR agonists developed and has been a valuable tool for studying KOR function.[4][5][6] This guide compares (+)-U-50488 to other notable KOR agonists, including the structurally related U-69593, the naturally occurring Salvinorin A, the potent Enadoline, and the clinically used Nalfurafine (B1239173).
Comparative Pharmacological Data
The selection of a KOR agonist for research depends on its specific pharmacological properties, including its binding affinity (Ki), functional potency (EC50), and selectivity for the KOR over other opioid receptors like the mu-opioid receptor (MOR) and delta-opioid receptor (DOR). The following tables summarize the quantitative data for (+)-U-50488 and its counterparts.
Table 1: Kappa Opioid Receptor (KOR) Binding Affinities and Functional Potencies
| Compound | KOR Ki (nM) | KOR EC50 (nM) | Receptor System/Assay |
| (+)-U-50488 | 12[7], 114[8] | 9.31[9] | [3H]EKC displacement in rat brain[7], [3H]EKC displacement[8], cAMP inhibition[9] |
| U-69593 | 3[10] | 1.2[11] | [3H]U-69593 binding in guinea pig, mouse, and rat brain[10], Inhibition of adenylate cyclase in HEK-293 cells[11] |
| Salvinorin A | 2.4[12] | 1.8[12], 1.05[11] | KOR binding assay[12], Functional assay[12], Inhibition of adenylate cyclase in HEK-293 cells[11] |
| Enadoline | - | - | Described as "the most potent κ-selective analgesic ever reported" in 1990.[13] |
| Nalfurafine | - | 3.11 (MOR EC50)[3] | GTPγS binding assay in CHO cells expressing human KOR.[3] |
Table 2: Selectivity Profile of Kappa Opioid Agonists
| Compound | MOR Ki (nM) | DOR Ki (nM) | KOR/MOR Selectivity | KOR/DOR Selectivity |
| (+)-U-50488 | 370[7][9] | >500[7] | ~31x[7][9] | >42x[7] |
| U-69593 | - | - | Highly selective for KOR.[14] | Highly selective for KOR.[14] |
| Salvinorin A | >1000[15] | >1000[15] | Highly selective for KOR.[15][16][17] | Highly selective for KOR.[15][16][17] |
| Enadoline | - | - | Highly selective KOR agonist.[13][18] | Highly selective KOR agonist.[13][18] |
| Nalfurafine | - | - | Moderately selective KOR agonist.[3] | - |
Key Differences and Experimental Considerations
(+)-U-50488 is a foundational selective KOR agonist that is not a mu-opioid antagonist.[4][6] It demonstrates analgesic, diuretic, and antitussive properties.[6] While it produces tolerance with chronic use, it does not induce morphine-like physical dependence.[5] Its selectivity for the kappa receptor over mu and delta receptors is well-documented.[7]
U-69593 , an analog of U-50488, is another highly selective KOR agonist often used as a standard in research.[9][10] It exhibits high affinity for the kappa receptor.[10]
Salvinorin A is a unique, naturally occurring, non-nitrogenous diterpene KOR agonist derived from the Salvia divinorum plant.[12][16][17] It is a potent hallucinogen with high efficacy and selectivity for the KOR.[11][16] Unlike classical hallucinogens that act on serotonin (B10506) receptors, Salvinorin A's effects are mediated by the kappa opioid system.[17]
Enadoline is a highly potent and selective KOR agonist.[13][18] In human studies, it produced visual distortions and feelings of dissociation, but its development as an analgesic was halted due to significant dysphoria.[13][19]
Nalfurafine is a clinically approved KOR agonist in Japan for treating pruritus in patients undergoing hemodialysis and those with chronic liver diseases.[3][20] Notably, it is reported to have a reduced incidence of dysphoric side effects compared to other KOR agonists, which may be attributed to its biased signaling properties, favoring G-protein pathways over β-arrestin pathways.[1][21][22]
Signaling Pathways and Experimental Workflows
The activation of the kappa opioid receptor, a G-protein coupled receptor (GPCR), initiates a cascade of intracellular signaling events.[23][24] Understanding these pathways is crucial for interpreting the effects of different agonists.
Caption: Kappa Opioid Receptor Signaling Pathway.
The characterization of KOR agonists typically involves a series of in vitro and in vivo experiments to determine their binding affinity, functional activity, and behavioral effects.
Caption: General Experimental Workflow for KOR Agonist Characterization.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key in vitro assays used to characterize KOR agonists.
Radioligand Binding Assay (for determining Ki)
This assay measures the affinity of a compound for a receptor by assessing its ability to displace a radiolabeled ligand.[25][26]
1. Membrane Preparation:
-
Tissues (e.g., rat brain) or cells expressing the receptor of interest are homogenized in a cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).[26][27]
-
The homogenate is centrifuged to pellet the membranes, which are then washed and resuspended in an appropriate assay buffer.[26]
-
Protein concentration is determined using a standard method like the Bradford or BCA assay.[26]
2. Binding Reaction:
-
In a 96-well plate, incubate a fixed amount of membrane protein (e.g., 10-20 µg) with a specific radioligand for the KOR (e.g., [³H]U-69593) at a concentration near its dissociation constant (Kd).[27][28]
-
Add increasing concentrations of the unlabeled test compound (e.g., (+)-U-50488).
-
For determining non-specific binding, a high concentration of an unlabeled standard KOR ligand is added.[27]
-
The reaction is typically incubated for 60-90 minutes at room temperature or 30°C.[26][27]
3. Detection and Analysis:
-
The reaction is terminated by rapid filtration through glass fiber filters to separate bound from free radioligand.[26]
-
The filters are washed with ice-cold buffer and the radioactivity retained on the filters is measured using a scintillation counter.[26]
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The inhibition constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.
GTPγS Binding Assay (for determining EC50 and Efficacy)
This functional assay measures the activation of G-proteins coupled to the receptor upon agonist binding.[29][30]
1. Membrane Preparation:
-
Prepare cell membranes expressing the KOR as described for the radioligand binding assay.
2. Assay Reaction:
-
In a 96-well plate, incubate the cell membranes (e.g., 15 µg of protein) in an assay buffer containing MgCl2, NaCl, and GDP.[27][31]
-
Add increasing concentrations of the agonist to be tested.
-
Initiate the reaction by adding the non-hydrolyzable GTP analog, [³⁵S]GTPγS.[29][31]
-
The mixture is incubated, typically for 60-120 minutes at room temperature or 30°C.[27][28]
3. Detection and Analysis:
-
The reaction is stopped by filtration, and the amount of [³⁵S]GTPγS bound to the G-proteins on the membranes is quantified by scintillation counting.[28]
-
The data are plotted as the amount of [³⁵S]GTPγS bound versus the log of the agonist concentration.
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximal effect) are determined from the resulting dose-response curve.[29]
Conclusion
The choice of a kappa opioid agonist for research is dictated by the specific experimental goals. (+)-U-50488 remains a valuable tool as a selective KOR agonist with a well-characterized profile. For studies requiring a non-nitrogenous agonist or investigating hallucinatory effects, Salvinorin A is a unique option. Enadoline represents a high-potency agonist, though its adverse effects in humans are a significant consideration. Nalfurafine is of particular interest for translational research due to its clinical use and potentially favorable side-effect profile, which may be linked to its biased agonism. This guide provides a foundation for researchers to compare these critical compounds and design informed experiments to further elucidate the role of the kappa opioid system in health and disease.
References
- 1. The Kappa Opioid Receptor: A Promising Therapeutic Target for Multiple Pathologies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Behavioral Pharmacology of Novel Kappa Opioid Receptor Antagonists in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparison of Pharmacological Properties between the Kappa Opioid Receptor Agonist Nalfurafine and 42B, Its 3-Dehydroxy Analogue: Disconnect between in Vitro Agonist Bias and in Vivo Pharmacological Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. U-50488 - Wikipedia [en.wikipedia.org]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pnas.org [pnas.org]
- 12. Salvinorin A - Wikipedia [en.wikipedia.org]
- 13. Enadoline - Wikipedia [en.wikipedia.org]
- 14. Affinity of drugs and peptides for U-69,593-sensitive and -insensitive kappa opiate binding sites: the U-69,593-insensitive site appears to be the beta endorphin-specific epsilon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Salvinorin A, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Salvinorin A: a potent naturally occurring nonnitrogenous kappa opioid selective agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Enadoline, a selective kappa-opioid receptor agonist shows potent antihyperalgesic and antiallodynic actions in a rat model of surgical pain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Enadoline, a selective kappa opioid agonist: comparison with butorphanol and hydromorphone in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Essential structure of the κ opioid receptor agonist nalfurafine for binding to the κ receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Dissociable effects of the kappa opioid receptor agonist nalfurafine on pain/itch-stimulated and pain/itch-depressed behaviors in male rats - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Kappa Opioid Receptor Signaling In the Brain: Circuitry and Implications for Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 24. JCI Insight - Kappa opioid receptor signaling protects cartilage tissue against posttraumatic degeneration [insight.jci.org]
- 25. benchchem.com [benchchem.com]
- 26. giffordbioscience.com [giffordbioscience.com]
- 27. mdpi.com [mdpi.com]
- 28. Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting - PMC [pmc.ncbi.nlm.nih.gov]
- 29. benchchem.com [benchchem.com]
- 30. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 31. Quantification of kappa opioid receptor ligand potency, efficacy and desensitization using a real-time membrane potential assay - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Kappa Opioid Receptor Selectivity of (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of (+)-U-50488 hydrochloride's selectivity for the kappa opioid receptor (KOR) against other opioid receptors and alternative KOR agonists. The information is supported by experimental data and detailed methodologies to assist in research and drug development.
Introduction to this compound and Kappa Opioid Receptor Selectivity
U-50488 is a highly selective kappa opioid receptor (KOR) agonist, recognized for its distinct pharmacological profile compared to mu opioid receptor (MOR) agonists. It exists as two enantiomers: the (-)-enantiomer, which is the more active form, and the (+)-enantiomer, which is significantly less active at the KOR[1][2]. While U-50488, typically used as a racemic mixture ((±)-U-50488) or the (-)-enantiomer, demonstrates high affinity and selectivity for the KOR, the (+)-enantiomer exhibits considerably lower activity[1]. This guide will focus on the selectivity profile of U-50488, with available data for its isomers, and compare it to other prominent KOR agonists.
Data Presentation: Opioid Receptor Binding Affinities and Functional Potencies
The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of U-50488 and other selective KOR agonists at the kappa (κ), mu (μ), and delta (δ) opioid receptors. The data is compiled from various in vitro studies.
Table 1: Binding Affinity (Ki, nM) of U-50488 and its Enantiomers for Opioid Receptors
| Compound | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | Selectivity (μ/κ) | Selectivity (δ/κ) |
| (±)-U-50488 | ~1-10 | >1000 | >1000 | >100 | >100 |
| (-)-U-50488 | ~1-5 | >1000 | >1000 | >200 | >200 |
| (+)-U-50488 | Significantly higher than (-)-enantiomer (less potent) | High | High | Low | Low |
Note: Specific Ki values for (+)-U-50488 are not widely reported in the literature due to its low affinity.
Table 2: Comparative Binding Affinity (Ki, nM) of Selected Kappa Opioid Receptor Agonists
| Agonist | κ Opioid Receptor (Ki, nM) | μ Opioid Receptor (Ki, nM) | δ Opioid Receptor (Ki, nM) | Reference |
| (±)-U-50488 | 1.2 | 370 | >500 | [3] |
| U-69,593 | 1.1 | 1800 | 2300 | [4] |
| Salvinorin A | 1.8 | >1000 | >1000 | [4] |
| Nalfurafine | 0.2-0.5 | 5-15 | 10-30 | [4] |
| Bremazocine | 0.1-0.5 | 1-5 | 1-5 | [5] |
| Ketazocine | 1-10 | 10-50 | >1000 | [5] |
Table 3: Functional Potency (EC50/IC50, nM) of Selected Kappa Opioid Receptor Agonists
| Agonist | κ Opioid Receptor (EC50/IC50, nM) | μ Opioid Receptor (EC50/IC50, nM) | δ Opioid Receptor (EC50/IC50, nM) | Assay Type |
| (±)-U-50488 | ~10-50 | >10000 | >10000 | GTPγS / cAMP |
| U-69,593 | ~1-10 | >10000 | >10000 | GTPγS / cAMP |
| Salvinorin A | ~1-10 | >10000 | >10000 | β-arrestin / Ca2+ flux |
| Nalfurafine | ~0.1-1 | ~100-500 | ~500-1000 | GTPγS / cAMP |
Experimental Protocols
The data presented above is typically generated using the following key experimental assays:
Radioligand Binding Assays
These assays are used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the affinity of this compound and other KOR agonists for kappa, mu, and delta opioid receptors.
General Protocol:
-
Membrane Preparation: Membranes are prepared from cells (e.g., CHO or HEK293) stably expressing the opioid receptor subtype of interest (κ, μ, or δ) or from brain tissue.
-
Incubation: A fixed concentration of a radiolabeled ligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, or [³H]DPDPE for DOR) is incubated with the prepared membranes in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The bound and free radioligand are separated by rapid filtration through glass fiber filters.
-
Detection: The amount of radioactivity trapped on the filters, representing the bound radioligand, is quantified using liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Functional Assays
Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining its potency (EC50) and efficacy.
1. GTPγS Binding Assay
Objective: To determine the potency and efficacy of KOR agonists in activating G-protein signaling.
General Protocol:
-
Membrane Preparation: Similar to radioligand binding assays, membranes from cells expressing the KOR are used.
-
Incubation: Membranes are incubated with varying concentrations of the agonist, GDP, and the non-hydrolyzable GTP analog, [³⁵S]GTPγS.
-
Separation: The reaction is terminated, and the [³⁵S]GTPγS bound to the G-proteins is separated from the unbound [³⁵S]GTPγS by filtration.
-
Detection: The radioactivity on the filters is measured by scintillation counting.
-
Data Analysis: The concentration of the agonist that produces 50% of the maximal stimulation of [³⁵S]GTPγS binding (EC50) is determined.
2. cAMP Inhibition Assay
Objective: To measure the ability of KOR agonists to inhibit adenylyl cyclase activity.
General Protocol:
-
Cell Culture: Whole cells expressing the KOR are used.
-
Stimulation: Cells are pre-treated with forskolin (B1673556) to stimulate adenylyl cyclase and increase intracellular cAMP levels.
-
Agonist Treatment: Cells are then treated with varying concentrations of the KOR agonist.
-
cAMP Measurement: The intracellular cAMP levels are measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: The concentration of the agonist that inhibits 50% of the forskolin-stimulated cAMP production (IC50 or EC50) is determined.
Mandatory Visualizations
Kappa Opioid Receptor Signaling Pathway
Caption: Canonical G-protein dependent signaling pathway of the Kappa Opioid Receptor.
Experimental Workflow for Radioligand Binding Assay
References
- 1. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. rndsystems.com [rndsystems.com]
- 3. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Control Experiments for (+)-U-50488 Hydrochloride Studies
For researchers, scientists, and drug development professionals, establishing the specificity of action of a chemical probe is paramount. This guide provides a comprehensive comparison of control experiments for studies involving the kappa-opioid receptor (KOR) agonist, (+)-U-50488 hydrochloride, and its more active counterpart, (-)-U-50488.
The compound U-50488 is a highly selective agonist for the kappa-opioid receptor (KOR), instrumental in research on analgesia, addiction, and mood disorders.[1] However, like many small molecules, it can have off-target effects. Therefore, rigorous controls are essential to validate that an observed biological effect is indeed KOR-mediated. U-50488 is a racemic mixture, and its stereoisomers, (+)-U-50488 and (-)-U-50488, provide a powerful built-in control system.
The Role of Enantiomers in KOR Research
This compound is the less active enantiomer of the potent and selective KOR agonist, U-50488.[2] Its primary utility in research is as a negative control. An ideal negative control should be structurally similar to the active compound but lack its specific biological activity. By using (+)-U-50488, researchers can differentiate the specific KOR-mediated effects of the active (-)-enantiomer from non-specific or off-target effects. The more active enantiomer, (-)-U-50488 hydrochloride, serves as the corresponding positive control for KOR activation.[3][4]
It is crucial to note that U-50488 has been shown to have KOR-independent effects, such as the ability to block Ca2+ channels directly.[5][6][7] This underscores the importance of using the inactive enantiomer, (+)-U-50488, to control for such off-target interactions.
Comparative Analysis of Control Compounds
To ensure the validity of experimental findings, a multi-faceted approach to controls is recommended. This includes not only the inactive enantiomer but also KOR antagonists and alternative agonists.
| Compound | Role in Experiment | Primary Target | Mechanism of Action | Typical Concentration Range | Key Considerations |
| This compound | Negative Control | N/A (at KOR) | Less active enantiomer of U-50488; used to identify off-target effects.[2] | Same as the active compound. | Essential for demonstrating stereospecificity and ruling out non-KOR mediated effects. |
| (-)-U-50488 hydrochloride | Positive Control | Kappa-Opioid Receptor (KOR) | Selective KOR agonist.[3][4] | Varies by assay (nM to µM range). | The active enantiomer used to establish a baseline for KOR-mediated effects. |
| norbinaltorphimine (nor-BNI) | Antagonist Control | Kappa-Opioid Receptor (KOR) | Selective KOR antagonist. | Typically used to pre-treat cells or animals before agonist administration. | Used to demonstrate that the effect of the agonist is specifically blocked by a KOR antagonist, confirming receptor mediation.[8] |
| JDTic | Antagonist Control | Kappa-Opioid Receptor (KOR) | Highly potent and selective KOR antagonist. | Used for in vivo and in vitro blockade of KOR. | Similar to nor-BNI, it provides strong evidence for KOR-specific action. |
| U-69,593 | Alternative Positive Control | Kappa-Opioid Receptor (KOR) | A structurally different, selective KOR agonist.[9] | Varies by assay (nM range). | Using a different agonist can help to confirm that the observed effect is a class effect of KOR agonism and not specific to the chemical scaffold of U-50488. |
| Salvinorin A | Alternative Positive Control | Kappa-Opioid Receptor (KOR) | A potent and selective KOR agonist with a distinct chemical structure.[9] | Varies by assay (nM range). | As a non-nitrogenous agonist, it can be a useful tool to explore different binding modes and signaling pathways. |
Experimental Protocols and Methodologies
Rigorous experimental design is critical for interpreting data from studies with U-50488. Below are detailed protocols for key experiments.
In Vitro Receptor Binding Assays
Objective: To determine the binding affinity of (+)-U-50488 and its counterparts to the kappa-opioid receptor.
Protocol:
-
Membrane Preparation: Membranes are prepared from cells stably expressing the human KOR (e.g., CHO-hKOR cells).
-
Radioligand Binding: Membranes are incubated with a radiolabeled KOR ligand, such as [3H]U-69,593.
-
Competition Assay: Increasing concentrations of the test compounds ((+)-U-50488, (-)-U-50488, etc.) are added to compete with the radioligand for binding to the receptor.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The binding affinity (Ki) is then calculated using the Cheng-Prusoff equation.
[35S]GTPγS Functional Assay
Objective: To measure the G-protein activation following KOR stimulation.
Protocol:
-
Membrane Preparation: Similar to the binding assay, membranes from cells expressing KOR are used.
-
Assay Conditions: Membranes are incubated with [35S]GTPγS, a non-hydrolyzable analog of GTP, in the presence of GDP and varying concentrations of the agonist.
-
Mechanism: Agonist binding to the KOR promotes the exchange of GDP for [35S]GTPγS on the Gα subunit of the G-protein.
-
Data Analysis: The amount of bound [35S]GTPγS is quantified by scintillation counting. The data is then used to generate dose-response curves and determine the EC50 and Emax values for each compound.[10]
β-Arrestin Recruitment Assay
Objective: To assess the recruitment of β-arrestin to the KOR upon agonist binding, a key step in receptor desensitization and an indicator of biased agonism.
Protocol:
-
Cell Lines: Use cell lines engineered to express the KOR fused to a protein fragment (e.g., from β-galactosidase) and β-arrestin fused to a complementary fragment.
-
Agonist Stimulation: Cells are treated with the test compounds.
-
Detection: Agonist-induced recruitment of β-arrestin to the receptor brings the two protein fragments together, forming an active enzyme that can be detected by a chemiluminescent substrate.
-
Data Analysis: Luminescence is measured to quantify the extent of β-arrestin recruitment, allowing for the determination of EC50 and Emax values.
Visualizing Experimental Logic and Pathways
Diagrams are essential for illustrating the complex relationships in signaling pathways and experimental workflows.
Caption: Workflow for validating KOR-mediated effects.
Caption: G-protein vs. β-arrestin signaling of KOR.
By employing a comprehensive suite of controls, including the inactive enantiomer (+)-U-50488, specific antagonists like nor-BNI, and alternative agonists, researchers can confidently attribute the observed biological effects to the specific activation of the kappa-opioid receptor. This rigorous approach is essential for the generation of reproducible and reliable data in the field of opioid research.
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. This compound | κ Opioid Receptors | Tocris Bioscience [tocris.com]
- 3. (-)-U-50488 hydrochloride | CAS:114528-79-9 | κ-opioid receptor agonist, selective | High Purity | Manufacturer BioCrick [biocrick.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The κ-opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage- and G protein-independent manner in sensory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. kappa-opioid agonist U50488 inhibits P-type Ca2+ channels by two mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Development of Functionally Selective, Small Molecule Agonists at Kappa Opioid Receptors - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Cross-Tolerance Studies with (+)-U-50488 and Morphine
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cross-tolerance profiles of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488, and the classic mu-opioid receptor (MOR) agonist, morphine. The development of tolerance to opioid analgesics remains a significant challenge in pain management. Understanding the cross-tolerance, or lack thereof, between different classes of opioid agonists is crucial for developing alternative therapeutic strategies. This document summarizes key experimental findings, presents quantitative data from preclinical studies, and outlines the methodologies used to generate these findings.
Executive Summary of Cross-Tolerance Findings
Preclinical studies in rodent models have consistently demonstrated a unidirectional cross-tolerance between morphine and (+)-U-50488. Specifically, animals rendered tolerant to the analgesic effects of morphine exhibit a reduced response to the analgesic effects of (+)-U-50488.[1] Conversely, animals made tolerant to (+)-U-50488 do not show a significant change in their analgesic response to morphine.[1] This suggests that while chronic activation of MORs can impact the signaling pathways of KORs, the reverse is not necessarily true.
Another key finding is that the activation of kappa-opioid receptors by U-50,488H does not appear to alter the development of tolerance to the analgesic and hyperthermic effects of morphine.
Quantitative Analysis of Analgesic Effects
The following tables summarize the quantitative data on the antinociceptive effects of (+)-U-50488 and morphine from various studies. It is important to note that direct side-by-side dose-response data for (+)-U-50488 in morphine-tolerant versus non-tolerant animals is not available in a single publication. The data presented here is synthesized from multiple sources to provide a comparative overview.
Table 1: Antinociceptive Potency of (+)-U-50488 in Naive Animals
| Animal Model | Nociceptive Test | Route of Administration | ED50 (mg/kg) |
| Mouse | 55°C Warm-Water Tail Withdrawal | Intraperitoneal | ~5.0[2] |
| Rat | Paw Pressure Test | Intravenous | ED50 not explicitly stated, but dose-dependent effects observed up to 3.3 mg/kg[3] |
| Rat | Writhing Test (Visceral Pain) | Not Specified | Effective at doses between 0.63-40 mg/kg[4] |
| Rat | Formalin Test (Inflammatory Pain) | Not Specified | Effective at doses between 0.63-40 mg/kg[4] |
Table 2: Antinociceptive Potency of Morphine in Naive and Tolerant Animals
| Animal Model | Nociceptive Test | Condition | Route of Administration | ED50 (mg/kg) | Fold-Shift in Tolerance |
| Rat | Tail-Flick | Naive | Subcutaneous | ~2.5-5.0 | N/A |
| Rat | Tail-Flick | Morphine-Tolerant | Subcutaneous | ~10.0-20.0 | ~2-4 fold |
Note: The exact ED50 values and fold-shifts in tolerance can vary depending on the specific experimental protocol, including the dosing regimen and duration of morphine administration.
Experimental Protocols
Detailed methodologies are critical for the replication and interpretation of cross-tolerance studies. Below are representative protocols for inducing opioid tolerance and assessing antinociception.
Induction of Morphine Tolerance
A common method to induce morphine tolerance in rats involves repeated administration of morphine over several days.
-
Procedure: Male Sprague-Dawley rats are injected intraperitoneally (i.p.) or subcutaneously (s.c.) with morphine (e.g., 10 mg/kg) twice daily for 7 to 14 days. Control animals receive saline injections on the same schedule. Tolerance is confirmed by a significant rightward shift in the morphine dose-response curve for analgesia compared to the saline-treated group. An acute tolerance model has also been described where a single dose of morphine (1 mg/kg, i.p.) in rats led to tolerance to a subsequent dose of morphine and cross-tolerance to U-50,488H after 5 hours.[1]
Induction of (+)-U-50488 Tolerance
Tolerance to (+)-U-50488 can be induced through a similar regimen of repeated administration.
-
Procedure: Rats are administered (+)-U-50488 (e.g., 10-25 mg/kg, i.p.) twice daily for 4 to 7 days. Control animals receive saline. Tolerance is verified by a diminished analgesic response to a challenge dose of (+)-U-50488 compared to the control group.
Nociceptive Testing
The antinociceptive effects of the opioids are typically assessed using thermal nociceptive tests.
-
Tail-Flick Test: The rat's tail is exposed to a radiant heat source, and the latency to flick the tail away from the heat is measured. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage. An increase in the tail-flick latency is indicative of an analgesic effect.
-
Hot-Plate Test: The rat is placed on a heated surface (e.g., 52-55°C), and the latency to a nociceptive response (e.g., licking a hind paw or jumping) is recorded. A maximum cut-off time is also employed in this assay.
Signaling Pathways and Experimental Workflows
The unidirectional cross-tolerance between morphine and (+)-U-50488 suggests a complex interplay between the mu- and kappa-opioid receptor signaling cascades.
Proposed Signaling Mechanism for Unidirectional Cross-Tolerance
Chronic activation of mu-opioid receptors by morphine leads to adaptive changes in downstream signaling pathways. These adaptations may include alterations in G-protein coupling, adenylyl cyclase activity, and the function of various protein kinases. It is hypothesized that some of these downstream effectors are shared with the kappa-opioid receptor signaling pathway. Therefore, the morphine-induced adaptations may "heterologously desensitize" the kappa-opioid receptor pathway, leading to a reduced response to (+)-U-50488. Conversely, the signaling cascade initiated by (+)-U-50488 may be more restricted and not induce adaptations that significantly impact the mu-opioid receptor pathway.
Caption: Proposed signaling pathways for morphine and (+)-U-50488, and a potential mechanism for unidirectional cross-tolerance.
Experimental Workflow for a Cross-Tolerance Study
The following diagram illustrates a typical experimental workflow for investigating cross-tolerance between two drugs.
Caption: A typical experimental workflow for a cross-tolerance study.
References
- 1. Cross-tolerance to acute administration of mu and kappa opioid agonists at the spinal cord level in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. kappa-Opioid agonists produce antinociception after i.v. and i.c.v. but not intrathecal administration in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to U-50488 and Novel Biased Kappa-Opioid Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
The landscape of kappa-opioid receptor (KOR) agonist development is undergoing a significant transformation. For decades, the prototypical agonist U-50488 has been a cornerstone of preclinical research, offering potent antinociceptive effects. However, its therapeutic potential has been consistently hampered by a range of adverse effects, including dysphoria, sedation, and aversion.[1] This has spurred the development of novel KOR agonists with a "biased" signaling profile, designed to selectively activate therapeutic pathways while avoiding those responsible for undesirable side effects. This guide provides an objective comparison of U-50488 with these novel biased agonists, supported by experimental data, detailed methodologies, and visual representations of the underlying biological processes.
The Paradigm of Biased Agonism at the KOR
The prevailing hypothesis in the field is that the therapeutic effects of KOR agonists, such as analgesia and anti-pruritus, are primarily mediated by the G-protein signaling pathway.[2][3] Conversely, the adverse effects are thought to be linked to the recruitment of β-arrestin2 and the subsequent activation of downstream signaling cascades, like the p38 MAPK pathway.[2][3][4] Novel agonists are therefore engineered to be "G-protein biased," meaning they preferentially activate G-protein signaling over β-arrestin recruitment.
However, it is crucial to note that the correlation between G-protein bias and a favorable side-effect profile is a subject of ongoing research and debate. Some studies have shown that highly G-protein biased agonists can still produce significant aversive or sedative effects.[1][4] Furthermore, studies in β-arrestin2 knockout mice have yielded conflicting results regarding the role of this protein in mediating KOR agonist-induced side effects.[1][4]
Comparative Performance Data
The following tables summarize the quantitative data from various in vitro and in vivo studies, comparing U-50488 with several novel biased KOR agonists.
Table 1: In Vitro Signaling Properties
| Compound | G-Protein Signaling (GTPγS or cAMP) EC50 (nM) | G-Protein Signaling Emax (%) | β-Arrestin Recruitment EC50 (nM) | β-Arrestin Recruitment Emax (%) | Bias Factor (relative to U-50488 or other reference) | Reference |
| U-50488 | 111 (GTPγS) | 100 | ~100 | 100 | 1 (unbiased reference) | [5][6] |
| Nalfurafine (B1239173) | 0.5 (ERK1/2 activation) | 100 | 5.2 (p38 activation) | 110 | ~10-fold G-protein bias (rodent KOR) | [7] |
| Triazole 1.1 | - | - | - | - | G-protein biased (qualitative) | [3] |
| HS666 | - | - | - | - | 62 (relative to U69,539) | [1][4] |
| Compound 3 (U-50488 analogue) | - | - | - | - | 1.8 | [1][8] |
Table 2: In Vivo Effects
| Compound | Analgesic Potency (ED50, mg/kg) | Sedation | Conditioned Place Aversion (CPA) | Motor Incoordination | Reference |
| U-50488 | ~1.0-5.0 (tail withdrawal) | Yes | Yes | Yes | [1][9] |
| Nalfurafine | Potent antipruritic and analgesic | Mild | No (at therapeutic doses) | Mild | [3] |
| Difelikefalin (B1670546) | Effective for pruritus | No (peripherally restricted) | No | No | [10][11][12] |
| Triazole 1.1 | Analgesic | No (at analgesic doses) | No | - | [3] |
| Compound 3 (U-50488 analogue) | ~10x more potent than U-50488 | No | No | No | [1][8] |
Signaling Pathways and Experimental Workflows
To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.
Caption: Signaling pathways of unbiased vs. biased KOR agonists.
Caption: Workflow for key in vitro functional assays.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
[³⁵S]GTPγS Binding Assay
This assay directly measures the activation of G-proteins by quantifying the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS.[13][14][15]
Materials:
-
Cell membranes expressing the kappa-opioid receptor.
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
GDP (Guanosine diphosphate).
-
[³⁵S]GTPγS (radiolabeled).
-
Test compounds (agonists).
-
GF/C filter plates.
-
Scintillation fluid.
Procedure:
-
Membrane Preparation: Prepare crude membrane fractions from cells or tissues expressing the KOR.[16]
-
Assay Setup: In a 96-well plate, add assay buffer, GDP (final concentration ~10-30 µM), and varying concentrations of the test agonist.[16][17]
-
Incubation: Add the cell membrane suspension to the wells and pre-incubate at 30°C for 15-30 minutes.[16]
-
Reaction Initiation: Initiate the binding reaction by adding [³⁵S]GTPγS (final concentration ~0.05-0.1 nM).[16]
-
Incubation: Incubate the plate at 30°C for 60 minutes with gentle shaking.[16]
-
Termination and Filtration: Terminate the reaction by rapid filtration through GF/C filter plates using a cell harvester. Wash the filters with ice-cold wash buffer.
-
Detection: Dry the filters, add scintillation fluid, and count the radioactivity using a scintillation counter.[16]
-
Data Analysis: Subtract non-specific binding (determined in the presence of excess unlabeled GTPγS) from all readings. Plot the specific binding against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.[16]
β-Arrestin Recruitment Assay (e.g., PathHunter® Assay)
This cell-based assay quantifies the interaction between an activated KOR and β-arrestin2.[18][19][20]
Materials:
-
PathHunter® U2OS or CHO-K1 cells stably co-expressing KOR fused to a ProLink™ (PK) tag and β-arrestin2 fused to an Enzyme Acceptor (EA) tag.[18]
-
Cell plating reagent.
-
Test compounds (agonists) and a reference agonist (e.g., U-50488).
-
Assay buffer.
-
Detection reagents (e.g., Galacton Star substrate).
Procedure:
-
Cell Culture: Culture the PathHunter® cells according to the supplier's instructions.
-
Cell Plating: Seed the cells into a 384-well white, opaque plate and incubate overnight.[19][21]
-
Compound Addition: Prepare serial dilutions of the test compounds in assay buffer and add them to the respective wells.
-
Incubation: Incubate the plate at 37°C for 60-90 minutes.
-
Detection: Add the detection reagents according to the manufacturer's protocol and incubate at room temperature for 60 minutes.[19]
-
Measurement: Measure the chemiluminescent signal using a plate reader.
-
Data Analysis: Plot the luminescence signal against the agonist concentration and fit the data to a sigmoidal dose-response curve to determine EC50 and Emax values.
cAMP Inhibition Assay
This assay measures the inhibition of adenylyl cyclase activity, a downstream effector of the Gαi/o subunit of the G-protein.[13]
Materials:
-
Cells expressing the kappa-opioid receptor (e.g., HEK293 or CHO cells).[22]
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
IBMX (a phosphodiesterase inhibitor).
-
Test compounds (agonists).
-
cAMP detection kit (e.g., HTRF, AlphaScreen, or ELISA-based).[23][24]
Procedure:
-
Cell Seeding: Seed cells into a 96- or 384-well plate and allow them to adhere.[13]
-
Pre-treatment: Pre-treat cells with IBMX to prevent cAMP degradation.[13]
-
Compound Addition: Add varying concentrations of the test agonist.
-
Stimulation: Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.[13][22]
-
Incubation: Incubate for a specified time (e.g., 30 minutes) at 37°C.[13]
-
Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit according to the manufacturer's instructions.[13]
-
Data Analysis: Calculate the percentage of inhibition of forskolin-stimulated cAMP production for each agonist concentration. Plot the percent inhibition against the agonist concentration to determine IC50 values.[22]
Conclusion
The development of biased KOR agonists represents a promising strategy to harness the therapeutic potential of this receptor while mitigating the debilitating side effects associated with unbiased agonists like U-50488. Novel compounds such as nalfurafine and difelikefalin have demonstrated a more favorable preclinical and clinical profile, exhibiting potent therapeutic effects with a reduced incidence of adverse events.[25][10][26][27] However, the precise relationship between the degree of G-protein bias and the in vivo effects of these compounds is still an area of active investigation.[1][8][4] The experimental protocols and comparative data presented in this guide are intended to provide researchers with a valuable resource for the continued exploration and development of safer and more effective KOR-targeted therapeutics.
References
- 1. Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 3. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 4. Molecules | Free Full-Text | Effects of Biased Analogues of the Kappa Opioid Receptor Agonist, U50,488, in Preclinical Models of Pain and Side Effects [mdpi.com]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. Nalfurafine is a G-protein biased agonist having significantly greater bias at the human than rodent form of the kappa opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. hcplive.com [hcplive.com]
- 11. Effect of difelikefalin, a selective kappa opioid receptor agonist, on respiratory depression: A randomized, double‐blind, placebo‐controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Difelikefalin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. benchchem.com [benchchem.com]
- 17. GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4 - PMC [pmc.ncbi.nlm.nih.gov]
- 18. benchchem.com [benchchem.com]
- 19. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 21. Bifunctional Peptidomimetic G Protein-Biased Mu-Opioid Receptor Agonist and Neuropeptide FF Receptor Antagonist KGFF09 Shows Efficacy in Visceral Pain without Rewarding Effects after Subcutaneous Administration in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 22. benchchem.com [benchchem.com]
- 23. resources.revvity.com [resources.revvity.com]
- 24. resources.revvity.com [resources.revvity.com]
- 25. Preclinical Studies on Nalfurafine (TRK-820), a Clinically Used KOR Agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ahajournals.org [ahajournals.org]
- 27. Difelikefalin in the Treatment of Chronic Kidney Disease-Associated Pruritus: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to KOR Agonists: (+)-U-50488 Hydrochloride vs. U-69,593
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed, objective comparison of two widely studied selective kappa-opioid receptor (KOR) agonists: (+)-U-50488 hydrochloride and U-69,593. Both compounds have been instrumental in elucidating the physiological roles of the KOR system and serve as important tools in the development of novel therapeutics for pain, addiction, and mood disorders. This document synthesizes experimental data on their binding affinities, functional potencies, and in vivo effects, and provides detailed experimental protocols for key assays.
Introduction to the Compounds
This compound and U-69,593 are potent and selective agonists for the kappa-opioid receptor.[1][2] U-50488 was one of the first highly selective KOR agonists to be developed and is often considered a prototypical compound for this class.[3][4] U-69,593, an analog of U-50488, is also a potent and selective KOR agonist and is frequently used as a standard for assessing the selectivity and functional activity of new KOR ligands.[5] Both are characterized as "unbiased" agonists, meaning they activate both G-protein-dependent signaling and β-arrestin recruitment pathways to a similar extent.[5][6]
Data Presentation: A Side-by-Side Comparison
The following tables summarize the quantitative data for this compound and U-69,593 from various in vitro and in vivo studies. It is important to note that direct comparisons of absolute values across different studies should be made with caution due to variations in experimental conditions.
Table 1: Receptor Binding Affinity
| Compound | Radioligand | Tissue/Cell Line | Kᵢ (nM) | Reference |
| (+)-U-50488 | [³H]Ethylketocyclazocine | Rat Brain | 12 | [7] |
| [³H]U-69,593 | Guinea Pig Brain | ~3 (for [³H]U-69,593) | [8] | |
| U-69,593 | [³H]U-69,593 | Guinea Pig Brain | ~3 | [8] |
Note: Kᵢ represents the inhibition constant, with lower values indicating higher binding affinity.
Table 2: In Vitro Functional Potency
| Compound | Assay | Cell Line | EC₅₀/IC₅₀ (nM) | Efficacy (Eₘₐₓ) | Reference |
| (+)-U-50488 | cAMP Inhibition | CHO-K1 (Rat KOR) | 0.61 (EC₅₀) | Full Agonist | [9] |
| [³⁵S]GTPγS Binding | CHO Cells (Human KOR) | - | - | ||
| U-69,593 | cAMP Inhibition | CHO-K1 (Rat KOR) | 1.7 (EC₅₀) | Full Agonist | [9] |
| [³⁵S]GTPγS Binding | CHO Cells (Human KOR) | - | Partial Agonist (72% vs. U-69,593) | [6] | |
| Calcium Mobilization | CHO-KOR-Gαqi5 | 8.09 (pEC₅₀) | Full Agonist | [10] |
Note: EC₅₀ is the half-maximal effective concentration, and IC₅₀ is the half-maximal inhibitory concentration. pEC₅₀ is the negative logarithm of the EC₅₀.
Table 3: In Vivo Analgesic Potency
| Compound | Analgesic Assay | Species | ED₅₀ (mg/kg) | Route of Administration | Reference |
| (+)-U-50488 | Acetic Acid Writhing | Frog | - | Subcutaneous | [11] |
| Tail Withdrawal Test | Rat | Inactive | - | [12] | |
| Writhing Test | Rat | Effective | - | [12] | |
| Formalin Test | Rat | Effective | - | [12] | |
| U-69,593 | Cocaine-Induced Drug-Seeking | Rat | 0.3 | Subcutaneous | [13] |
Note: ED₅₀ is the median effective dose required to produce a therapeutic effect in 50% of the population.
Signaling Pathways and Experimental Workflows
Kappa-Opioid Receptor Signaling Pathway
Activation of the kappa-opioid receptor (KOR) by agonists like (+)-U-50488 and U-69,593 initiates a cascade of intracellular events. As a G-protein coupled receptor (GPCR), KOR primarily couples to inhibitory G proteins (Gαi/o). This leads to the inhibition of adenylyl cyclase, resulting in decreased cyclic AMP (cAMP) levels, and the modulation of ion channels, such as the activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels and the inhibition of voltage-gated calcium channels.[10] Additionally, agonist binding promotes the recruitment of β-arrestin, which can lead to receptor desensitization, internalization, and the activation of other signaling pathways like the mitogen-activated protein kinase (MAPK) cascade.[1][14]
Experimental Workflow: Receptor Binding Assay
Receptor binding assays are fundamental for determining the affinity of a ligand for its receptor. A common method is a competitive binding assay using a radiolabeled ligand.
Experimental Workflow: GTPγS Binding Assay
The GTPγS binding assay is a functional assay that measures the activation of G-proteins following receptor agonism. It relies on the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.
Experimental Protocols
Receptor Binding Assay (Competitive)
-
Membrane Preparation: Homogenize brain tissue (e.g., guinea pig cerebellum) or cells expressing KOR in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4). Centrifuge the homogenate at low speed to remove nuclei and debris. Pellet the membranes by high-speed centrifugation, wash, and resuspend in assay buffer. Determine protein concentration.
-
Assay: In a 96-well plate, combine receptor membranes, a fixed concentration of a radiolabeled KOR ligand (e.g., [³H]U-69,593), and varying concentrations of the unlabeled competitor compound ((+)-U-50488 or U-69,593).
-
Incubation: Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold buffer.
-
Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor to determine the IC₅₀. Calculate the Kᵢ using the Cheng-Prusoff equation.
[³⁵S]GTPγS Binding Assay
-
Membrane Preparation: Prepare cell membranes from cells stably expressing the KOR as described for the receptor binding assay.
-
Assay: In a 96-well plate, add cell membranes, GDP (to ensure G-proteins are in their inactive state), varying concentrations of the agonist, and [³⁵S]GTPγS in an appropriate assay buffer.
-
Incubation: Incubate at 30°C for 60 minutes.
-
Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters. Wash the filters with ice-cold buffer.
-
Quantification: Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.
-
Data Analysis: Plot the amount of [³⁵S]GTPγS bound against the log concentration of the agonist to determine the EC₅₀ and Eₘₐₓ.
cAMP Inhibition Assay
-
Cell Culture: Culture cells stably expressing the KOR (e.g., CHO-K1 cells) to near confluency.
-
Assay: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Stimulate adenylyl cyclase with forskolin (B1673556) in the presence of varying concentrations of the KOR agonist.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a suitable detection kit (e.g., HTRF, ELISA, or AlphaScreen).
-
Data Analysis: Plot the percentage of inhibition of forskolin-stimulated cAMP production against the log concentration of the agonist to determine the IC₅₀.
Hot Plate Test (for Analgesia)
-
Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).
-
Acclimation: Acclimate the animals (e.g., mice or rats) to the testing room and the apparatus.
-
Baseline Measurement: Determine the baseline latency for each animal to exhibit a pain response (e.g., paw licking, jumping) when placed on the hot plate. A cut-off time (e.g., 30-60 seconds) should be established to prevent tissue damage.
-
Drug Administration: Administer (+)-U-50488, U-69,593, or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).
-
Post-treatment Measurement: At various time points after drug administration, place the animals back on the hot plate and measure the response latency.
-
Data Analysis: Calculate the percentage of maximal possible effect (%MPE) and determine the ED₅₀ by plotting the %MPE against the log of the dose.
Off-Target Effects and Other Considerations
While both compounds are highly selective for the KOR, (+)-U-50488 has been reported to have off-target effects at higher concentrations. Notably, it can block voltage-gated sodium and calcium channels in a manner that is independent of KOR activation. This is an important consideration when interpreting data from experiments using high concentrations of (+)-U-50488.
Conclusion
Both this compound and U-69,593 are invaluable tools for investigating the kappa-opioid system. U-69,593 is often favored as a reference compound due to its high selectivity and potency. (+)-U-50488, while also a potent and selective agonist, may exhibit off-target effects at higher concentrations that researchers should be mindful of. The choice between these compounds will depend on the specific experimental goals, the required concentration range, and the importance of minimizing potential off-target activities. This guide provides the necessary data and protocols to make an informed decision and to design rigorous and reproducible experiments in the field of KOR pharmacology.
References
- 1. mdpi.com [mdpi.com]
- 2. benchchem.com [benchchem.com]
- 3. U-50,488, a selective kappa opioid agonist: comparison to other reputed kappa agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. U-50,488: a selective and structurally novel non-Mu (kappa) opioid agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemrxiv.org [chemrxiv.org]
- 6. Frontiers | A Review of the Therapeutic Potential of Recently Developed G Protein-Biased Kappa Agonists [frontiersin.org]
- 7. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. [3H]U-69593 a highly selective ligand for the opioid kappa receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 10. Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scholars.okstate.edu [scholars.okstate.edu]
- 12. Antinociceptive and adverse effects of mu- and kappa-opioid receptor agonists: a comparison of morphine and U50488-H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Effect of kappa-opioid receptor agonists U69593, U50488H, spiradoline and salvinorin A on cocaine-induced drug-seeking in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 14. KAPPA OPIOIDS PROMOTE THE PROLIFERATION OF ASTROCYTES VIA Gβγ AND β-ARRESTIN 2 DEPENDENT MAPK-MEDIATED PATHWAYS - PMC [pmc.ncbi.nlm.nih.gov]
The Enduring Blockade: A Comparative Guide to Nor-binaltorphimine's Antagonism of (+)-U-50488
For researchers, scientists, and drug development professionals, understanding the intricate interplay between opioid receptor agonists and antagonists is paramount. This guide provides a comprehensive comparison of the use of nor-binaltorphimine (nor-BNI) to block the effects of the selective kappa-opioid receptor (KOR) agonist, (+)-U-50488. Through a synthesis of experimental data, detailed protocols, and signaling pathway visualizations, this document serves as a critical resource for designing and interpreting studies involving these two widely used pharmacological tools.
Executive Summary
Nor-binaltorphimine (nor-BNI) is a potent and highly selective kappa-opioid receptor (KOR) antagonist renowned for its exceptionally long duration of action.[1][2] In stark contrast to the short-acting, non-selective antagonist naloxone, a single administration of nor-BNI can block the effects of KOR agonists for days to weeks.[2] This unique characteristic makes it an invaluable tool for investigating the chronic roles of the KOR system. (+)-U-50488 is a selective KOR agonist that elicits a range of well-characterized effects, including analgesia, diuresis, and alterations in reward-related behaviors.[3][4][5] This guide delves into the experimental evidence demonstrating nor-BNI's effective and long-lasting antagonism of (+)-U-50488's actions, providing quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular mechanisms.
Data Presentation: Nor-BNI's Antagonism of (+)-U-50488 Effects
The following tables summarize the quantitative data from various preclinical studies, showcasing the dose-dependent and long-lasting blockade of (+)-U-50488's effects by nor-BNI.
Table 1: Antagonism of (+)-U-50488-Induced Antinociception by nor-BNI in Rodents
| Species | Assay | (+)-U-50488 Dose (mg/kg, route) | nor-BNI Dose (mg/kg, route) | Time of Blockade | Key Finding |
| Mouse | 55°C Warm-Water Tail-Withdrawal | 10, i.p. | 10, i.p. | Up to 14 days | A single nor-BNI administration produces a prolonged antagonism of U-50488-induced antinociception.[2] |
| Mouse | 55°C Warm-Water Tail-Withdrawal | 10, i.p. | 0.5, 1.0 (daily for 5 days) | 5 days | Repeated low doses of nor-BNI result in a cumulative and complete blockade of U-50488's analgesic effect.[3] |
| Mouse | 55°C Warm-Water Tail-Withdrawal | 10, i.p. | 0.1 (daily) | 20-30 days | Chronic low-dose nor-BNI administration leads to a slowly accumulating but complete inhibition of U-50488-induced antinociception.[3] |
| Rat | Tail Pinch | 10, s.c. | 5 and 20, s.c. | At least 4 days | Nor-BNI demonstrates a slow onset but long-lasting and selective antagonism of U-50488-induced analgesia. |
| Rhesus Monkey | 50°C and 55°C Warm-Water Tail-Withdrawal | Dose-effect curve | 1.0 and 3.2, s.c. | 14 and 21 days, respectively | Nor-BNI produces a long-lasting, rightward shift in the U-50488 dose-effect curve for antinociception.[6] |
Table 2: Blockade of Other (+)-U-50488-Mediated Effects by nor-BNI
| Species | Effect Measured | (+)-U-50488 Dose | nor-BNI Dose | Duration of Blockade | Key Finding |
| Rhesus Monkey | Cocaine Choice | 0.0032-0.1 mg/kg/h, i.v. | 3.2 mg/kg, i.v. | Not specified | Nor-BNI attenuates the U-50488-induced increase in the reinforcing effects of cocaine.[7] |
| Mouse | Conditioned Place Preference (Potentiation of Cocaine CPP) | 5 mg/kg | 10 mg/kg | Assessed shortly after administration | Nor-BNI blocks the U-50488-induced potentiation of cocaine conditioned place preference.[8] |
| Monkey | Diuresis | 0.18 mg/kg, i.m. | 0.32 mg, intracisternal | 20 weeks | Centrally administered nor-BNI produces an ultra-long antagonism of U-50488-induced diuresis.[4] |
| Rat | Diuresis | Not specified | Not specified | Not specified | Nor-BNI suppresses the diuretic activity of U-50488.[5] |
Experimental Protocols
Warm-Water Tail-Withdrawal Assay for Antinociception
This protocol is a standard method for assessing thermal pain sensitivity and the analgesic effects of compounds in rodents.
Materials:
-
Water bath maintained at 55°C
-
Timer
-
Animal restraining device
-
(+)-U-50488 solution
-
nor-BNI solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for injection (appropriate for the route of administration, e.g., intraperitoneal - i.p.)
Procedure:
-
Habituation: Acclimate the mice to the experimental room and handling for at least 1-2 days before testing.
-
Baseline Latency: Gently restrain the mouse and immerse the distal third of its tail into the 55°C water bath. Start the timer immediately.
-
Record the latency (in seconds) for the mouse to flick or withdraw its tail from the water. A cut-off time of 15 seconds is typically used to prevent tissue damage.[8]
-
Drug Administration:
-
Antagonist Pre-treatment: Administer nor-BNI or vehicle at the desired dose and route (e.g., 10 mg/kg, i.p.). The pre-treatment time can vary from hours to weeks depending on the experimental design to assess the duration of action.[2]
-
Agonist Challenge: At the designated time after nor-BNI/vehicle administration, inject (+)-U-50488 or vehicle (e.g., 10 mg/kg, i.p.).
-
-
Post-Treatment Latency: At the time of peak effect for (+)-U-50488 (typically 30 minutes post-injection), repeat the tail-withdrawal test as described in steps 2 and 3.[8]
-
Data Analysis: The analgesic effect is often expressed as the percentage of maximum possible effect (%MPE), calculated as: ((Post-drug latency - Baseline latency) / (Cut-off time - Baseline latency)) * 100.
Conditioned Place Preference (CPP)
The CPP paradigm is utilized to assess the rewarding or aversive properties of drugs. In the context of this guide, it is used to evaluate how nor-BNI blocks the modulation of cocaine's rewarding effects by (+)-U-50488.
Materials:
-
Three-chamber CPP apparatus with distinct visual and tactile cues in the two outer chambers.
-
(+)-U-50488 solution
-
nor-BNI solution
-
Cocaine solution
-
Vehicle solution (e.g., saline)
-
Syringes and needles for injection
Procedure:
-
Pre-Conditioning (Baseline Preference): On day 1, place the mouse in the central compartment and allow it to freely explore all three chambers for a set duration (e.g., 15-30 minutes). Record the time spent in each chamber to establish any initial preference.
-
Conditioning Phase (typically 2-4 days):
-
Drug Pairing: On conditioning days, administer the drug combination of interest (e.g., nor-BNI followed by (+)-U-50488 and then cocaine) and confine the mouse to one of the outer chambers for a set period (e.g., 30 minutes).[8]
-
Vehicle Pairing: On the same or alternate days, administer the vehicle(s) and confine the mouse to the opposite outer chamber for the same duration. The order of drug and vehicle pairings should be counterbalanced across animals.
-
-
Post-Conditioning (Preference Test): On the test day (typically the day after the last conditioning session), place the mouse in the central compartment (drug-free state) and allow it to freely access all chambers for the same duration as the pre-conditioning phase.
-
Data Analysis: Record the time spent in each of the two outer chambers. A significant increase in time spent in the drug-paired chamber compared to the vehicle-paired chamber (and compared to baseline) indicates a conditioned place preference. The efficacy of nor-BNI is determined by its ability to prevent the (+)-U-50488-induced change in preference for the cocaine-paired chamber.[8]
Signaling Pathways and Mechanisms of Action
The interaction between nor-BNI and (+)-U-50488 is governed by their effects on the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).
Kappa-Opioid Receptor Signaling
Activation of the KOR by an agonist like (+)-U-50488 typically initiates two primary signaling cascades: the G-protein pathway and the β-arrestin pathway.
-
G-protein Pathway: This is considered the canonical pathway for opioid-mediated analgesia. Upon agonist binding, the KOR couples to inhibitory G-proteins (Gi/o). This leads to the inhibition of adenylyl cyclase, a decrease in cyclic AMP (cAMP) levels, and modulation of ion channels (activation of inwardly rectifying potassium channels and inhibition of voltage-gated calcium channels).[9][10]
-
β-arrestin Pathway: This pathway is often associated with the aversive and dysphoric effects of KOR agonists.[11] Following agonist binding and receptor phosphorylation by G-protein coupled receptor kinases (GRKs), β-arrestin is recruited to the receptor. This not only desensitizes the G-protein signal but also initiates a separate signaling cascade, including the activation of mitogen-activated protein kinases (MAPKs) like p38.[9][12]
The Unique Antagonism of Nor-binaltorphimine
Nor-BNI acts as a competitive antagonist at the KOR, preventing (+)-U-50488 from binding and initiating downstream signaling. However, its long duration of action is not solely explained by its binding affinity. Evidence suggests that nor-BNI also functions as a biased agonist, activating the c-Jun N-terminal kinase (JNK) pathway, which leads to a prolonged functional inactivation of the KOR.[13] This disruption of receptor signaling contributes to its enduring antagonistic effects.
Experimental Workflow: Investigating Nor-BNI's Antagonism
The following diagram illustrates a typical experimental workflow for characterizing the antagonistic effects of nor-BNI on (+)-U-50488-induced behaviors.
Conclusion
Nor-binaltorphimine stands as a uniquely powerful tool for probing the function of the kappa-opioid receptor system due to its potent, selective, and remarkably long-lasting antagonism. Its ability to effectively block the diverse effects of the KOR agonist (+)-U-50488, from analgesia to reward modulation, is well-documented in the scientific literature. By providing a consolidated view of the quantitative data, detailed experimental protocols, and the underlying signaling mechanisms, this guide aims to facilitate the design of robust and informative studies in the field of opioid pharmacology and neuroscience. The enduring blockade provided by nor-BNI will undoubtedly continue to shed light on the complex roles of the kappa-opioid system in both physiological and pathological processes.
References
- 1. Pharmacokinetic evidence for the long-lasting effect of nor-binaltorphimine, a potent kappa opioid receptor antagonist, in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Physical presence of nor-binaltorphimine in mouse brain over 21 days after a single administration corresponds to its long-lasting antagonistic effect on κ-opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Repeated Administration of Norbinaltorphimine Produces Cumulative Kappa Opioid Receptor Inactivation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Ultra-long antagonism of kappa opioid agonist-induced diuresis by intracisternal nor-binaltorphimine in monkeys - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Suppression by nor-binaltorphimine of kappa opioid-mediated diuresis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Kappa opioid antagonist effects of systemically administered nor-binaltorphimine in a thermal antinociception assay in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of the kappa opioid agonist U50,488 and the kappa opioid antagonist nor-binaltorphimine on choice between cocaine and food in rhesus monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prior Activation of Kappa Opioid Receptors by U50,488 Mimics Repeated Forced Swim Stress to Potentiate Cocaine Place Preference Conditioning - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Kinase Cascades and Ligand-Directed Signaling at the Kappa Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands [frontiersin.org]
- 11. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 12. Kappa Receptors – Opioid Peptides [sites.tufts.edu]
- 13. Long-acting kappa opioid antagonists disrupt receptor signaling and produce noncompetitive effects by activating c-Jun N-terminal kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Functional Activity of U-50488 Enantiomers
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the enantiomers of U-50488, a selective kappa opioid receptor (KOR) agonist. The information presented herein is intended to assist researchers in understanding the stereoselective nature of U-50488's interaction with the KOR and its subsequent functional effects.
Introduction to U-50488 and Stereoselectivity
U-50488 is a potent and selective agonist for the kappa opioid receptor, a G protein-coupled receptor (GPCR) involved in a variety of physiological processes, including analgesia, diuresis, and mood regulation. As a chiral molecule, U-50488 exists as two enantiomers: (-)-(1S,2S)-U-50488 and (+)-(1R,2R)-U-50488. It is well-established that the pharmacological activity of U-50488 resides primarily in the (-)-(1S,2S) enantiomer, which exhibits significantly higher affinity for the KOR.
Data Presentation: A Quantitative Comparison
The following tables summarize the available quantitative data for the enantiomers of U-50488 and its racemic mixture.
Table 1: Kappa Opioid Receptor Binding Affinity of U-50488 Enantiomers
| Compound | Kd (nM) |
| (-)-(1S,2S)-U-50488 | 0.89[1] |
| (+)-(1R,2R)-U-50488 | 299[1] |
Kd (Dissociation Constant): A measure of binding affinity, where a lower value indicates higher affinity.
Table 2: Functional Activity of U-50488 at the Kappa Opioid Receptor
| Assay | Compound | Parameter | Value |
| cAMP Inhibition | U-50488 (racemate) | EC50 (nM) | 1.8[2] |
| Emax (%) | 98[2] | ||
| β-Arrestin Recruitment | U-50488 (racemate) | EC50 (nM) | 130[2] |
| Emax (%) | 99[2] |
EC50 (Half-maximal effective concentration): The concentration of a drug that gives half of the maximal response. Emax (Maximum effect): The maximal response that can be produced by the drug. Note: Functional data for the individual (+)-(1R,2R)-U-50488 enantiomer is limited due to its significantly lower binding affinity and activity at the KOR. The (-)-(1S,2S)-enantiomer is considered the active form.
Key Functional Assays and Experimental Protocols
The functional activity of U-50488 enantiomers is typically assessed through various in vitro assays that measure different aspects of KOR activation.
G Protein Activation: [35S]GTPγS Binding Assay
This assay directly measures the activation of G proteins upon agonist binding to the KOR. In the inactive state, the Gα subunit is bound to GDP. Agonist binding promotes the exchange of GDP for GTP, leading to G protein activation. The use of a non-hydrolyzable GTP analog, [35S]GTPγS, allows for the quantification of this activation.
Experimental Protocol:
-
Membrane Preparation: Cell membranes expressing the kappa opioid receptor are prepared from cultured cells or tissue.
-
Incubation: Membranes are incubated with the test compound (e.g., U-50488 enantiomers) in the presence of [35S]GTPγS and GDP.
-
Filtration: The reaction is terminated by rapid filtration through glass fiber filters, which trap the membranes with bound [35S]GTPγS.
-
Scintillation Counting: The amount of radioactivity on the filters is quantified using a scintillation counter.
-
Data Analysis: The data is analyzed to determine the EC50 and Emax values for G protein activation.
Downstream Signaling: cAMP Inhibition Assay
The KOR is coupled to the inhibitory G protein, Gαi/o, which, upon activation, inhibits the enzyme adenylyl cyclase. This leads to a decrease in the intracellular concentration of the second messenger cyclic AMP (cAMP).
Experimental Protocol:
-
Cell Culture: Cells expressing the KOR are cultured in appropriate media.
-
Forskolin (B1673556) Stimulation: Adenylyl cyclase is stimulated with forskolin to increase basal cAMP levels.
-
Compound Treatment: The cells are then treated with varying concentrations of the test compound.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a competitive immunoassay or a reporter gene assay.
-
Data Analysis: The inhibitory effect of the compound on forskolin-stimulated cAMP production is quantified to determine EC50 and Emax values.
Receptor Regulation: β-Arrestin Recruitment Assay
Agonist binding to the KOR can also lead to the recruitment of β-arrestin proteins. This process is involved in receptor desensitization, internalization, and can also initiate G protein-independent signaling pathways.
Experimental Protocol:
-
Cell Line: A cell line is used that co-expresses the KOR (often tagged with a fragment of a reporter enzyme) and β-arrestin (tagged with the complementary enzyme fragment).
-
Compound Stimulation: The cells are stimulated with the test compound.
-
Reporter Signal Detection: Agonist-induced recruitment of β-arrestin to the KOR brings the two enzyme fragments into close proximity, generating a detectable signal (e.g., luminescence or fluorescence).
-
Data Analysis: The signal is measured at various compound concentrations to generate a dose-response curve and determine EC50 and Emax values.
Visualizing the Molecular Interactions and Processes
To further elucidate the mechanisms of U-50488 action, the following diagrams illustrate the key signaling pathway, a typical experimental workflow, and a logical comparison of the enantiomers.
Caption: KOR Signaling Pathway.
Caption: Experimental Workflow.
Caption: Logical Comparison.
Conclusion
The functional activity of the kappa opioid receptor agonist U-50488 is highly stereoselective. The (-)-(1S,2S)-enantiomer is the eutomer, exhibiting high affinity for the KOR and potent agonist activity in functional assays that measure G protein activation and downstream signaling. In contrast, the (+)-(1R,2R)-enantiomer is the distomer, displaying significantly lower binding affinity and is considered functionally inactive at the KOR. This pronounced difference in the pharmacological profiles of the U-50488 enantiomers underscores the importance of stereochemistry in drug design and development for selective KOR modulation. Researchers should consider the use of the pure (-)-(1S,2S)-enantiomer in their studies to ensure specific and potent KOR activation.
References
A Comparative Analysis of (+)-U-50488 Hydrochloride and its Racemate in Kappa-Opioid Receptor Modulation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of the dextrorotatory enantiomer of U-50488 hydrochloride, (+)-U-50488, versus its racemic mixture. U-50488 is a highly selective kappa-opioid receptor (KOR) agonist, a critical target in pain management and other neurological research.[1] This document synthesizes experimental data to elucidate the differential pharmacological activities of the individual enantiomers and the racemate, offering valuable insights for researchers in drug discovery and development.
Executive Summary
Experimental evidence conclusively demonstrates that the pharmacological activity of U-50488 resides almost exclusively in its levorotatory enantiomer, (-)-(1S,2S)-U-50488. The dextrorotatory enantiomer, (+)-(1R,2R)-U-50488, exhibits negligible affinity for the kappa-opioid receptor. Consequently, the efficacy of the racemic mixture is primarily attributable to the presence of the (-)-enantiomer. Both enantiomers, however, display non-opioid receptor-mediated effects through the blockade of sodium channels.
Data Presentation
The following tables summarize the quantitative data comparing the binding affinities and in vivo analgesic potencies of the U-50488 racemate and its individual enantiomers.
Table 1: Opioid Receptor Binding Affinity
| Compound | Kappa Opioid Receptor (KOR) | Mu Opioid Receptor (MOR) | Selectivity (MOR Ki / KOR Ki) |
| Racemic U-50488 | Ki: 114 nM[2] | Ki: 6100 nM[2] | 53.5 |
| (-)-(1S,2S)-U-50488 | Kd: 2.2 nM[3] | Kd: 430 nM[3] | 195.5 |
| (+)-(1R,2R)-U-50488 | Low Affinity[4] | Not Reported | - |
Note: There is a 336-fold stereoselective preference for the (-)-(1S,2S) enantiomer in binding to the kappa-opioid receptor.[4]
Table 2: In Vivo Analgesic Potency (Visceral Nociception)
| Compound | ID50 (mg/kg) | Rank Order of Potency |
| Racemic U-50488 | 4.7[4] | 2 |
| (-)-(1S,2S)-U-50488 | 0.9[4] | 1 |
| (+)-(1R,2R)-U-50488 | >100 (not calculable)[4] | 3 |
Table 3: In Vivo Analgesic Potency (Formalin Test)
| Compound | Rank Order of Potency |
| (-)-(1S,2S)-U-50488 | 1[5] |
| (+)-(1R,2R)-U-50488 | 2[5] |
| Lidocaine | 3[5] |
Mechanism of Action
The analgesic and other physiological effects of U-50488 are mediated through a dual mechanism. The primary and KOR-dependent pathway is initiated by the binding of the active (-)-(1S,2S) enantiomer to the kappa-opioid receptor, a G-protein coupled receptor (GPCR). This binding event triggers downstream signaling cascades. Additionally, both enantiomers exhibit a non-opioid, local anesthetic-like effect by blocking voltage-gated sodium channels.
Kappa-Opioid Receptor Signaling
Activation of the KOR by an agonist like (-)-U-50488 initiates two main intracellular signaling pathways: the G-protein pathway and the β-arrestin pathway.
-
G-protein Pathway: This is the canonical signaling pathway for GPCRs. Upon agonist binding, the receptor undergoes a conformational change, leading to the activation of heterotrimeric G-proteins (specifically Gi/o). The activated Gα subunit inhibits adenylyl cyclase, reducing intracellular cyclic AMP (cAMP) levels. The Gβγ subunits can modulate ion channels, such as inhibiting N-type calcium channels and activating G-protein-coupled inwardly rectifying potassium (GIRK) channels. These actions collectively lead to a decrease in neuronal excitability, which is the basis for the analgesic effects of KOR agonists.[6]
-
β-arrestin Pathway: Following agonist binding and G-protein activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestin proteins. While β-arrestin is involved in receptor desensitization and internalization, it can also act as a scaffold for other signaling molecules, initiating G-protein-independent signaling cascades. The β-arrestin pathway associated with KOR activation has been implicated in some of the adverse effects of KOR agonists, such as dysphoria and sedation.[6][7]
References
- 1. U-50488 - Wikipedia [en.wikipedia.org]
- 2. Properties of a selective kappa agonist, U-50,488H - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Nonopioid actions of U50,488 enantiomers contribute to their peripheral cutaneous antinociceptive effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. κ-opioid receptor - Wikipedia [en.wikipedia.org]
- 7. Heterodimerization of the kappa opioid receptor and neurotensin receptor 1 contributes to a novel β-arrestin-2-biased pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Pharmacology of U-50488 Analogues: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the pharmacological properties of U-50488 analogues, supported by experimental data. U-50488 is a highly selective kappa-opioid receptor (KOR) agonist that has served as a crucial tool in pharmacological research.[1] Its derivatives have been synthesized to explore the structure-activity relationships, improve selectivity, and understand the functional consequences of KOR activation.
This guide summarizes key quantitative data in structured tables, details common experimental methodologies, and provides visual representations of relevant biological pathways and experimental workflows to facilitate a comprehensive understanding of the comparative pharmacology of these compounds.
In Vitro Pharmacology: Receptor Binding and Functional Activity
The initial characterization of U-50488 analogues typically involves assessing their binding affinity and functional potency at the kappa, mu, and delta opioid receptors. This allows for the determination of their selectivity and efficacy.
Opioid Receptor Binding Affinities
The binding affinity of a compound for a receptor is a measure of how tightly it binds. This is typically determined through radioligand binding assays and is expressed as the inhibition constant (Ki). A lower Ki value indicates a higher binding affinity. The ratio of Ki values for different receptors is used to determine the selectivity of a compound.
| Compound | κ-Opioid Receptor (KOR) Ki (nM) | μ-Opioid Receptor (MOR) Ki (nM) | δ-Opioid Receptor (DOR) Ki (nM) | KOR/MOR Selectivity Ratio | KOR/DOR Selectivity Ratio |
| U-50488 | 12[2] | 370[2] | >500[2] | 30.8 | >41.7 |
| U-69,593 | 1.4 - 3.5[3] | 3300 | 8500 | 943 - 2357 | 2428 - 6071 |
| Spiradoline | 8.6[4] | ~1000[4] | ~1000[4] | ~116 | ~116 |
| GR-89696 | ~0.1 - 1 | >1000 | >1000 | >1000 - 10000 | >1000 - 10000 |
| Fluorinated Analogues | Reduced by two orders of magnitude compared to U-50488[5] | Not Reported | Not Reported | Not Reported | Not Reported |
Note: Ki values can vary between studies due to different experimental conditions (e.g., radioligand, tissue preparation). The data presented here are representative values from the cited literature.
In Vitro Functional Activity
Functional assays measure the biological response elicited by a compound upon binding to its target receptor. For KOR agonists, common assays include the inhibition of adenylyl cyclase (measured by cAMP accumulation) and the recruitment of β-arrestin2. These assays provide information on the potency (EC50) and efficacy (Emax) of the compounds.
A recent study characterized three novel analogues of U-50488 (Compounds 1, 2, and 3) and compared their functional activity to the parent compound.[6]
| Compound | cAMP Inhibition EC50 (nM) | cAMP Inhibition Emax (%) | β-arrestin2 Recruitment EC50 (nM) | β-arrestin2 Recruitment Emax (%) |
| U-50488 | 15.8 | 100 | 126 | 100 |
| Compound 1 | 1.26 | 103 | 15.8 | 101 |
| Compound 2 | 0.79 | 105 | 25.1 | 98 |
| Compound 3 | 2.00 | 102 | 100 | 95 |
Data sourced from a study by Clarke et al. (2021). Emax is relative to the maximum response of U-50488.
Another analogue, K-II, was found to be significantly more potent than U-50488 in an in vitro assay measuring the inhibition of electrically induced contractions of the rabbit vas deferens, with IC50 values of 0.42 nM for K-II and 26.5 nM for U-50488.[4]
In Vivo Pharmacology: Antinociceptive Effects and Side-Effect Profile
The therapeutic potential of U-50488 analogues is further evaluated in animal models to assess their antinociceptive (pain-relieving) effects and potential side effects.
Antinociceptive Activity
The warm-water tail-withdrawal assay and models of chronic pain, such as paclitaxel-induced neuropathic pain, are commonly used to evaluate the analgesic properties of these compounds.
| Compound | Warm-Water Tail Withdrawal ED50 (mg/kg) | Efficacy in Paclitaxel-Induced Neuropathic Pain |
| U-50488 | 1.5 | Effective |
| Compound 1 | 0.13 | Effective |
| Compound 2 | 0.16 | Effective |
| Compound 3 | 0.21 | Effective |
Data for Compounds 1, 2, and 3 are from Clarke et al. (2021). All three analogues were found to be approximately 10 times more potent than U-50488 in the warm-water tail withdrawal assay.[6]
K-II was also shown to be more potent than U-50488 in vivo, with an ED50 of 1.7 mg/kg compared to 15.3 mg/kg for U-50488 in a mouse horizontal screen test for motor function impairment.[4]
Side-Effect Profile
A significant challenge in the development of KOR agonists is their association with undesirable side effects, such as sedation, motor incoordination, and dysphoria. The analogues of U-50488 are often evaluated for these effects to identify compounds with a more favorable therapeutic window.
In a comparative study, U-50488 and its analogues, Compound 1 and Compound 2, produced significant sedative-like effects in mice.[6] In contrast, Compound 3 did not show any significant side effects in a battery of tests, including open-field, passive wire hang, rotarod, elevated zero maze, and conditioned place aversion assays.[6]
Signaling Pathways and Experimental Workflows
To provide a clearer understanding of the mechanisms of action and the methods used to characterize these compounds, the following diagrams illustrate the kappa-opioid receptor signaling pathway and a general experimental workflow.
Kappa-Opioid Receptor Signaling Pathways
General Experimental Workflow for U-50488 Analogues
Detailed Experimental Protocols
Radioligand Binding Assay
This assay determines the binding affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.
-
Materials:
-
Cell membranes from cell lines (e.g., CHO, HEK293) stably expressing the human kappa, mu, or delta opioid receptor.
-
Radioligand (e.g., [³H]U-69,593 for KOR, [³H]DAMGO for MOR, [³H]DPDPE for DOR).
-
Test compound (U-50488 analogue).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Nonspecific binding control (e.g., a high concentration of a non-radiolabeled standard ligand like naloxone).
-
Scintillation vials and cocktail.
-
Glass fiber filters.
-
Filtration apparatus.
-
Scintillation counter.
-
-
Procedure:
-
Incubate a fixed concentration of the radioligand with the cell membranes in the presence of varying concentrations of the test compound.
-
Incubate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove any nonspecifically bound radioligand.
-
Place the filters in scintillation vials with scintillation cocktail.
-
Quantify the amount of bound radioligand using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a KOR agonist to inhibit the production of cyclic AMP (cAMP), a second messenger, which is a hallmark of Gi/o-coupled receptor activation.
-
Materials:
-
Cells stably expressing the kappa-opioid receptor (e.g., CHO-K1 cells).
-
Forskolin (B1673556) (an adenylyl cyclase activator).
-
Test compound (U-50488 analogue).
-
cAMP assay kit (e.g., HTRF, ELISA, or LANCE-based).
-
Cell culture reagents.
-
-
Procedure:
-
Plate the cells in a multi-well plate and allow them to adhere.
-
Pre-treat the cells with varying concentrations of the test compound for a short period.
-
Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.
-
Incubate for a defined period (e.g., 30 minutes).
-
Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.
-
Plot the percentage of inhibition of forskolin-stimulated cAMP accumulation against the log concentration of the test compound.
-
Determine the EC50 (concentration producing 50% of the maximal inhibition) and Emax (maximal inhibition) from the resulting dose-response curve.
-
β-Arrestin2 Recruitment Assay
This assay quantifies the recruitment of the scaffolding protein β-arrestin2 to the activated KOR, a key event in receptor desensitization and an alternative signaling pathway.
-
Materials:
-
Cells co-expressing the kappa-opioid receptor and a β-arrestin2 fusion protein (e.g., using PathHunter® or Tango™ assay technologies).
-
Test compound (U-50488 analogue).
-
Assay-specific substrate and detection reagents.
-
Luminometer or other appropriate plate reader.
-
-
Procedure:
-
Plate the engineered cells in a multi-well plate.
-
Treat the cells with varying concentrations of the test compound.
-
Incubate for a specified time (e.g., 60-90 minutes) to allow for receptor activation and β-arrestin2 recruitment.
-
Add the detection reagents according to the assay kit protocol.
-
Measure the resulting signal (e.g., luminescence or fluorescence) using a plate reader.
-
Plot the signal intensity against the log concentration of the test compound.
-
Determine the EC50 and Emax from the dose-response curve.
-
Warm-Water Tail-Withdrawal Assay
This is a common in vivo assay to assess the antinociceptive effects of compounds against thermal pain in rodents.
-
Materials:
-
Mice or rats.
-
Water bath maintained at a constant temperature (e.g., 52°C or 56°C).
-
Timer.
-
Test compound (U-50488 analogue) and vehicle control.
-
-
Procedure:
-
Gently restrain the animal.
-
Immerse the distal portion of the tail (e.g., the last 2-3 cm) into the warm water bath.
-
Start the timer immediately upon immersion.
-
Record the latency (in seconds) for the animal to flick or withdraw its tail from the water.
-
A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.
-
Administer the test compound or vehicle (e.g., via subcutaneous or intraperitoneal injection).
-
Measure the tail-withdrawal latency at various time points after drug administration (e.g., 15, 30, 60, 90, 120 minutes).
-
The data is often expressed as the Maximum Possible Effect (%MPE), calculated as: [(post-drug latency - baseline latency) / (cut-off time - baseline latency)] x 100.
-
Determine the ED50 (dose producing 50% of the maximum possible effect) from the dose-response curve.
-
Paclitaxel-Induced Neuropathic Pain Model
This model is used to study chronic neuropathic pain, a common side effect of chemotherapy.
-
Materials:
-
Mice or rats.
-
Von Frey filaments (for measuring mechanical allodynia).
-
Apparatus for assessing thermal hyperalgesia (e.g., radiant heat source).
-
Test compound (U-50488 analogue) and vehicle control.
-
-
Procedure:
-
Induce neuropathic pain by administering paclitaxel to the animals (e.g., multiple intraperitoneal injections).
-
After a period of time to allow for the development of neuropathic pain (typically 7-14 days), assess the baseline pain thresholds.
-
Mechanical Allodynia: Use von Frey filaments of increasing stiffness applied to the plantar surface of the hind paw to determine the paw withdrawal threshold.
-
Thermal Hyperalgesia: Use a radiant heat source focused on the plantar surface of the hind paw to measure the paw withdrawal latency.
-
-
Administer the test compound or vehicle.
-
Re-assess the mechanical and thermal thresholds at various time points after drug administration.
-
An increase in the paw withdrawal threshold or latency indicates an antinociceptive effect.
-
Rotarod Test
This assay is used to assess motor coordination and balance, and to detect any motor-impairing side effects of a compound.
-
Materials:
-
Rotarod apparatus (a rotating rod).
-
Mice or rats.
-
Test compound (U-50488 analogue) and vehicle control.
-
-
Procedure:
-
Train the animals to walk on the rotarod at a constant or accelerating speed for a set period.
-
Administer the test compound or vehicle.
-
At various time points after drug administration, place the animals back on the rotarod.
-
Record the latency to fall from the rotating rod.
-
A decrease in the latency to fall compared to the vehicle-treated group indicates motor impairment.
-
Conditioned Place Aversion (CPA) Assay
This assay is used to evaluate the aversive or dysphoric properties of a compound.
-
Materials:
-
Conditioning apparatus with at least two distinct compartments (differentiated by visual and/or tactile cues).
-
Mice or rats.
-
Test compound (U-50488 analogue) and vehicle control (e.g., saline).
-
-
Procedure:
-
Pre-conditioning Phase: On the first day, allow the animals to freely explore all compartments of the apparatus, and record the time spent in each compartment to establish any baseline preference.
-
Conditioning Phase (typically several days):
-
On drug-pairing days, administer the test compound and confine the animal to one of the compartments.
-
On vehicle-pairing days, administer the vehicle and confine the animal to the other compartment. The order of drug and vehicle administration is counterbalanced across animals.
-
-
Test Phase: On the final day, allow the animals to freely explore all compartments of the apparatus (in a drug-free state), and record the time spent in each compartment.
-
A significant decrease in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place aversion, suggesting the compound has aversive properties.
-
References
- 1. The kappa opioid receptor agonist U-50488 blocks Ca2+ channels in a voltage-and G protein-independent manner in sensory neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 2. U50,488: a kappa-selective agent with poor affinity for mu1 opiate binding sites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. U69593 | Ligand Activity Charts | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 4. benchchem.com [benchchem.com]
- 5. Synthesis and in vitro characterization of fluorinated U-50488 analogs for PET studies of kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of (+)-U-50488 Hydrochloride: A Guide for Laboratory Professionals
For research, scientist, and drug development professionals, the proper disposal of chemical reagents is a critical component of laboratory safety and regulatory compliance. This document provides essential guidance on the safe and compliant disposal of (+)-U-50488 hydrochloride, a selective κ-opioid agonist used in research. While a Safety Data Sheet (SDS) from one supplier suggests that small quantities may be disposed of as household waste, this is not a recommended practice in a professional laboratory setting due to the compound's pharmacological activity and the potential for environmental contamination. Laboratory waste is subject to stringent regulations that require a more cautious approach.[1]
Risk Assessment and Handling
Before disposal, it is crucial to recognize the potential hazards associated with this compound. Although one particular Safety Data Sheet (SDS) does not classify the substance as hazardous under the Globally Harmonized System (GHS), it is a potent psychoactive compound.[2][3][4] Therefore, it should be handled with care, using appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
Segregation and Storage of Waste
Proper segregation of chemical waste is paramount to prevent dangerous reactions.[5][6] Waste this compound should be collected in a designated, properly labeled, and sealed container.
Key Storage Principles:
-
Dedicated Container: Use a dedicated, leak-proof container clearly labeled as "Hazardous Waste: this compound".[5] The original container may be used if it is in good condition.[5]
-
Segregation: Store the waste container separately from incompatible materials, particularly strong acids, bases, and oxidizing agents.[5]
-
Secondary Containment: Place the primary waste container in a secondary container, such as a tray or bin, to contain any potential leaks or spills.[5]
-
Accumulation Area: Waste should be stored in a designated satellite accumulation area within the laboratory.[5][7]
Disposal Procedure for this compound Waste
The following step-by-step procedure outlines the recommended disposal process for waste generated from research activities involving this compound.
Step 1: Waste Collection Collect all waste materials containing this compound, including:
-
Unused or expired solid compound.
-
Contaminated solutions.
-
Rinsate from cleaning contaminated glassware.
-
Contaminated consumables such as pipette tips, and weighing papers.
Step 2: Containerization
-
Solid Waste: Place solid this compound and contaminated dry materials into a clearly labeled, sealed, and robust waste container.
-
Liquid Waste: Collect solutions containing this compound in a dedicated, sealed, and labeled waste container. Do not mix with other solvent waste streams unless explicitly permitted by your institution's hazardous waste program.
-
Sharps: Any chemically contaminated sharps (e.g., needles, broken glass) must be disposed of in a designated, puncture-resistant sharps container that is clearly labeled with the chemical contaminant.[8]
Step 3: Labeling All waste containers must be accurately and clearly labeled. The label should include:
-
The words "Hazardous Waste".
-
The full chemical name: "this compound".
-
The approximate concentration and quantity of the waste.
-
The date the waste was first added to the container.
-
The name and contact information of the generating researcher or lab.
Step 4: Arrange for Disposal Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.[7] Do not dispose of this compound down the drain or in regular trash.[1][5]
Spill Management
In the event of a spill, the cleanup materials must also be treated as hazardous waste.[6]
-
Small Spills: For minor spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in the designated hazardous waste container.
-
Large Spills: For larger spills, evacuate the area and contact your institution's EHS for assistance.[6]
Quantitative Data Summary
| Parameter | Guideline | Source |
| Maximum Hazardous Waste Accumulation | 55 gallons per satellite accumulation area | [7] |
| Maximum Acutely Toxic Waste Accumulation | 1 quart of liquid or 1 kilogram of solid | [7] |
| Waste Container Removal (Full) | Within 3 days of being full | [5] |
| Partially Filled Container Storage Time | Up to 1 year in a satellite accumulation area | [5] |
Disposal Workflow
Caption: Disposal workflow for this compound.
References
- 1. danielshealth.com [danielshealth.com]
- 2. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. U-50488 - Wikipedia [en.wikipedia.org]
- 4. Addressing Hazards from Unscheduled Novel Psychoactive Substances as Research Chemicals: The Case of U-50488 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 6. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 7. ehrs.upenn.edu [ehrs.upenn.edu]
- 8. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Personal protective equipment for handling (+)-U-50488 hydrochloride
Essential Safety and Handling Guide for (+)-U-50488 Hydrochloride
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the safe handling, use, and disposal of the selective kappa-opioid receptor agonist, this compound.
This document provides critical safety and logistical information for the laboratory use of this compound. Given the potent pharmacological activity of this compound, a rigorous adherence to safety protocols is imperative to mitigate risks of accidental exposure. While the Safety Data Sheet (SDS) for this compound may not classify it as hazardous under the Globally Harmonized System (GHS), it is prudent to handle it as a potent chemical entity due to its biological effects. This guide supplements the SDS by incorporating best practices for handling potent synthetic opioids.
I. Personal Protective Equipment (PPE)
A multi-layered approach to PPE is essential to prevent dermal, ocular, and respiratory exposure. The following table summarizes the recommended PPE for handling this compound.
| PPE Component | Specification | Purpose |
| Gloves | Double-layered nitrile gloves | Prevents skin contact. The outer layer should be removed and disposed of immediately after handling the compound. |
| Eye Protection | Chemical splash goggles or safety glasses with side shields | Protects eyes from splashes of solutions or airborne particles. |
| Lab Coat | Full-length, cuffed lab coat | Protects skin and personal clothing from contamination. |
| Respiratory Protection | N95 or higher-rated respirator | Recommended when handling the solid compound outside of a certified chemical fume hood to prevent inhalation of airborne particles. |
| Footwear | Closed-toe shoes | Protects feet from spills. |
Note: For situations with a higher risk of aerosolization or when handling larger quantities, a Tyvek suit and a P100 respirator should be considered.[1]
II. Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational workflow is critical for minimizing exposure risk. All handling of this compound, particularly the solid form, should occur within a designated area, such as a certified chemical fume hood, to control for potential aerosolization.
A. Preparation of a Stock Solution (Example Protocol)
-
Pre-Handling:
-
Ensure the chemical fume hood is operational and the sash is at the appropriate working height.
-
Don all required PPE as outlined in the table above.
-
Prepare the workspace by laying down absorbent, disposable bench paper.
-
Assemble all necessary equipment (e.g., analytical balance, spatula, weighing paper, volumetric flask, solvent, vortex mixer).
-
-
Weighing the Compound:
-
Carefully transfer the desired amount of solid this compound onto weighing paper using a clean spatula.
-
Perform this task in a draft-free area of the fume hood to prevent the solid from becoming airborne.
-
-
Solubilization:
-
Carefully transfer the weighed compound into a volumetric flask.
-
Add the desired solvent (e.g., water or DMSO, as the compound is soluble in both) to the flask.[1]
-
Cap the flask and vortex until the solid is completely dissolved.
-
-
Post-Handling:
-
Wipe down the exterior of the volumetric flask with a damp cloth.
-
Properly label the stock solution with the compound name, concentration, solvent, date, and your initials.
-
Store the stock solution at room temperature.[1]
-
III. Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
-
Solid Waste: All disposable materials that have come into contact with the compound, including gloves, bench paper, weighing paper, and pipette tips, should be collected in a designated, sealed hazardous waste container.
-
Liquid Waste: Unused stock solutions and other liquid waste containing this compound should be collected in a clearly labeled hazardous waste container.
-
Decontamination: All non-disposable equipment and work surfaces should be decontaminated. Wipe surfaces with soap and water.[2]
-
Final Disposal: All hazardous waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations.
IV. Emergency Procedures
In the event of an accidental exposure, immediate action is critical.
| Exposure Type | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. |
| Inhalation | Move to fresh air immediately. |
| Ingestion | Do not induce vomiting. |
In all cases of exposure, seek immediate medical attention. It is advisable to have naloxone (B1662785) available as a potential antagonist for opioid exposure, though its efficacy against kappa-opioid agonists may vary.[3]
Visual Workflow for Safe Handling and Disposal
The following diagram illustrates the key steps and decision points in the safe handling and disposal of this compound.
Caption: Workflow for the safe handling and disposal of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
